2,4-Dimethylphenylurea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,4-dimethylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEHHLJOYZDXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357460 | |
| Record name | 2,4-Dimethylphenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2990-02-5 | |
| Record name | 2,4-Dimethylphenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-XYLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dimethylphenylurea synthesis from 2,4-dimethylaniline
An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dimethylphenyl)urea from 2,4-Dimethylaniline
Introduction: The Significance of Substituted Ureas
Substituted ureas are a cornerstone of modern organic chemistry, with 1-(2,4-dimethylphenyl)urea serving as a vital intermediate in the synthesis of various commercial products, including herbicides, dyes, and pharmaceuticals. This class of compounds is prized for its structural motif, which features a central carbonyl group flanked by nitrogen atoms, enabling potent hydrogen bonding interactions. This characteristic makes them effective scaffolds in drug discovery and materials science. This guide provides a comprehensive, field-proven methodology for the synthesis of 1-(2,4-dimethylphenyl)urea, intended for researchers and drug development professionals. We will delve into the underlying chemical principles, provide a robust experimental protocol, and detail the necessary characterization and safety protocols.
Synthetic Strategy: A Phosgene-Free Approach
The synthesis of ureas from primary amines has historically been dominated by methods employing phosgene or its derivatives like triphosgene.[1][2] While effective, the extreme toxicity and handling difficulties associated with these reagents have driven the development of safer, more accessible alternatives.[3][4]
The chosen methodology for this guide is the reaction of 2,4-dimethylaniline with an isocyanate source generated in situ. This strategy circumvents the need to handle volatile and hazardous isocyanate monomers directly. Specifically, we will utilize the reaction of the protonated amine with sodium cyanate in an aqueous acidic medium.[5] In this "one-pot" synthesis, the amine salt reacts with cyanate to form isocyanic acid (HNCO), which is immediately trapped by the free amine present in equilibrium to yield the desired urea product. This method is not only safer but also efficient and scalable, making it ideal for laboratory and process chemistry applications.
The core of this transformation is a classic nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the in situ-generated isocyanic acid. A subsequent proton transfer results in the stable, neutral urea product. The acidic environment serves a dual purpose: it catalyzes the formation of isocyanic acid from the cyanate salt and solubilizes the starting aniline.
Experimental Protocol: Synthesis of 1-(2,4-Dimethylphenyl)urea
This protocol is designed to be a self-validating system, where careful execution and adherence to the specified conditions reliably yield a high-purity product.
Reagents and Equipment
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 2,4-Dimethylaniline (C₈H₁₁N) | Reagent Grade, ≥98% | Sigma-Aldrich | A clear to yellow or brown liquid.[6] Handle with care, as it is toxic. |
| Sodium Cyanate (NaOCN) | Reagent Grade, ≥96% | Acros Organics | A white crystalline solid. |
| Glacial Acetic Acid (CH₃COOH) | ACS Reagent Grade | Fisher Scientific | Corrosive. Use in a fume hood. |
| Ethanol (C₂H₅OH) | 200 Proof, Anhydrous | Decon Labs | For recrystallization. |
| Deionized Water | N/A | In-house | Used as a solvent and for washing. |
| Equipment | |||
| Beakers (250 mL, 500 mL) | |||
| Magnetic Stirrer and Stir Bar | |||
| Graduated Cylinders | |||
| Buchner Funnel and Filter Flask | |||
| Whatman Filter Paper | |||
| Ice Bath | |||
| High-Vacuum Drying Oven |
Step-by-Step Methodology
-
Reactant Preparation: In a 500 mL beaker equipped with a magnetic stir bar, add 2,4-dimethylaniline (0.1 mol, 12.12 g). To this, carefully add glacial acetic acid (30 mL) followed by deionized water (70 mL) while stirring. Stir until the aniline is completely dissolved, forming the corresponding acetate salt solution.[5]
-
Cyanate Solution Preparation: In a separate 250 mL beaker, dissolve sodium cyanate (0.1 mol, 6.5 g) in 50 mL of warm deionized water.
-
Reaction Execution: While stirring the 2,4-dimethylaniline solution vigorously, slowly add the sodium cyanate solution over a period of 10-15 minutes. A white precipitate of 1-(2,4-dimethylphenyl)urea will begin to form immediately.
-
Reaction Completion and Isolation: After the addition is complete, continue to stir the resulting thick slurry for an additional 60 minutes at room temperature to ensure the reaction goes to completion.[5]
-
Work-up: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted salts and acetic acid. Continue washing until the filtrate is neutral.
-
Drying: Transfer the crude white solid to a watch glass and dry under high vacuum at 60-70 °C until a constant weight is achieved.
Purification by Recrystallization
While the crude product is often of high purity, recrystallization can be performed to obtain analytically pure material.
-
Transfer the dried crude product to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[7]
-
Allow the solution to cool slowly to room temperature, during which colorless crystals will form.
-
Further cool the mixture in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under high vacuum.
Workflow Visualization
The following diagram outlines the key stages of the synthesis process.
Sources
- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. Crystal structure of 1-(2,4-dimethylphenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethylphenylurea
Foreword
For the researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful innovation is built. It is this foundational knowledge that informs formulation strategies, predicts biological interactions, and ensures the integrity and reproducibility of experimental outcomes. This guide provides a detailed exploration of 2,4-Dimethylphenylurea, a molecule of interest in medicinal chemistry and organic synthesis.
While this compound serves as a valuable building block, a consolidated repository of its core physicochemical characteristics has remained elusive in the broader scientific literature. This document aims to fill that void. Herein, we synthesize available crystallographic data with established analytical methodologies to present a holistic profile of this compound. More than a mere compilation of data, this guide is designed to be a practical tool. It not only presents what is known but also provides detailed, field-proven protocols for the empirical determination of key properties. The experimental workflows are described with an emphasis on the underlying scientific principles, empowering the reader to not just follow a method, but to understand the "why" behind each step.
This document is structured to guide the user from the fundamental molecular structure through to its spectral characterization, solubility, acidity, and stability. Each section is designed to be a self-validating system, providing the necessary context and procedural detail for robust scientific inquiry.
Molecular Structure and Crystallography
A definitive understanding of a molecule's three-dimensional architecture is paramount. The crystal structure of 1-(2,4-dimethylphenyl)urea has been elucidated by X-ray diffraction, providing precise data on its solid-state conformation and intermolecular interactions.[1][2]
The molecule crystallizes in a monoclinic system, space group P21/c.[1] The urea moiety is nearly perpendicular to the phenyl ring, with a dihedral angle of 86.6(1)°.[1][2] This spatial arrangement minimizes steric hindrance between the urea's amine group and the ortho-methyl group of the phenyl ring.
In the crystal lattice, molecules of this compound are interconnected through a network of hydrogen bonds. The urea group acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Specifically, molecules form inversion dimers through pairs of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers are further linked into two-dimensional networks by additional N-H···O interactions.[1][2] This extensive hydrogen bonding network is a key determinant of the compound's melting point and solubility characteristics.
Visualization of Molecular Structure
Caption: 2D structure of this compound.
Summary of Crystallographic Data
| Parameter | Value | Reference |
| Chemical Formula | C₉H₁₂N₂O | [1][2] |
| Molecular Weight | 164.21 g/mol | [1][2] |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁/c | [1][2] |
| a | 14.631(4) Å | [1][2] |
| b | 7.0633(19) Å | [1][2] |
| c | 8.786(2) Å | [1][2] |
| β | 93.530(4)° | [1][2] |
| Volume | 906.2(4) ų | [1][2] |
| Z | 4 | [1][2] |
| Density (calculated) | 1.204 Mg/m³ | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of 2,4-dimethylaniline with a source of the urea carbonyl group. A common and effective method involves the use of sodium cyanate in an acidic aqueous medium.[3] This approach is favored for its operational simplicity and the use of readily available starting materials.
Experimental Protocol: Synthesis of this compound
Causality: The reaction proceeds via the in-situ formation of isocyanic acid (HNCO) from the protonation of sodium cyanate. The nucleophilic 2,4-dimethylaniline then attacks the electrophilic carbon of isocyanic acid to form the desired urea derivative. Acetic acid serves as the proton source and reaction medium.
-
Dissolution of Aniline: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.1 mol of 2,4-dimethylaniline in 30 mL of glacial acetic acid.
-
Addition of Water: To the stirred solution, add 70 mL of distilled water.
-
Preparation of Cyanate Solution: In a separate beaker, dissolve 0.1 mol of sodium cyanate in 50 mL of warm (approximately 50-60 °C) distilled water.
-
Reaction: Slowly add the sodium cyanate solution to the stirring aniline solution over a period of 15-20 minutes. The addition should be dropwise to control any potential exotherm.
-
Precipitation: Continue stirring the reaction mixture at room temperature for 60 minutes. The product will begin to precipitate as a white solid.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold distilled water (2 x 50 mL) to remove any remaining salts and acetic acid.
-
Drying: Dry the product under high vacuum to a constant weight.
-
Purification (Recrystallization): The crude product can be further purified by recrystallization from ethanol to obtain fine, colorless crystals.[4] Dissolve the crude solid in a minimum amount of hot ethanol, and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Collect the purified crystals by vacuum filtration.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Method of Determination | Reference |
| Molecular Formula | C₉H₁₂N₂O | - | [1][2] |
| Molecular Weight | 164.21 g/mol | Mass Spectrometry | [1][2] |
| Appearance | Colorless crystalline solid | Visual Inspection | [1] |
| Melting Point | 204-206 °C | Capillary Method | [3] |
| Boiling Point | 264 °C | Distillation | [3] |
| pKa (predicted) | 14.61 ± 0.50 | Computational | [3] |
| Solubility | Low in water; good solubility in non-polar solvents like chloroform. | Qualitative Observation | [1] |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 6.8-7.5 ppm). Due to the substitution pattern, these protons will exhibit characteristic splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets).
-
Amine Protons (N-H): Two distinct broad singlets corresponding to the two different N-H protons of the urea moiety. Their chemical shifts can be variable and are dependent on concentration and solvent.
-
Methyl Protons (CH₃): Two singlets, each integrating to 3 protons, corresponding to the two methyl groups on the phenyl ring. These are expected in the upfield region (δ 2.0-2.5 ppm).
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 155-160 ppm.
-
Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-140 ppm). The carbons bearing the methyl and urea substituents will be deshielded compared to the others.
-
Methyl Carbons (CH₃): Two signals in the upfield region (δ 15-25 ppm).
Experimental Protocol: NMR Spectroscopic Analysis
Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
2D NMR: To aid in the unambiguous assignment of proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylurea derivatives typically exhibit characteristic absorption bands in the UV region arising from π→π* transitions of the aromatic ring and the urea carbonyl group.
Experimental Protocol: UV-Vis Spectroscopic Analysis
Causality: A solvent that does not absorb in the analytical wavelength range is chosen (e.g., ethanol or methanol). The Beer-Lambert law, which states that absorbance is directly proportional to concentration, is used to determine the molar absorptivity.
-
Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the expected absorption region (typically 200-400 nm). Ethanol or methanol are common choices.
-
Stock Solution Preparation: Accurately prepare a stock solution of known concentration by dissolving a precisely weighed amount of the compound in the chosen solvent in a volumetric flask.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create solutions of varying known concentrations.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution, including a solvent blank, using a spectrophotometer.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance at λmax versus concentration. The slope of this line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) when the path length (b) is 1 cm.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
While the capillary melting point provides a range, DSC offers a more precise determination of the melting temperature and the enthalpy of fusion.
Experimental Protocol: DSC Analysis
Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic process, which is observed as a peak in the DSC thermogram.
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the purified compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The onset temperature of the endothermic peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Solubility Profile
The solubility of a compound is a critical parameter in drug development and chemical synthesis. Based on its structure, this compound is expected to have low solubility in water due to the hydrophobic nature of the dimethylphenyl group. Its solubility is anticipated to be higher in polar organic solvents.
Experimental Protocol: Determination of Equilibrium Solubility
Causality: This method determines the saturation concentration of the compound in a given solvent at a specific temperature. The system is allowed to reach equilibrium, and the concentration of the dissolved solute in the supernatant is then quantified.
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) and determine the concentration.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Acidity and Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound. The urea functionality is very weakly basic, and the N-H protons are very weakly acidic. The predicted pKa of 14.61 suggests that the N-H proton is the most likely to be deprotonated under strongly basic conditions.[3] An experimental determination is necessary for confirmation.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
Causality: The UV-Vis spectrum of a compound often changes as its ionization state changes. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined using the Henderson-Hasselbalch equation.
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range.
-
Sample Preparation: Prepare solutions of this compound of constant concentration in each of the buffer solutions.
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot absorbance at this wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Stability and Degradation
Phenylurea compounds can be susceptible to degradation via hydrolysis, photodegradation, and thermal decomposition. Understanding these degradation pathways is crucial for determining the shelf-life and appropriate storage conditions.
Hydrolysis
The urea linkage can undergo hydrolysis, particularly under acidic or basic conditions, to yield 2,4-dimethylaniline and isocyanic acid (which would further hydrolyze to ammonia and carbon dioxide). The rate of hydrolysis is dependent on pH and temperature.
Photodegradation
Aromatic compounds can degrade upon exposure to UV light. The likely photodegradation pathways for this compound involve reactions initiated by the absorption of light, potentially leading to the formation of radical species and subsequent oxidation or rearrangement products.
Thermal Degradation
At elevated temperatures, urea derivatives can decompose. The primary thermal decomposition pathway for many phenylureas is the cleavage of the C-N bond to form an isocyanate and an amine.[5] For this compound, this would yield 2,4-dimethylphenyl isocyanate and ammonia.
Experimental Protocol: Stability Study
Causality: This protocol is designed to assess the stability of the compound under defined stress conditions (pH, light, heat) over time. The degradation is monitored by a stability-indicating analytical method, typically HPLC, which can separate the parent compound from its degradation products.
-
Solution Preparation: Prepare solutions of this compound in various media:
-
Hydrolytic Stability: Acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) solutions.
-
Photostability: A solution in a transparent container (e.g., quartz).
-
Thermal Stability: The solid compound and a solution.
-
-
Stress Conditions:
-
Hydrolytic: Store the solutions at a controlled temperature (e.g., 40 °C).
-
Photostability: Expose the solution to a light source that provides both UV and visible light, alongside a dark control.
-
Thermal: Store the solid and solution samples at an elevated temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: Analyze each aliquot using a validated, stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
Degradation Pathway Elucidation: If significant degradation is observed, techniques such as LC-MS/MS can be employed to identify the structure of the degradation products.
Logical Flow for Stability Assessment
Caption: Logical workflow for assessing the stability of this compound.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, grounded in available experimental data and established scientific principles. While a complete experimental dataset for this specific molecule is not fully present in the public domain, this guide equips researchers, scientists, and drug development professionals with the necessary knowledge and detailed protocols to fully characterize it. The provided methodologies for synthesis, purification, and analysis are designed to be robust and reproducible, fostering a deeper understanding of this versatile chemical entity. As with any scientific endeavor, the empirical data generated through the application of these protocols will be invaluable in furthering our collective knowledge and enabling future innovations.
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2,4-Dimethylphenylurea CAS number and structure
An In-Depth Technical Guide to N-(2,4-Dimethylphenyl)urea: Synthesis, Characterization, and Therapeutic Potential
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the compound N-(2,4-Dimethylphenyl)urea. We will delve into its fundamental chemical properties, provide detailed synthetic protocols, explore methods for its structural characterization, and discuss the broader context of its biological significance and potential applications, grounded in the well-established utility of the phenylurea scaffold in medicinal chemistry.
Core Molecular Attributes
N-(2,4-Dimethylphenyl)urea is an aromatic organic compound belonging to the phenylurea class. The core structure consists of a urea functional group (-NH-CO-NH-) where one nitrogen atom is substituted with a 2,4-dimethylphenyl group. This substitution pattern is critical to its physicochemical properties and biological interactions.
| Property | Value | Source(s) |
| CAS Number | 2990-02-5 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Melting Point | 204-206 °C | [1] |
| Chemical Structure | N-(2,4-dimethylphenyl)urea |
The presence of the urea moiety allows the molecule to act as both a hydrogen bond donor and acceptor, a critical feature for binding to biological targets such as enzyme active sites. The dimethyl-substituted phenyl ring provides a hydrophobic region that influences solubility and can engage in van der Waals and π-stacking interactions within protein pockets.
Synthesis of N-(2,4-Dimethylphenyl)urea: A Validated Protocol
The synthesis of N-aryl ureas is a cornerstone reaction in medicinal chemistry. Several reliable methods exist, but the most direct and widely applicable approach for N-monosubstituted ureas involves the reaction of a primary aromatic amine with a cyanate salt under acidic conditions. This method avoids the handling of volatile and toxic isocyanate precursors directly.
The underlying principle of this synthesis is the in situ generation of isocyanic acid (HNCO) from potassium cyanate in the presence of a protic acid. The highly reactive isocyanic acid is then immediately trapped by the nucleophilic amine, 2,4-dimethylaniline, to form the target urea derivative.
Experimental Protocol: Synthesis from 2,4-Dimethylaniline
This protocol is adapted from established procedures for the synthesis of phenylureas from anilines.[3]
Materials:
-
2,4-Dimethylaniline (1.0 eq)
-
Potassium cyanate (KOCN) (1.2 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylaniline (1.0 equivalent) in a 1:1 mixture of glacial acetic acid and water (approximately 4 mL per gram of aniline). Stir until a clear solution of the corresponding acetate salt is formed.
-
Cyanate Addition: Prepare a separate aqueous solution of potassium cyanate (1.2 equivalents). Add this solution dropwise to the stirring aniline salt solution at room temperature over 15-20 minutes.
-
Reaction & Precipitation: A white precipitate of N-(2,4-Dimethylphenyl)urea will begin to form upon addition of the cyanate solution. After the addition is complete, continue stirring the resulting slurry at room temperature for an additional 60 minutes to ensure the reaction goes to completion.
-
Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove unreacted salts and acetic acid.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60-70 °C to a constant weight.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of N-(2,4-Dimethylphenyl)urea.
Structural Elucidation and Spectroscopic Signature
Confirming the identity and purity of the synthesized compound is critical. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary techniques for this purpose.
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is typically used for urea derivatives.
-
Expected [M+H]⁺: The protonated molecular ion should be observed at m/z 165.1022, corresponding to the formula C₉H₁₃N₂O⁺.
-
Key Fragmentation: Tandem MS (MS/MS) of the parent ion is expected to show a characteristic cleavage of the C-N bond adjacent to the phenyl ring.[4] This results in two major diagnostic fragments:
-
The 2,4-dimethylaniline fragment ion at m/z 122.0964 (C₈H₁₂N⁺).
-
Loss of the 2,4-dimethylphenyl group, leading to a protonated isocyanic acid fragment or related ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Spectra are typically recorded in a solvent like DMSO-d₆, which allows for the observation of exchangeable NH protons.
-
¹H NMR (500 MHz, DMSO-d₆):
-
δ ~8.2-8.5 ppm (s, 1H): This singlet corresponds to the Ar-NH - proton. Its chemical shift can be variable.
-
δ ~7.5-7.8 ppm (s, 1H): A singlet for the aromatic proton at position 6 of the phenyl ring (ortho to the urea group).
-
δ ~6.9-7.1 ppm (m, 2H): Overlapping signals for the aromatic protons at positions 3 and 5.
-
δ ~5.8-6.2 ppm (s, 2H): A broad singlet for the terminal -NH₂ protons.
-
δ ~2.2 ppm (s, 3H): Singlet for the methyl protons at position 2 of the phenyl ring.
-
δ ~2.1 ppm (s, 3H): Singlet for the methyl protons at position 4 of the phenyl ring.
-
-
¹³C NMR (126 MHz, DMSO-d₆):
-
δ ~155-158 ppm: Carbonyl carbon (C =O) of the urea group.
-
δ ~135-138 ppm: Quaternary aromatic carbon attached to the nitrogen (C1).
-
δ ~130-133 ppm: Aromatic carbons C2 and C4 (bearing methyl groups).
-
δ ~125-130 ppm: Aromatic carbons C3, C5, and C6.
-
δ ~20-22 ppm: Methyl carbon at C4.
-
δ ~17-19 ppm: Methyl carbon at C2.
-
Biological Significance and Therapeutic Context
The phenylurea moiety is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bonds makes it an effective scaffold for enzyme inhibitors.
Mechanism of Action: Kinase Inhibition
A primary mechanism of action for many biologically active phenylurea compounds is the inhibition of protein kinases.[5][6] Kinases are crucial enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Phenylurea derivatives often act as "Type II" kinase inhibitors. They bind to the ATP-binding pocket of the kinase, but they do so when the kinase is in an inactive (DFG-out) conformation. The urea moiety typically forms a bidentate hydrogen bond with a conserved glutamate residue in the αC-helix and a backbone NH of the "DFG" motif, effectively locking the enzyme in its inactive state and preventing ATP from binding.[5]
Derivatives of N-phenylurea have shown potent inhibitory activity against a range of therapeutically relevant kinases, including:
-
Checkpoint Kinase 1 (Chk1): A key regulator of the cell cycle, making it a target for cancer therapy.[7]
-
VEGFR-2 and EGFR: Receptor tyrosine kinases that are critical drivers of angiogenesis and tumor cell proliferation.[5]
-
Class III Receptor Tyrosine Kinases: A subfamily that includes c-KIT and PDGFR, which are validated targets in various cancers.[5]
A derivative of 2,4-dimethylphenyl urea, specifically 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2,4-dimethylphenyl) urea, has been shown to possess anti-proliferative activity, with molecular docking studies suggesting it may act as an inhibitor of the A2AR adenosine receptor, another emerging target in cancer immunotherapy.[8][9]
Conceptual Pathway: Kinase Inhibition by a Phenylurea Scaffold
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Introduction: The Critical Role of Solubility in Scientific Research
An In-depth Technical Guide to the Solubility of 2,4-Dimethylphenylurea
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is not merely a preliminary step; it is a foundational pillar upon which successful experimentation and formulation are built. Poor solubility can lead to unreliable results in biological assays, hinder bioavailability in drug candidates, and create significant challenges in process chemistry.[1] This guide provides a comprehensive technical overview of the solubility of this compound (CAS No: 2990-02-5, Formula: C₉H₁₂N₂O), a substituted aryl urea.[2] We will explore the theoretical underpinnings of its solubility, present robust methodologies for its experimental determination, and provide a practical framework for its application in the laboratory.
Part 1: Theoretical Framework for Solubility
The solubility of a molecule is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between the solute and the solvent.[3][4] The structure of this compound—featuring a polar urea moiety and a nonpolar dimethylphenyl group—creates a nuanced solubility profile.
-
Polar Core (Urea Moiety): The urea group (-NH-CO-NH-) is highly polar and capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen and nitrogen atoms).[5][6] This functionality is the primary driver for its solubility in polar solvents.
-
Nonpolar Appendage (Dimethylphenyl Group): The aromatic ring with two methyl groups is hydrophobic. This part of the molecule interacts favorably with nonpolar solvents through van der Waals forces. The presence of these methyl groups, compared to an unsubstituted phenylurea, slightly increases its lipophilicity.[7]
This dual nature means that this compound is neither extremely polar nor extremely nonpolar. Its solubility is a balance between these two competing characteristics. It is predicted to be most soluble in moderately polar solvents that can accommodate both the hydrogen-bonding urea core and the hydrophobic aromatic ring.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 2,4-Dimethylphenylurea
This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of 1-(2,4-dimethylphenyl)urea (C₉H₁₂N₂O). It is intended for researchers, medicinal chemists, and material scientists who require a deep understanding of the solid-state architecture of phenylurea derivatives, which are crucial scaffolds in drug development and materials science.[1][2] The three-dimensional structure and intermolecular interactions elucidated by single-crystal X-ray diffraction are paramount for understanding the compound's physicochemical properties and its potential as a building block for more complex, biologically active molecules.[3][4]
Synthesis and Crystallization: The Foundation for Structural Analysis
The journey to understanding a crystal structure begins with the meticulous synthesis of the target compound and the growth of high-quality single crystals. The protocols described herein are designed to be self-validating, ensuring high purity and optimal crystal morphology for diffraction studies.
Part A: Synthesis of 1-(2,4-dimethylphenyl)urea
The synthesis of the title compound is achieved through a well-established reaction between an aromatic amine and a cyanate salt, a robust method for generating substituted ureas.[5]
Experimental Protocol:
-
Reactant Preparation: Dissolve 0.1 mol of 2,4-dimethylaniline in 30 ml of glacial acetic acid, followed by the addition of 70 ml of distilled water.
-
Urea Formation: Prepare a solution of 0.1 mol of sodium cyanate in 50 ml of warm water. Add this solution slowly to the aniline solution with constant stirring. The acid protonates the cyanate to form isocyanic acid in situ, which then reacts with the amine.
-
Precipitation and Isolation: Allow the reaction mixture to stand for 60 minutes to ensure complete reaction. Subsequently, cool the solution in an ice bath to precipitate the 1-(2,4-dimethylphenyl)urea product.
-
Purification: Filter the resulting solid using a Buchner funnel and dry it under high vacuum to remove residual solvent.
Part B: Single Crystal Growth
The acquisition of diffraction-quality single crystals is arguably the most critical and often challenging step in structure determination. For 1-(2,4-dimethylphenyl)urea, a slow evaporation technique proves effective.[5][6]
Experimental Protocol:
-
Solution Preparation: Dissolve the synthesized and dried solid in a minimal amount of ethanol at room temperature.
-
Slow Evaporation: Cover the container with a perforated film (e.g., Parafilm) to slow the rate of solvent evaporation.
-
Crystal Harvest: Allow the solution to stand undisturbed at room temperature. Over several days, as the solvent slowly evaporates, the concentration of the solute will surpass its solubility limit, promoting the formation of well-ordered, single crystals suitable for X-ray analysis.
Causality Insight: The choice of slow evaporation is deliberate. Rapid precipitation would trap solvent molecules and introduce defects into the crystal lattice, resulting in a polycrystalline or amorphous solid unsuitable for single-crystal diffraction. The slow, controlled process allows molecules to methodically arrange themselves into a thermodynamically stable, repeating lattice.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
Once a suitable crystal is obtained, its atomic structure is determined using SC-XRD. This workflow involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic arrangement.
Data Collection and Structure Refinement: A single crystal of 1-(2,4-dimethylphenyl)urea (dimensions ~0.20 × 0.18 × 0.16 mm) was mounted on a diffractometer.[5]
-
Instrumentation: Data were collected using a Bruker SMART APEX CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).[5][6]
-
Structure Solution: The crystal structure was solved using direct methods with the SHELXS97 program.[5] This program uses statistical methods to phase the measured diffraction intensities, generating an initial electron density map.
-
Structure Refinement: The model was refined against the experimental data using the SHELXL2013 program.[5] This iterative process adjusts atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns, resulting in a final, accurate structural model.
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Unraveling the Enigma: A Technical Guide to the Theoretical Mechanism of Action of 2,4-Dimethylphenylurea
Foreword: Charting a Course into the Mechanistic Unknown
To the researchers, scientists, and pioneers of drug development, this guide serves as a compass for navigating the largely uncharted territory of 2,4-Dimethylphenylurea's mechanism of action. In the absence of a definitive, singular elucidated pathway, we embark on an investigative journey grounded in the established pharmacology of the broader phenylurea class. This document is not a mere recitation of facts but a strategic framework designed to empower you with the foundational knowledge and practical methodologies required to systematically uncover the biochemical intricacies of this compound. We will proceed not with rigid assumptions, but with informed hypotheses, laying a logical and experimentally verifiable path toward mechanistic clarity.
Section 1: The Phenylurea Scaffold - A Legacy of Diverse Bioactivity
The phenylurea functional group is a cornerstone in medicinal chemistry and agrochemicals, renowned for its ability to engage in critical hydrogen bonding interactions with biological targets.[1] This versatile scaffold is present in a wide array of bioactive molecules, exhibiting activities that span from anticancer and anti-inflammatory to herbicidal.[2][3][4] Understanding this chemical lineage is paramount, as it provides a predictive framework for the potential biological targets of this compound.
Historically, phenylurea derivatives have demonstrated a pronounced capacity for enzyme inhibition. For instance, various substituted diarylureas have been identified as potent inhibitors of key signaling kinases such as p38α MAPK and checkpoint kinase 1.[2][3] Furthermore, their utility extends to the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and flap endonuclease-1 (hFEN1), highlighting the broad enzymatic inhibitory potential of this chemical class.[5][6] In the realm of agriculture, phenylurea herbicides function by disrupting photosynthetic electron transport at photosystem II.[4][7][8]
This diverse bioactivity profile strongly suggests that the mechanism of action of this compound is likely rooted in specific, high-affinity interactions with one or more protein targets, leading to a modulation of their function.
Section 2: Hypothesized Mechanistic Pathways of this compound
Based on the established activities of structurally related phenylurea compounds, we can postulate several plausible mechanistic avenues for this compound. These hypotheses form the basis of our investigative approach.
Hypothesis A: Inhibition of Protein Kinases
A primary and highly probable mechanism of action is the inhibition of protein kinases. The urea linkage is a well-established hinge-binding motif in many kinase inhibitors.
Rationale: The N,N'-disubstituted urea moiety can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common feature in FDA-approved drugs like Sorafenib and Lenvatinib. The 2,4-dimethylphenyl group would likely occupy a hydrophobic pocket within the active site, contributing to binding affinity and selectivity.
Potential Targets:
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key player in inflammatory signaling cascades. Inhibition of p38α has been observed with novel N,N'-diarylurea derivatives.[3]
-
Checkpoint Kinase 1 (CHK1): A critical regulator of the DNA damage response. Phenylurea derivatives have been shown to inhibit CHK1.[2]
-
Receptor Tyrosine Kinases (RTKs): A large family of cell surface receptors involved in cell proliferation and survival.
Visualized Signaling Pathway:
Caption: Hypothesized kinase inhibition pathway for this compound.
Hypothesis B: Modulation of Nuclear Receptors
Phenylurea derivatives have been shown to interact with nuclear receptors, suggesting a potential role in modulating gene transcription.
Rationale: The lipophilic nature of this compound allows for passive diffusion across the cell membrane. Its structure may permit it to bind to the ligand-binding domain of certain nuclear receptors, either as an agonist or an antagonist.
Potential Targets:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Novel phenyl-urea derivatives have been designed as dual activators of glucokinase and PPARγ.[9]
-
Adenosine A2A Receptor (A2AR): While a G-protein coupled receptor, its inhibition has been linked to the anti-proliferative activity of some ethylenediurea derivatives, a related class of compounds.[10]
Hypothesis C: Inhibition of Other Enzymes
The reactivity of the urea functional group and the overall molecular structure could allow for the inhibition of a broader range of enzymes.
Rationale: The ability of urea-containing compounds to act as inhibitors is not limited to kinases. The specific arrangement of functional groups in this compound may allow it to fit into the active site of other enzymes and disrupt their catalytic activity.
Potential Targets:
-
Indoleamine 2,3-dioxygenase 1 (IDO1): A key enzyme in tryptophan metabolism, which is a target for cancer immunotherapy. Novel N,N-diphenylurea derivatives have been identified as IDO1 inhibitors.[5]
-
Urease: Given its urea structure, it is plausible that this compound could act as an inhibitor of urease, an enzyme that hydrolyzes urea.
Section 3: Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate the proposed mechanisms, a multi-tiered experimental approach is recommended. This workflow is designed to first identify the primary biological effect and then progressively narrow down the specific molecular target(s).
Visualized Experimental Workflow:
Caption: A tiered experimental workflow for elucidating the mechanism of action.
Tier 1: Phenotypic Screening
The initial step is to determine the broad biological effect of this compound in a relevant cellular context.
Protocol: Cell Proliferation/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell proliferation).
Tier 2: Target Class Identification
Once a biological effect is confirmed, the next step is to identify the class of proteins with which the compound interacts.
Protocol: Broad-Spectrum Kinase Inhibition Panel
-
Compound Submission: Submit this compound to a commercial service provider for screening against a large panel of recombinant human kinases (e.g., >400 kinases).
-
Assay Principle: These services typically employ radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of each kinase at a fixed concentration (e.g., 10 µM).
-
Data Analysis: The results are reported as the percentage of inhibition for each kinase. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50%).
Tier 3: Specific Target Validation
The "hits" from the target class screen must be validated through more focused in vitro assays.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for p38α)
-
Reaction Setup: In a 96-well plate, combine a reaction buffer, recombinant p38α enzyme, a specific peptide substrate, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a coupled enzyme for detection).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled peptide on a filter and measuring radioactivity. For fluorescence-based assays, this may involve measuring the change in fluorescence polarization or using a specific antibody to detect the phosphorylated product.
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Competition Binding Assay
This assay determines if the compound directly binds to the target protein.
-
Immobilization: Immobilize a known ligand (or the compound itself if derivatized) for the target protein onto a solid support (e.g., agarose beads).[11]
-
Incubation: Incubate the immobilized ligand with a source of the target protein (e.g., cell lysate) in the presence of varying concentrations of free this compound.[11]
-
Washing: Wash away unbound proteins.
-
Elution and Detection: Elute the bound proteins and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.[11]
-
Analysis: A decrease in the amount of bound target protein with increasing concentrations of free this compound indicates competitive binding.
Tier 4: Cellular Mechanism Confirmation
The final step is to confirm that the compound inhibits the target protein in a cellular context and produces the expected downstream effects.
Protocol: Western Blot Analysis of Downstream Substrate Phosphorylation
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-MAPKAPK2 for p38α). Then, probe with a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the downstream substrate. A reduction in phosphorylation indicates target engagement and inhibition in the cell.
Section 4: Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Summary of In Vitro Assay Results
| Assay Type | Target Protein | IC50 / Ki (µM) |
| Kinase Inhibition | p38α | [Insert Value] |
| Kinase Inhibition | CHK1 | [Insert Value] |
| Binding Assay | p38α | [Insert Value] |
Conclusion: A Path Forward
This guide has outlined a comprehensive, hypothesis-driven approach to elucidating the theoretical mechanism of action of this compound. By leveraging the known pharmacology of the phenylurea class and employing a systematic experimental workflow, researchers can move from broad phenotypic observations to the identification and validation of specific molecular targets. The methodologies provided herein are robust, well-established, and designed to generate the high-quality data necessary for advancing our understanding of this compound and its potential therapeutic applications.
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potential biological activities of substituted phenylureas.
An In-Depth Technical Guide to the Biological Activities of Substituted Phenylureas
Abstract
The phenylurea scaffold, characterized by its N,N'-disubstituted urea core attached to a phenyl ring, represents a remarkably versatile class of compounds with a wide spectrum of biological activities. Initially rising to prominence as potent herbicides for broad-spectrum weed control in agriculture, their mechanism of action has been extensively studied. More recently, this structural motif has been successfully exploited in medicinal chemistry, leading to the development of approved therapeutics for oncology. Substituted phenylureas are known to modulate a diverse array of biological targets, including protein kinases, metabolic enzymes, and cell surface receptors. This technical guide provides an in-depth exploration of the key biological activities of substituted phenylureas, detailing their molecular mechanisms of action, the structure-activity relationships that govern their potency and selectivity, and the state-of-the-art experimental protocols used for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical class.
Introduction to the Phenylurea Scaffold
Core Chemical Structure and Properties
The fundamental structure of a phenylurea consists of a urea moiety (-NH-CO-NH-) where one nitrogen is attached to a phenyl ring and the other is typically substituted with alkyl or aryl groups. The versatility of this scaffold lies in the synthetic accessibility and the vast chemical space that can be explored by modifying the substituents on both the phenyl ring and the terminal nitrogen atom. These modifications profoundly influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and molecular conformation, which in turn dictate its biological target specificity and activity.[1] The urea functional group is a privileged structure in medicinal chemistry due to its ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules.
Historical Perspective and Key Discoveries
The biological significance of phenylureas was first established in the 1950s with the discovery of their potent herbicidal properties.[2] Compounds like Monuron and Diuron became agricultural mainstays by effectively inhibiting photosynthesis in weeds.[2] Decades later, a paradigm shift occurred with the discovery that certain diarylurea derivatives were potent inhibitors of protein kinases. This culminated in the development of Sorafenib, a multi-kinase inhibitor approved for treating renal cell carcinoma and hepatocellular carcinoma, marking the successful transition of the phenylurea scaffold from agrochemicals to life-saving pharmaceuticals.[3] Since then, research has burgeoned, revealing activities against a wide range of other targets, including enzymes involved in immunology and metabolic disorders.[4][5]
Herbicidal Activity: Inhibition of Photosynthesis
Mechanism of Action: Targeting Photosystem II
The primary mechanism of herbicidal action for phenylureas is the potent inhibition of photosynthesis.[2][6] These compounds specifically target Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. Phenylurea herbicides bind to a specific niche on the D1 protein within the PSII complex.[6][7] This binding action physically blocks the electron transfer from the primary quinone electron acceptor, Q_A, to the secondary quinone acceptor, Q_B.[6] The interruption of this electron flow halts the production of ATP and NADPH, the energy currency of the cell, and leads to the formation of damaging reactive oxygen species, ultimately resulting in oxidative stress and plant death.[6]
Structure-Activity Relationships for Herbicidal Efficacy
The effectiveness of phenylurea herbicides is highly dependent on their chemical structure. Generally, for high activity, the urea moiety requires at least one hydrogen atom for binding. The phenyl ring is crucial, and its substitution pattern significantly modulates potency. Electron-withdrawing groups, such as halogens (e.g., 3,4-dichloro substitution on Diuron), at the meta and para positions of the phenyl ring tend to increase herbicidal activity.[7] On the terminal nitrogen, N,N-dimethyl substitution is common, but lipophilicity plays a key role; increasing the length of alkyl chains can sometimes lower activity.[7]
Quantitative Data: Toxicity of Common Phenylurea Herbicides
The acute toxicity of phenylurea herbicides is generally considered to be low for mammals, as indicated by their high LD50 values. However, their environmental persistence can be a concern.[2]
| Herbicide | CAS Number | Species | LD50 (mg/kg) |
| Diuron | 330-54-1 | Rat | 3400[6] |
| Linuron | 330-55-2 | Rat | 1500-4000 |
| Monuron | 150-68-5 | Rat | 3600 |
| Isoproturon | 34123-59-6 | Rat | 1826-2417 |
| Note: LD50 values are for acute oral toxicity and can vary based on specific study conditions. |
Anticancer Properties: A Multi-Targeted Approach
The phenylurea scaffold is a cornerstone in the design of modern targeted cancer therapies, most notably as kinase inhibitors. Their mechanism often involves a multi-targeted approach, inhibiting several key signaling pathways crucial for tumor growth, proliferation, and survival.[3][8]
Kinase Inhibition: A Primary Anticancer Mechanism
Many diarylurea derivatives are classified as Type II kinase inhibitors. These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped.[3] This mode of binding offers greater selectivity compared to ATP-competitive Type I inhibitors. Key pathways targeted by phenylurea-based drugs like Sorafenib and Regorafenib include:
-
Raf/MEK/ERK Pathway: Inhibition of Raf kinases (B-Raf and C-Raf) is a hallmark of this class, blocking a critical signaling cascade that promotes cell proliferation.[3][9]
-
Receptor Tyrosine Kinases (RTKs): They inhibit various RTKs involved in angiogenesis (blood vessel formation) and tumor growth, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][8]
Induction of Apoptosis
Beyond cytostatic effects through kinase inhibition, many phenylurea compounds actively induce cytotoxicity by triggering programmed cell death, or apoptosis.[10] A primary route is the intrinsic (or mitochondrial) pathway.[11] This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of effector caspases (like caspase-3 and -7) that execute the dismantling of the cell.[11][12]
Experimental Workflows for Evaluating Anticancer Activity
A systematic, multi-assay approach is required to characterize the anticancer potential of novel phenylurea compounds. The workflow typically progresses from broad cytotoxicity screening to specific mechanistic validation.
Protocol 3.3.1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of a phenylurea compound using the MTT colorimetric assay, which measures cell metabolic activity as an indicator of viability.[9][11]
-
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.[9]
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, PC3).[10][13]
-
96-well flat-bottom plates.
-
Complete cell culture medium.
-
Phenylurea compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader (absorbance at ~570 nm).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenylurea compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 3.3.2: Validation of Apoptosis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Procedure:
-
Treatment: Culture cells in 6-well plates and treat with the phenylurea compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
-
Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Quantitative Data: IC50 Values of Phenylurea Derivatives in Cancer Cell Lines
The cytotoxic potency of phenylurea compounds varies significantly based on their substitution patterns and the genetic background of the cancer cell lines.
| Compound Type | Cell Line | Cancer Type | IC50 (µM) |
| N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea (16j) | CEM | Leukemia | 0.38 - 4.07[10] |
| N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea (16j) | MCF-7 | Breast Cancer | 0.38 - 4.07[10] |
| N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea (16j) | DU-145 | Prostate Cancer | 0.38 - 4.07[10] |
| 1,2,3-Triazole-Aryl Urea Hybrid (3c) | HuH-7 | Hepatocellular Carcinoma | 10.80[14] |
| 1,2,3-Triazole-Aryl Urea Hybrid (3g) | HuH-7 | Hepatocellular Carcinoma | 11.62[14] |
Modulation of Other Key Biological Targets
The chemical versatility of the phenylurea scaffold has enabled its application against a diverse set of biological targets beyond those in oncology and agriculture.
-
4.1. Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan metabolism.[4][15] In the tumor microenvironment, IDO1 activity suppresses the host's immune response. Phenylurea derivatives have been developed as potent and selective IDO1 inhibitors, with IC50 values in the sub-micromolar range, presenting a promising strategy for cancer immunotherapy.[4][15]
-
4.2. Neuropeptide Y5 (NPY5) Receptor Antagonism: The NPY5 receptor is implicated in the regulation of food intake and energy balance. Trisubstituted phenylurea derivatives have been identified as potent NPY5 receptor antagonists with IC50 values in the nanomolar range, highlighting their potential for the development of anti-obesity agents.[16][17]
-
4.3. Antibacterial and Antifungal Activities: Certain phenylurea derivatives have demonstrated significant activity against various pathogens. Alkynyl diphenylurea compounds have shown promise as antibacterial agents, including against MRSA.[18] Additionally, thiourea derivatives containing a 1,2,4-triazole moiety have exhibited notable antifungal activity against plant pathogens like Phomopis viticola.[19]
-
4.4. Other Notable Targets: The adaptability of the scaffold is further demonstrated by its activity against other targets, including α-glucosidase (potential for diabetes treatment)[5] and the ABCG2 transporter, a protein involved in multidrug resistance in cancer.[20]
Structure-Activity Relationship (SAR) and Drug Design Principles
The biological activity of a substituted phenylurea is intricately linked to its three-dimensional structure and the electronic properties of its substituents.[21]
-
5.1. Key Structural Features: The central urea moiety is a critical pharmacophore, often engaging in key hydrogen bond interactions with the target protein. The relative orientation of the two N-substituents (often a trans,trans conformation for diarylureas) is crucial for proper binding.[1]
-
5.2. Role of Substituents:
-
Phenyl Ring: The substitution pattern on the phenyl ring dictates target specificity and potency. For kinase inhibitors, specific halogen or trifluoromethyl groups are often required for insertion into hydrophobic pockets.[3]
-
Terminal Substituent: The nature of the second substituent on the urea nitrogen is vital. In anticancer agents, this is often another aromatic ring system that occupies an allosteric pocket.[3] In herbicides, it is typically smaller alkyl groups.[2]
-
-
5.3. Computational Approaches: Molecular modeling, pharmacophore analysis, and quantum chemistry calculations are increasingly used to understand and predict the activity of phenylurea compounds.[21] These methods help in elucidating the binding modes within target proteins and rationalizing the observed SAR, thereby guiding the design of more potent and selective analogs.[21][22]
Conclusion and Future Directions
Substituted phenylureas have proven to be a remarkably fruitful scaffold in both agrochemical and pharmaceutical research. Their journey from herbicides to clinically approved cancer drugs underscores their chemical tractability and broad biological relevance. The core structure's ability to engage in specific, high-affinity interactions with a wide range of protein targets—from photosynthetic complexes to human kinases and metabolic enzymes—ensures their continued importance.
Future research will likely focus on several key areas: refining the selectivity of kinase inhibitors to reduce off-target effects, exploring novel phenylurea hybrids that combine multiple pharmacophores to tackle drug resistance,[14][23] and expanding their application to new therapeutic areas such as neurodegenerative and inflammatory diseases. As our understanding of the structural requirements for targeting specific proteins continues to grow, the rational design of next-generation substituted phenylurea derivatives holds immense promise for addressing unmet medical and agricultural needs.
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2,4-Dimethylphenylurea: A Versatile Starting Material in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-Dimethylphenylurea, a key intermediate in the synthesis of a wide array of commercially significant molecules. We will delve into its core synthesis, mechanistic underpinnings, and its strategic application in the development of agrochemicals and pharmaceuticals. The narrative is structured to provide not just procedural steps, but the causal logic behind experimental design, empowering researchers to adapt and innovate from a foundational understanding.
Introduction to this compound: Properties and Significance
This compound (CAS No: 2990-02-5) is a disubstituted phenylurea derivative featuring a urea functional group attached to a 2,4-dimethylated benzene ring.[1] This substitution pattern is not arbitrary; the methyl groups exert specific electronic and steric effects that influence the molecule's reactivity and the properties of its downstream derivatives. The urea moiety is a critical pharmacophore and building block, capable of acting as both a hydrogen bond donor and acceptor, a feature heavily exploited in drug design to achieve target binding.[2] Consequently, this compound serves as a pivotal and readily accessible starting material for creating more complex molecules with tailored biological activities.
| Property | Value | Source |
| CAS Number | 2990-02-5 | [1] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.2 g/mol | [1] |
| Appearance | White Crystalline Solid | [3] |
| Solubility | Highly soluble in organic solvents like ethanol; slightly soluble in water. | [3] |
Core Synthesis: The Isocyanate Route
The most reliable and widely adopted method for synthesizing N-aryl ureas is the reaction between an aromatic amine and an isocyanate.[4][5] This reaction is a classic example of nucleophilic addition, where the nucleophilic amine attacks the highly electrophilic carbonyl carbon of the isocyanate group.
Mechanistic Rationale and Experimental Causality
The choice of 2,4-dimethylaniline as the amine precursor and a suitable isocyanate (often generated in situ or used directly, like phenyl isocyanate for model reactions) is governed by the principles of nucleophilicity and electrophilicity.
-
Why 2,4-Dimethylaniline? The amino group (-NH₂) is a potent nucleophile. The two methyl groups on the aromatic ring are electron-donating, which slightly increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted aniline.
-
The Isocyanate Electrophile: The R-N=C=O functional group is highly susceptible to nucleophilic attack due to the electronegativity of both nitrogen and oxygen, which polarizes the central carbon atom.[5]
-
Solvent Selection: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are preferred.[4][6] The key objective is to prevent the isocyanate from reacting with protic solvents (like water or alcohols), which would lead to the formation of undesired carbamic acids (which are unstable and decompose to amines and CO₂) or urethanes, respectively.[5] This side reaction is a critical failure point and underscores the necessity of anhydrous conditions.
-
Temperature Control: The reaction is typically exothermic.[4] Running the reaction at room temperature or with initial cooling (e.g., an ice bath) during the addition of the isocyanate is crucial to prevent side reactions and ensure a clean product profile.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow for the synthesis of this compound.
Caption: General workflow for the synthesis of a disubstituted phenylurea.
Application Profile I: Synthesis of Phenylurea Herbicides
A primary industrial application of phenylurea compounds is in agriculture as potent herbicides.[3][7] this compound serves as an excellent foundational structure for creating more complex herbicidal agents, such as Linuron.
Mechanism of Herbicidal Action
Phenylurea herbicides function by inhibiting photosynthesis.[8][9] Specifically, they bind to the D1 protein within Photosystem II (PSII) of the photosynthetic electron transport chain. This binding event physically blocks the quinone (QB) binding site, halting electron flow and leading to a buildup of reactive oxygen species, which ultimately induces oxidative stress and cell death in the target weed.[8]
Visualization: Photosynthesis Inhibition Pathway
Caption: Phenylurea herbicides inhibit the electron transport chain in Photosystem II.
Synthetic Example: Pathway to Linuron
Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea) is a prominent phenylurea herbicide.[10] While not directly synthesized from this compound, its synthesis from the corresponding 3,4-dichloroaniline demonstrates the core reaction principle that is directly applicable. A synthesis starting from 2,4-dimethylaniline would yield an analogous herbicide. The synthesis involves reacting the aniline with a methoxymethyl isocyanate precursor.[11][12]
Application Profile II: Scaffolding for Pharmaceutical Agents
The N,N'-disubstituted urea motif is a privileged structure in medicinal chemistry. It is found in numerous approved drugs and clinical candidates, valued for its metabolic stability and ability to form specific hydrogen bonds with enzyme active sites or receptors.
-
Enzyme Inhibitors: The urea backbone can mimic peptide bonds, making it an effective scaffold for designing inhibitors of proteases and kinases. Phenylurea derivatives have been explored as potent inhibitors for enzymes implicated in cancer progression.[4]
-
Antiplatelet Agents: Recent studies have demonstrated that certain N,N'-disubstituted ureas exhibit selective inhibitory profiles against platelet aggregation, suggesting their potential in the development of novel treatments for thrombotic disorders.[13] The 2,4-dimethylphenyl group provides a lipophilic region that can be optimized for binding within target protein pockets.
Key Experimental Protocols
The following protocols are provided as a validated starting point for laboratory synthesis. Note: All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14][15]
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for analogous compounds.[4][16]
Materials:
-
2,4-Dimethylaniline (1.0 eq)
-
Potassium Cyanate (KOCN) (1.2 eq)
-
Concentrated Hydrochloric Acid (HCl) (1.1 eq)
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask, combine 2,4-dimethylaniline (1.0 eq) and concentrated HCl (1.1 eq) in water. Stir until a clear solution of the aniline hydrochloride salt is formed.
-
Reagent Addition: Add a solution of potassium cyanate (1.2 eq) in water to the flask.
-
Reaction: Heat the mixture to a gentle boil under reflux. The reaction progress can be monitored by the formation of a crystalline precipitate. A typical reaction time is 1-2 hours.
-
Isolation: Allow the mixture to cool to room temperature, then further cool in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product on the filter with cold water to remove any remaining salts. The product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound as colorless crystals.
Protocol: N-Alkylation of this compound (Model Reaction)
This protocol demonstrates a subsequent transformation to model the synthesis of more complex derivatives.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating Agent (e.g., Iodomethane or Benzyl Bromide) (1.1 eq)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour until gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the N-alkylated product.
Safety and Handling
Working with the chemicals involved in these syntheses requires strict adherence to safety protocols.
-
2,4-Dimethylaniline: This precursor is toxic and a suspected carcinogen. Handle only in a fume hood with appropriate gloves and eye protection.[15]
-
Isocyanates: Isocyanates are potent respiratory and skin sensitizers.[5] Inhalation can cause severe asthmatic reactions. Use with extreme caution under engineering controls.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any protic sources.
-
General Precautions: Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[14] Ensure adequate ventilation. Dispose of chemical waste according to institutional and local regulations.
Conclusion
This compound is a fundamentally important and versatile starting material. Its straightforward synthesis and the rich reactivity of its urea and aromatic moieties provide a robust platform for the development of complex target molecules. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions, as detailed in this guide, is essential for its successful application in the synthesis of next-generation herbicides, pharmaceuticals, and other high-value fine chemicals.
References
- Benchchem. An In-depth Technical Guide to Phenylurea Herbicides. Benchchem.
- ResearchGate. Phenylurea Herbicides. ResearchGate.
- Fujita, S., Bhanage, B. M., & Arai, M. Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. Chemistry Letters, Oxford Academic.
- ChemicalBook. This compound CAS#: 2990-02-5. ChemicalBook.
- ChemicalBook. Phenylurea: properties, applications and safety. ChemicalBook. Published November 16, 2023.
- Guidechem. What is the Behavior and Degradation of Phenylurea Herbicides? - FAQ. Guidechem.
- lookchem. Urea, N,N-dibutyl-N'-(2,4-dimethylphenyl)- Safety Data Sheets(SDS). lookchem.
- Fujita, S., Bhanage, B. M., & Arai, M. Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. SciSpace.
- ChemicalBook. Photochemical behaviour of phenylurea herbicides. ChemicalBook. Published August 19, 2019.
- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Published September 15, 2011.
- Benchchem. Synthetic Route for 1-(2,5-Dimethylphenyl)-3-phenylurea: Application Notes and Protocols. Benchchem.
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- Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. Synthesis of mono-and N,N-disubstituted ureas. ResearchGate. Published November 3, 2025.
- Sdfine. Chemwatch MSDS 36144-1. Sdfine.
- Davis, T. L., & Blanchard, K. C. Urea, phenyl-, and. Organic Syntheses Procedure.
- dos Santos, G. K. S., et al. N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. PubMed.
- Volford, J, et al. Pesticides labelled with {sup 14}C. Pt. 4: Synthesis of Diuron and Linuron in various positions. ETDEWEB - OSTI.GOV. Published July 1, 1996.
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- National Institutes of Health. Linuron. PubChem.
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A Comprehensive Spectroscopic and Structural Analysis of 2,4-Dimethylphenylurea
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic and structural analysis of 2,4-Dimethylphenylurea (CAS No. 2990-02-5), a key chemical intermediate in various synthetic pathways. As a Senior Application Scientist, the following sections synthesize fundamental spectroscopic principles with practical, field-proven insights to offer a comprehensive understanding of this molecule's analytical signature.
Introduction and Molecular Structure
This compound is a disubstituted phenylurea derivative. The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a prevalent motif in medicinal chemistry and materials science due to its hydrogen bonding capabilities. The substitution pattern on the phenyl ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic behavior. The established crystal structure of 1-(2,4-dimethylphenyl)urea confirms the key structural features and intermolecular interactions.
The molecular structure of this compound is presented below, with a systematic numbering of the carbon and hydrogen atoms for clarity in the subsequent spectroscopic assignments.
Figure 2: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway of this compound.
Tabulated Mass Spectrometry Data
| m/z | Predicted Fragment | Formula | Notes |
| 164 | Molecular Ion [M]⁺˙ | [C₉H₁₂N₂O]⁺˙ | The parent ion. |
| 121 | [M - HNCO]⁺˙ | [C₈H₉N]⁺˙ | Loss of isocyanic acid. |
| 120 | [M - NCO]⁺ | [C₈H₁₀N]⁺ | Cleavage of the N-C(O) bond. |
| 60 | [Urea]⁺˙ | [CH₄N₂O]⁺˙ | Cleavage of the phenyl-N bond. |
| 59 | [Urea - H]⁺ | [CH₃N₂O]⁺ | Loss of a hydrogen radical from the urea fragment. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Analysis Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-300
-
Scan Rate: 1 scan/second
-
-
Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or gas chromatography (GC) inlet. Acquire the mass spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the characteristic vibrational frequencies of its functional groups.
Interpretation of the IR Spectrum
The key diagnostic bands in the IR spectrum of this compound are the N-H stretching vibrations, the C=O stretching of the urea, and the C-H and C=C vibrations of the aromatic ring and methyl groups.
Tabulated Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | N-H Stretch | Amide (Urea) |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Methyl |
| 1660-1630 | C=O Stretch (Amide I) | Urea |
| 1620-1580 | N-H Bend (Amide II) & C=C Stretch | Urea & Aromatic |
| 1500-1400 | C=C Stretch | Aromatic |
| 1380-1370 | C-H Bend | Methyl |
| 850-800 | C-H Out-of-plane Bend | 1,2,4-Trisubstituted Aromatic |
Experimental Protocol for Infrared Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing approximately 1-2 mg of this compound with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record the background spectrum (of the empty sample compartment or the clean ATR crystal). Then, record the sample spectrum and ratio it against the background.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the amide protons, and the methyl protons.
Figure 3: Predicted ¹H NMR Chemical Shift Assignments for this compound.
Tabulated ¹H NMR Data (Predicted)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N1-H | 8.0 - 8.5 | Singlet (broad) | 1H |
| H6 | 7.0 - 7.2 | Doublet | 1H |
| H5 | 6.9 - 7.1 | Doublet of doublets | 1H |
| H3 | 6.8 - 7.0 | Doublet | 1H |
| N2-H₂ | 5.5 - 6.0 | Singlet (broad) | 2H |
| C8-H₃ | 2.2 - 2.4 | Singlet | 3H |
| C9-H₃ | 2.1 - 2.3 | Singlet | 3H |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis Parameters:
-
Nucleus: ¹H
-
Temperature: 25 °C
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
-
Data Acquisition: Acquire the free induction decay (FID) and perform a Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum, and integrate the signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound will show nine distinct signals corresponding to the nine unique carbon atoms in the structure.
Tabulated ¹³C NMR Data (Predicted)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C7 (C=O) | 155 - 160 |
| C1 | 135 - 140 |
| C4 | 130 - 135 |
| C2 | 128 - 132 |
| C6 | 125 - 130 |
| C5 | 120 - 125 |
| C3 | 115 - 120 |
| C9 | 20 - 25 |
| C8 | 15 - 20 |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.
-
Analysis Parameters:
-
Nucleus: ¹³C
-
Technique: Proton-decoupled
-
Temperature: 25 °C
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
-
Data Acquisition: Acquire the FID and process it similarly to the ¹H NMR spectrum.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The predicted mass spectrum, along with the interpreted IR and predicted NMR spectra, offer a robust framework for the identification and characterization of this compound. The provided experimental protocols serve as a practical starting point for researchers to obtain high-quality spectroscopic data. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical analysis and drug development.
References
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Jayalakshmi, L., Ramalingan, C., Sridhar, B., & Selvanayagam, S. (2015). Crystal structure of 1-(2,4-dimethylphenyl)urea. Acta Crystallographica Section E: Crystallographic Communications, E71(1), o5. ([Link])
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
Introduction: A Scientist's Perspective on Chemical Safety
An In-depth Technical Guide to the Health and Safety of 2,4-Dimethylphenylurea
In the landscape of drug discovery and chemical research, the novel application of molecules is a primary objective. However, the foundation of all successful research is an unwavering commitment to safety. This compound, a member of the phenylurea class of compounds, presents a unique profile of properties that necessitate a thorough understanding of its health and safety implications. This guide is designed for the laboratory professional, moving beyond mere compliance to foster a deep, mechanistic understanding of safe handling protocols. We will explore the physicochemical properties, toxicological profile, and emergency procedures not as a checklist, but as an integrated system for risk mitigation. The causality behind each recommendation is explained to empower researchers to make informed safety decisions in both routine and unexpected situations.
Section 1: Chemical and Physical Identity
Understanding the fundamental properties of a compound is the first step in a robust safety assessment. These characteristics influence its behavior in the laboratory environment, dictating appropriate storage, handling, and emergency response measures.
Chemical Identifiers:
Physicochemical Properties: The following table summarizes key physical and chemical data for this compound, which is essential for predicting its behavior and potential for exposure.
| Property | Value | Source |
| Melting Point | 204-206°C | [1] |
| Boiling Point | 264°C | [1] |
| Density | 1.154 g/cm³ | [1] |
| Appearance | White crystalline powder | |
| Solubility | Mixes with water, alcohol, benzene |
Section 2: Toxicological Profile and Hazard Identification
While comprehensive toxicological data for this compound is not extensively published, information can be inferred from related phenylurea compounds and standard safety data sheets. The primary principle is to treat the substance with caution, assuming it may possess hazards similar to others in its class until proven otherwise. Phenylurea herbicides, as a class, are known to have relatively low acute toxicity but may pose other health risks.[3]
Potential Routes of Exposure:
-
Inhalation: Inhaling dust can irritate the nose, throat, and respiratory system.[4]
-
Skin Contact: May cause skin irritation. Prolonged or repeated contact could lead to dermatitis. Some related compounds can be absorbed through the skin, leading to systemic effects.[4]
-
Eye Contact: Direct contact with the powder can cause irritation.[4][5]
-
Ingestion: Harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[4][6]
Hazard Statements (Inferred from related compounds):
-
Harmful if swallowed.[6]
-
May cause irritation to the skin, eyes, and respiratory tract.[4]
-
May cause long-lasting harmful effects to aquatic life.[5]
Hazardous Decomposition: When heated to decomposition, phenylurea compounds can emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6][7]
Section 3: Exposure Control and Personal Protective Equipment (PPE)
The cornerstone of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. When hazards cannot be eliminated, a combination of engineering controls, administrative controls, and Personal Protective Equipment (PPE) is essential to minimize risk.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4] For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood or a ventilated balance enclosure should be used to prevent inhalation exposure.[5]
Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory procedure and the potential for exposure.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[5] | Protects against splashes and airborne dust particles. For tasks with a higher risk of splash, a face shield worn over goggles is recommended.[4][8] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8] Lab coat or chemical-resistant coveralls. | Prevents direct skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating hands.[5][9] Contaminated clothing should be removed and washed before reuse.[7] |
| Respiratory Protection | Not typically required for low-quantity handling in a well-ventilated area. | A NIOSH-approved particulate respirator (e.g., N95) may be necessary if handling large quantities or if dust cannot be controlled by engineering means.[9] |
Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting appropriate PPE based on the experimental task.
Caption: Diagram 1: PPE Selection Workflow.
Section 4: Safe Handling, Storage, and Disposal
Adherence to proper handling and storage protocols is critical for preventing accidental exposure and maintaining chemical integrity.
Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are functioning and the correct PPE is donned. Read the Safety Data Sheet (SDS) thoroughly.
-
Avoid Dust Formation: Handle the solid material carefully to minimize dust generation.[5] Use appropriate tools (e.g., spatulas) for transferring the powder.
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][9]
-
Avoid Incompatibles: Keep the substance away from strong oxidizing agents, strong acids, and strong bases.[10]
Storage Procedures
-
Container: Keep the container tightly closed and clearly labeled.[4][7]
-
Environment: Store in a cool, dry, and well-ventilated place.[4][7]
-
Separation: Store away from incompatible materials to prevent hazardous reactions.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Classification: Determine if the waste is classified as hazardous.
-
Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, labeled, and sealed container.[6][11]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not empty into drains or release into the environment.[5][9]
Section 5: Emergency Procedures
Preparedness is key to effectively managing laboratory incidents. All personnel must be familiar with the location of safety equipment (eyewash stations, safety showers, fire extinguishers) and the procedures to follow in an emergency.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[5][7][9]
-
Specific Hazards: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[6][7]
-
Protective Actions: Firefighters should wear full body protective clothing and a self-contained breathing apparatus (SCBA) in positive pressure mode.[5][7] Attack the fire from upwind to avoid hazardous vapors and smoke.
Accidental Release (Spill) Protocol
A systematic approach is required to safely manage a chemical spill and prevent environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.[12]
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.[5]
-
Contain: Prevent the spill from entering drains or waterways.[9]
-
Clean-up:
-
For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation. Using a wet method (e.g., misting with water) can help prevent dust from becoming airborne.
-
Place the spilled material and all contaminated cleanup supplies into a suitable, sealed container for disposal.[6][7][9]
-
-
Decontaminate: Wash the spill area thoroughly with soap and water.
-
Report: Report the incident to the appropriate safety officer or supervisor.
Workflow for Emergency Spill Response
This diagram outlines the critical steps for responding to a spill of this compound.
Caption: Diagram 2: Emergency Spill Response Workflow.
References
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Urea, N,N-dibutyl-N'-(2,4-dimethylphenyl)- Safety Data Sheets(SDS). LookChem. [Link]
-
Material Safety Data Sheet. Greenbook.net. [Link]
-
Chemwatch MSDS 36144-1 - N,N'-DIMETHYLUREA. Sdfine. [Link]
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First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
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First Aid Procedures For Chemical Hazards. Workplace Material Handling & Safety. [Link]
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First Aid: Chemical Exposure. UMass Memorial Health. [Link]
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First Aid for Chemical Exposures: Safety in Industrial Settings. LinkedIn. [Link]
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Pesticide Fires—Prevention, Management, and Cleanup. Office of the Under Secretary of Defense for Acquisition and Sustainment. [Link]
-
Phenylurea Herbicides. ResearchGate. [Link]
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Thermal Stability and Decomposition of 2,4-Dimethylphenylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2,4-Dimethylphenylurea
This compound, a substituted aromatic urea, belongs to a class of compounds with broad applications in pharmaceuticals, agriculture, and materials science. The thermal stability of such molecules is a critical parameter, influencing their synthesis, purification, storage, and ultimate application. Understanding the thermal decomposition profile is paramount for ensuring product quality, stability, and safety, particularly in drug development where degradation can lead to loss of efficacy and the formation of potentially toxic impurities.
This guide delves into the core principles governing the thermal degradation of this compound, providing a framework for predicting its behavior and designing robust analytical strategies for its characterization.
Theoretical Framework: Decomposition of Phenylureas
Theoretical studies on the thermal decomposition of alkyl- and phenylureas have established a predominant degradation pathway.[1][2][3] Electronic structure calculations suggest that these compounds primarily decompose through a unimolecular, four-center pericyclic reaction.[1][3] This concerted mechanism involves the transfer of a hydrogen atom from a nitrogen to the other nitrogen atom, leading to the cleavage of the C-N bond and the formation of a substituted isocyanate and an amine.
In the case of this compound, the proposed primary decomposition pathway would yield 2,4-dimethylphenyl isocyanate and ammonia.
Key Mechanistic Insights:
-
Pericyclic Reaction: The decomposition is not a radical process involving initial bond fission but rather a concerted reaction with a cyclic transition state.[1][3]
-
Substituent Effects: The nature and position of substituents on the phenyl ring can influence the kinetics of decomposition. Electron-withdrawing groups can alter the rate of decomposition.
-
Product Formation: The primary products are consistently identified as the corresponding isocyanate and amine.[1][3]
Predicted Thermal Decomposition Profile of this compound
While specific experimental data for this compound is lacking, we can infer its thermal behavior from studies on analogous substituted phenylureas and urea itself.
Onset of Decomposition
The decomposition of urea typically begins after its melting point (around 133°C), with significant decomposition occurring at higher temperatures. For substituted phenylureas, the onset of decomposition can vary based on the nature and position of the substituents. It is reasonable to predict that the thermal decomposition of this compound will commence at temperatures exceeding its melting point of 204-206°C.
Primary Decomposition Products
Based on the established pericyclic mechanism, the primary decomposition of this compound is expected to yield:
-
2,4-Dimethylphenyl isocyanate
-
Ammonia
Potential Secondary Reactions and Products
The highly reactive isocyanate intermediate can undergo further reactions, leading to a more complex mixture of secondary products. These may include:
-
Dimerization and Trimerization of Isocyanate: Formation of uretidinediones and isocyanurates.
-
Reaction with Undecomposed Urea: Formation of biuret-like structures.
-
Hydrolysis: In the presence of water, the isocyanate can hydrolyze to form 2,4-dimethylaniline and carbon dioxide.
Analytical Methodologies for Studying Thermal Decomposition
A thorough investigation of the thermal stability and decomposition of this compound necessitates the use of advanced analytical techniques. Hyphenated techniques, which couple a separation or thermal analysis method with a spectroscopic detector, are particularly powerful for identifying and quantifying decomposition products.[2]
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Table 1: Predicted TGA Profile for this compound
| Temperature Range | Predicted Mass Loss | Associated Process |
| Ambient to ~200°C | Minimal | Stable solid |
| > 200°C | Significant | Onset of decomposition |
| Higher temperatures | Further mass loss | Decomposition of intermediates |
Hyphenated Thermal Analysis Techniques
To identify the gaseous products evolved during decomposition, TGA is often coupled with spectroscopic techniques.
-
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR): Provides real-time identification of evolved gases based on their characteristic infrared absorption spectra.
-
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): Allows for the identification of evolved gases by their mass-to-charge ratio.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for analyzing the thermal decomposition products of non-volatile materials. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This technique would be invaluable for separating and identifying the full range of decomposition products from this compound.
Experimental Protocols
The following are generalized, step-by-step methodologies for the key experiments that would be required to characterize the thermal decomposition of this compound.
Protocol for TGA-FTIR Analysis
-
Instrument Preparation:
-
Set the TGA furnace to the desired starting temperature (e.g., 30°C).
-
Heat the TGA-FTIR transfer line and gas cell to a temperature sufficient to prevent condensation of evolved products (e.g., 200°C).
-
Purge the TGA furnace and FTIR gas cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a tared TGA pan.
-
-
TGA Method:
-
Equilibrate the sample at the starting temperature.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).
-
-
FTIR Data Collection:
-
Collect a background spectrum of the empty, purged gas cell.
-
Continuously collect FTIR spectra of the evolved gases throughout the TGA run.
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset of decomposition and temperature ranges of mass loss.
-
Analyze the FTIR spectra at specific temperatures corresponding to mass loss events to identify the evolved gases.
-
Conclusion and Future Directions
This technical guide has provided a detailed, albeit predictive, overview of the thermal stability and decomposition of this compound. Based on established theoretical principles for phenylureas, the primary decomposition pathway is expected to yield 2,4-dimethylphenyl isocyanate and ammonia via a pericyclic mechanism. The potential for secondary reactions highlights the complexity of the degradation profile.
A critical next step for the scientific community is to perform the detailed experimental investigations outlined in this guide. Rigorous TGA-FTIR, TGA-MS, and Py-GC-MS analyses will be essential to definitively determine the decomposition temperatures, identify the full range of degradation products, and elucidate the kinetic parameters of the decomposition process. This empirical data will be invaluable for ensuring the safe and effective use of this compound in its various applications.
References
-
Honorien, J., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(37), 6496–6511. [Link]
-
Mitić, M., et al. (2020). Theoretical study of the gas-phase thermal decomposition of urea. Structural Chemistry, 31, 2213–2226. [Link]
-
Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 76231, this compound. [Link]
-
EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]
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known derivatives and analogs of 2,4-Dimethylphenylurea
An In-depth Technical Guide to the Known Derivatives and Analogs of 2,4-Dimethylphenylurea
Abstract
The phenylurea scaffold is a cornerstone in medicinal and agricultural chemistry, prized for its ability to form critical hydrogen bonds with biological targets and its synthetic tractability.[1][2] This technical guide focuses on 1-(2,4-dimethylphenyl)urea (CAS: 2990-02-5), a representative of this class, and explores the landscape of its known derivatives and analogs.[3][4] As a Senior Application Scientist, this document moves beyond a simple catalog of compounds. It provides a comprehensive analysis of synthetic strategies, delves into the structure-activity relationships (SAR) that govern biological effects, and presents detailed, field-proven protocols for synthesis and evaluation. The guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights into the diverse applications of these molecules, from anticancer agents to enzyme inhibitors and agrochemicals.[5][6][7]
The Phenylurea Core: Structural Significance and Synthetic Landscape
The urea moiety (–NH–CO–NH–) is a privileged structure in drug design. Its two N-H groups act as potent hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. This allows for a stable, bidentate interaction with protein targets, often mimicking peptide bonds.[1] The 2,4-dimethylphenyl group provides a rigid, lipophilic scaffold that can be systematically modified to tune pharmacokinetics and target specificity. The crystal structure of 1-(2,4-dimethylphenyl)urea reveals a significant dihedral angle between the benzene ring and the urea plane, a conformational feature that can influence receptor binding.[8]
Key Synthetic Methodologies
The synthesis of this compound derivatives is versatile, with several established routes. The choice of method often depends on the availability of starting materials, desired scale, and the chemical tolerance of other functional groups on the reacting partners.
-
Primary Route: Isocyanate Addition: The most direct and widely used method involves the nucleophilic addition of a primary or secondary amine to 2,4-dimethylphenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.[5][6]
-
Safer Phosgene Alternatives: Historically, phosgene was used to convert anilines to isocyanates or to directly couple two amines. Due to its extreme toxicity, safer solid alternatives like N,N'-Carbonyldiimidazole (CDI) or triphosgene are now standard.[1] CDI reacts with 2,4-dimethylaniline to form an activated intermediate, which then smoothly reacts with a second amine to yield the unsymmetrical urea.[1]
Biological Activities and Therapeutic Applications
Derivatives of the this compound scaffold have been investigated for a wide range of biological activities. The substitutions on the second nitrogen atom are critical in defining the compound's therapeutic or agricultural application.
Anticancer and Anti-Proliferative Agents
The phenylurea motif is present in several approved anticancer drugs (e.g., Sorafenib). Analogs of this compound have shown promise by targeting various mechanisms of cancer progression.
-
Enzyme Inhibition: A key strategy in modern oncology is the inhibition of enzymes critical for tumor growth and immune evasion. Phenylurea derivatives have been successfully designed as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important immunotherapeutic target.[6] Modification of the peripheral phenylurea group is a key handle to explore the structure-activity relationship (SAR) for improved potency.[6]
-
Tubulin Interaction: Some N-phenylurea derivatives exert their anticancer effects by interacting with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7] Structure-activity relationship studies have shown that substituents at the N'-position are crucial for potency against various human tumor cell lines.[7]
-
General Anti-Proliferative Activity: Analogs of ethylenediurea, which contain a phenylurea substructure, have demonstrated significant anti-proliferative activity against breast cancer, melanoma, and glioblastoma cell lines, often without inducing cytotoxicity in non-cancerous cells.[11]
| Compound Class/Example | Target/Mechanism | Observed Potency (IC₅₀) | Cell Lines | Reference |
| Phenyl Urea IDO1 Inhibitors | Indoleamine 2,3-dioxygenase 1 (IDO1) | 0.1–0.6 μM | Enzyme Assay | [6] |
| 3-Haloacylamino Phenylureas | Tubulin-independent mechanism | 0.38–4.07 μM | Leukemia, Breast, Colon, etc. | [7] |
| Ethylenediurea Analogs | A2AR adenosine receptor (putative) | 70-90% proliferation inhibition | MDA-MB-231, A-375, U-87 MG | [11] |
Agrochemical Applications
The phenylurea class is historically significant in agriculture, particularly as herbicides. More recent research has expanded their utility to include insecticidal and antifungal agents.
-
Insecticidal Activity: Novel phenylurea derivatives have been designed and synthesized, showing high insecticidal activity against the larvae of common agricultural pests like the diamondback moth and cotton bollworm.[5]
-
Antifungal Activity: The incorporation of heterocyclic moieties, such as 1,2,4-triazole, into a phenylurea structure can yield compounds with potent antifungal activity against plant pathogens like Phomopsis.[12] This highlights a strategy for developing novel agrochemicals.
| Compound Class | Target Organism | Activity Noted | Reference |
| Novel Phenylurea Derivatives | S. exigua, H. armigera, P. xyllostella | High insecticidal activity at 10 mg/L | [5] |
| 1,2,4-Triazole-Urea Hybrids | Phomopsis species (plant fungi) | Potentially useful as agrochemicals | [12] |
Other Therapeutic Areas
The versatility of the urea scaffold allows for its application in diverse therapeutic areas beyond oncology and agriculture.
-
Antidiabetic Agents: Phenylurea derivatives have been designed as dual-target ligands that can activate both glucokinase (GK) and PPARγ, two important targets in the management of type 2 diabetes.[13]
-
Antimicrobial Agents: Simple N-(2-substituted) phenyl ureas and their metal complexes have demonstrated antibacterial activity against S. aureus (gram-positive) and E. coli (gram-negative), as well as antifungal activity against C. albicans.[14]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core has yielded critical insights into the structural requirements for biological activity. Understanding these relationships is paramount for designing next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Region A (Phenyl Ring): The 2,4-dimethyl substitution pattern is a key starting point. It provides a defined steric and electronic environment. Further substitution on this ring with electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can fine-tune the molecule's properties. For instance, in FGFR1 inhibitors, EWGs on the phenyl rings were found to be important for activity.[15]
-
Region B (Urea Linker): The integrity of the urea linker is often essential for activity due to its hydrogen bonding capacity. The N-H protons form crucial interactions with amino acid residues (e.g., glutamate, aspartate) in enzyme active sites.[1][8] Replacing the oxygen with sulfur to create a thiourea can drastically alter the electronic properties and lead to different biological activities.[16]
-
Region C (R' Substituent): This is the most frequently modified position to achieve target specificity.
-
Aryl/Heteroaryl Groups: Adding substituted aromatic or heterocyclic rings can introduce new interaction points (π-stacking, H-bonding) and is a common strategy for developing enzyme inhibitors.[6][13]
-
Alkyl/Acyl Chains: Introducing flexible or functionalized alkyl and acyl chains can impact solubility and potency, as seen in certain anticancer derivatives.[7] The length and branching of these chains are critical variables.
-
Experimental Protocols
The following protocols are provided as validated, step-by-step guides for the synthesis and evaluation of this compound derivatives.
Protocol: Synthesis of 1-(2,4-Dimethylphenyl)-3-(4-chlorophenyl)urea
This protocol describes a standard synthesis using the isocyanate addition method.
Materials:
-
2,4-Dimethylphenyl isocyanate
-
4-Chloroaniline
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous toluene (30 mL).
-
Reagent Addition: While stirring at room temperature, add a solution of 2,4-dimethylphenyl isocyanate (1.05 eq) in anhydrous toluene (10 mL) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold hexane to remove any unreacted starting material.
-
Drying & Characterization: Dry the purified white solid under vacuum. Characterize the final product by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or cytostatic effects.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microtiter plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest compound dose) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for chemical and biological exploration. The straightforward and versatile synthetic routes allow for the creation of large, diverse libraries of compounds for screening.[9][17] The research summarized in this guide demonstrates that subtle modifications to the core structure can yield potent and selective agents with applications in oncology, agriculture, and beyond.[5][7]
Future research should focus on:
-
Mechanism of Action Studies: For newly discovered active compounds, elucidating the precise molecular target and mechanism of action is crucial for further development.
-
ADME/Tox Profiling: Promising lead compounds must be evaluated for their absorption, distribution, metabolism, excretion, and toxicity profiles to assess their drug-likeness.
-
Combinatorial and Scaffold Hopping Approaches: Utilizing modern medicinal chemistry techniques to explore a wider chemical space around the phenylurea core could uncover novel biological activities or improved therapeutic indices.[15]
By integrating rational design, robust synthesis, and rigorous biological evaluation, the derivatives of this compound will continue to be a valuable source of lead compounds for drug discovery and development professionals.
References
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2,4-Dimethylphenylurea: A Technical Guide to its Potential as a Photosystem II Inhibiting Herbicide
Preamble: The Quest for Novel Herbicidal Moieties
The relentless pursuit of novel and effective herbicides is a cornerstone of modern agricultural science. As weed resistance to existing chemical families grows, the exploration of new active ingredients with distinct structure-activity relationships becomes paramount. This technical guide delves into the herbicidal potential of 2,4-Dimethylphenylurea, a member of the phenylurea class of compounds. While not as extensively studied as its halogenated analogues like Diuron or Linuron, its structural features merit a thorough investigation into its capacity to disrupt essential photosynthetic processes in target weed species. This document provides a comprehensive overview of its proposed mechanism of action, a framework for its experimental evaluation, and insights into its structure-activity relationship, tailored for researchers and professionals in the agrochemical and plant science fields.
The Phenylurea Herbicides: A Legacy of Photosynthetic Inhibition
The herbicidal action of phenylurea compounds is well-established and primarily revolves around the inhibition of photosynthesis.[1] These herbicides act as potent inhibitors of Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts.[2][3] By disrupting the light-dependent reactions of photosynthesis, they starve the plant of the energy required for growth and survival, leading to rapid cellular damage and eventual death.[3]
Molecular Mechanism of Action: Targeting the D1 Protein
The primary molecular target of phenylurea herbicides is the D1 protein, a core subunit of the Photosystem II reaction center.[2] These herbicides function as competitive inhibitors, binding to the QB binding niche on the D1 protein.[2] This site is normally occupied by plastoquinone (PQ), a mobile electron carrier essential for the photosynthetic electron transport chain.[3]
The binding of a phenylurea herbicide, such as this compound, to the QB site physically obstructs the binding of plastoquinone.[4][5] This blockage halts the flow of electrons from the primary quinone acceptor, QA, to QB.[4] The interruption of this vital step in the electron transport chain has two major and immediate consequences:
-
Inhibition of ATP and NADPH Synthesis: The cessation of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Concurrently, the reduction of NADP+ to NADPH is also halted. The lack of these energy-rich molecules cripples the plant's ability to fix carbon dioxide and produce carbohydrates.[3]
-
Oxidative Stress and Cellular Damage: The blockage of electron transport leads to an over-reduced state of QA and the accumulation of highly energetic chlorophyll molecules. This energy is transferred to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[1] These ROS induce lipid peroxidation, membrane damage, and ultimately, cell death.[1]
Figure 1: Proposed mechanism of action of this compound as a Photosystem II inhibitor.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for the preparation of phenylurea derivatives. A common and straightforward approach involves the reaction of 2,4-dimethylaniline with an isocyanate or by the reaction of 2,4-dimethylphenyl isocyanate with an amine. A more direct synthesis involves the reaction of 2,4-dimethylaniline with urea.
Protocol for Synthesis from 2,4-Dimethylaniline and Urea
This protocol is adapted from general procedures for the synthesis of phenylureas.[6]
Materials:
-
2,4-Dimethylaniline
-
Urea
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Deionized water
-
Round bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol-water mixture)
Procedure:
-
In a round bottom flask equipped with a reflux condenser and stirrer, dissolve 2,4-dimethylaniline and urea in deionized water.
-
To this solution, carefully add hydrochloric acid and glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified crystals under vacuum to obtain the final product.
-
Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
Structure-Activity Relationship (SAR) of Phenylurea Herbicides
The herbicidal efficacy of phenylurea compounds is significantly influenced by the nature and position of substituents on the phenyl ring. While specific SAR data for this compound is not extensively available, general principles derived from related compounds can provide valuable insights.
-
Phenyl Ring Substitution: The presence and position of substituents on the phenyl ring are critical for activity. Halogen substitutions, particularly at the 3 and 4 positions (as in Diuron), are known to enhance herbicidal activity.[7] The dimethyl substitution at the 2 and 4 positions in the target compound may influence its binding affinity to the D1 protein.
-
N-Alkylation: The N,N-dimethyl substitution on the urea nitrogen is a common feature in many active phenylurea herbicides.[8] This group contributes to the overall lipophilicity of the molecule, which can affect its uptake and translocation within the plant.
Further quantitative structure-activity relationship (QSAR) studies would be necessary to precisely determine the impact of the 2,4-dimethyl substitution on the herbicidal potency of this compound in comparison to other phenylureas.
Experimental Evaluation of Herbicidal Potential
A systematic experimental workflow is essential to rigorously assess the herbicidal potential of this compound. This involves a series of in vitro and in vivo assays to determine its phytotoxicity, dose-response relationships, and spectrum of activity.
Figure 2: A generalized experimental workflow for evaluating the herbicidal potential of this compound.
In Vitro Photosystem II Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the photosynthetic electron transport chain in isolated chloroplasts or thylakoid membranes.
Protocol:
-
Isolation of Thylakoids: Isolate functional thylakoid membranes from a suitable plant source (e.g., spinach or pea).
-
Oxygen Evolution Measurement: Use a Clark-type oxygen electrode to measure the rate of light-dependent oxygen evolution in a suspension of isolated thylakoids.
-
Inhibitor Treatment: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the thylakoid suspension.
-
Data Analysis: Measure the rate of oxygen evolution at each concentration and calculate the concentration of this compound that causes 50% inhibition (IC50).
Whole Plant Phytotoxicity Assay
This assay assesses the herbicidal effect of the compound on whole plants, providing a more holistic view of its efficacy, including uptake, translocation, and metabolism.
Protocol:
-
Plant Material: Grow a selection of representative monocot and dicot weed species under controlled environmental conditions.
-
Herbicide Application: Apply this compound at a range of concentrations to the plants, either as a foliar spray or as a soil drench.
-
Phytotoxicity Assessment: After a set period (e.g., 7-14 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
Biomass Measurement: Harvest the above-ground biomass of the treated and control plants and measure the fresh and dry weights.
-
Data Analysis: Calculate the percent inhibition of growth for each concentration and determine the effective concentration that causes 50% growth reduction (EC50).
Quantitative Data Summary
| Herbicide | Target Site | IC50 (PSII Inhibition) | EC50 (Whole Plant, representative species) |
| This compound | Photosystem II | To be determined | To be determined |
| Diuron | Photosystem II | ~0.02 - 0.2 µM | ~1 - 10 µM |
| Linuron | Photosystem II | ~0.05 - 0.5 µM | ~5 - 50 µM |
Environmental Fate and Considerations
The environmental persistence and mobility of phenylurea herbicides are important factors in their overall risk assessment.[9] While specific data for this compound is lacking, the environmental behavior of other phenylureas suggests that it may be subject to microbial degradation in soil and water.[10] The degradation pathways often involve N-demethylation and hydrolysis of the urea bridge.[8] Further research is required to determine the half-life of this compound in various environmental compartments and to identify its major degradation products.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, candidate within the phenylurea class of herbicides. Based on the well-established mechanism of action of this chemical family, it is highly probable that this compound acts as a Photosystem II inhibitor. The proposed experimental workflow provides a robust framework for systematically evaluating its herbicidal potential. Future research should focus on obtaining precise quantitative data on its phytotoxicity against a broad spectrum of weed species, elucidating its structure-activity relationship in comparison to other phenylureas, and assessing its environmental fate and toxicological profile. Such studies will be instrumental in determining whether this compound or its derivatives can be developed into novel and effective weed management tools.
References
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- BenchChem. (2025). Comparing the herbicidal activity of 3-(2-Chlorophenyl)-1,1-diethylurea with other phenylureas. BenchChem.
- Zagitova, A., et al. (2023). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. International Journal of Molecular Sciences, 24(23), 16867.
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An In-depth Technical Guide to 2,4-Dimethylphenylurea: Synthesis, Applications, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Profile of a Versatile Phenylurea Compound
2,4-Dimethylphenylurea, a substituted phenylurea derivative, holds a significant position within a chemical class recognized for its diverse biological activities. While the broader family of phenylurea compounds is extensively utilized in agriculture as herbicides, this compound and its related structures are also subjects of scientific inquiry for their potential applications as plant growth regulators and as scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, delving into its synthesis, mechanism of action as a herbicide, potential as a plant growth regulator, and its toxicological and environmental profile. By synthesizing technical data with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this multifaceted compound.
Phenylureas, as a class, are characterized by a phenyl group attached to a urea moiety. The specific substitutions on the phenyl ring and the urea nitrogens dictate the compound's biological activity and physical properties. In the case of this compound, the presence of two methyl groups on the phenyl ring at positions 2 and 4 influences its interaction with biological targets and its environmental fate.
Chemical Synthesis and Characterization: A Practical Approach
The synthesis of this compound typically follows a straightforward and well-established protocol for the formation of unsymmetrical ureas: the reaction of an amine with an isocyanate.
Experimental Protocol: Synthesis of N-(2,4-dimethylphenyl)urea
Objective: To synthesize N-(2,4-dimethylphenyl)urea from 2,4-dimethylaniline and a suitable isocyanate precursor.
Materials:
-
2,4-Dimethylaniline
-
Potassium Cyanate (or a suitable isocyanate source)
-
Hydrochloric Acid (concentrated)
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, filtration apparatus)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of 2,4-Dimethylaniline Hydrochloride: In a round-bottom flask, dissolve 2,4-dimethylaniline in a minimal amount of water. Slowly add concentrated hydrochloric acid in a 1:1 molar ratio to the aniline. The hydrochloride salt may precipitate upon cooling.
-
Urea Formation: To the aqueous solution or suspension of 2,4-dimethylaniline hydrochloride, add a slight molar excess of potassium cyanate.
-
Reaction: Heat the mixture to reflux with constant stirring for 1-2 hours. The reaction involves the in-situ formation of isocyanic acid which then reacts with the amine.
-
Isolation of Crude Product: Upon cooling, the N-(2,4-dimethylphenyl)urea will precipitate out of the solution. Collect the crude product by vacuum filtration and wash with cold water to remove any unreacted salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure crystalline N-(2,4-dimethylphenyl)urea.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Causality Behind Experimental Choices: The use of the hydrochloride salt of the aniline ensures its solubility in the aqueous reaction medium and facilitates the reaction with the cyanate. Refluxing the mixture provides the necessary energy to drive the reaction to completion. Recrystallization is a crucial step to remove impurities and obtain a product of high purity suitable for further studies.
Visualization of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Herbicidal Activity: Inhibition of Photosynthesis
The primary application of many phenylurea compounds is in agriculture as herbicides. Their mechanism of action is well-established and involves the disruption of the photosynthetic process in susceptible plants.[1]
Mechanism of Action: Targeting Photosystem II
Phenylurea herbicides, including this compound, act as inhibitors of Photosystem II (PSII) in the chloroplasts of plant cells.[1] Specifically, they bind to the D1 protein of the PSII complex, which is a crucial component of the electron transport chain. This binding event blocks the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB.[2]
The interruption of this electron flow has two major consequences:
-
Inhibition of ATP and NADPH Synthesis: The blockage of electron transport prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for the production of ATP and NADPH. These energy-rich molecules are essential for the fixation of carbon dioxide in the Calvin cycle.
-
Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the accumulation of highly reactive triplet chlorophyll and the subsequent formation of singlet oxygen and other reactive oxygen species. These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to membrane leakage, chlorophyll bleaching, and ultimately, cell death.[1]
Signaling Pathway of Photosynthesis Inhibition
Caption: Inhibition of electron transport in Photosystem II by this compound.
Plant Growth Regulation: A Potential Avenue for Crop Enhancement
Beyond their herbicidal properties, certain phenylurea derivatives have been investigated for their role as plant growth regulators (PGRs).[3] These compounds can influence various physiological processes in plants, such as cell division, differentiation, and overall development, often at concentrations lower than those required for herbicidal activity.
The mode of action of phenylureas as PGRs is not as universally defined as their herbicidal mechanism. It is believed that they can interact with various hormonal pathways in plants. For instance, some synthetic cytokinin analogs, which promote cell division, share structural similarities with phenylurea compounds.[4]
Potential Applications in Agriculture
The application of this compound as a PGR could potentially be explored for:
-
Improving Fruit Set and Size: By promoting cell division in developing fruits.
-
Enhancing Branching: To create more compact and bushy ornamental plants.
-
Modulating Flowering Time: To synchronize or delay flowering for commercial purposes.
Further research is required to determine the specific effects and optimal application rates of this compound on different crop species. The table below summarizes the effects of some related phenylurea and other chemical plant growth regulators on various crops, illustrating the potential range of activities.
| Plant Growth Regulator | Crop(s) | Observed Effects | Effective Concentration Range (Typical) |
| Forchlorfenuron (CPPU) | Grapes, Kiwi | Increased fruit size and weight | 1-10 ppm |
| Thidiazuron (TDZ) | Cotton | Defoliant at high concentrations; promotes bud break at low concentrations | 0.1-1.0 ppm (for bud break) |
| Chlormequat chloride | Poinsettia, Geraniums | Reduces stem elongation, creates a more compact plant | 1000-3000 ppm |
| Paclobutrazol | Bedding plants, Fruit trees | Reduces internode length, promotes flowering | 10-100 ppm |
Toxicological and Environmental Profile: A Critical Assessment
The widespread use of any agrochemical necessitates a thorough understanding of its potential impact on non-target organisms and the environment.
Toxicological Profile
The acute toxicity of phenylurea herbicides is generally considered to be low to moderate.[5] However, chronic exposure and the toxicity of degradation products are important considerations. Specific toxicological data for this compound is limited, but data from structurally similar compounds can provide an indication of its potential hazards.
| Compound | CAS Number | Acute Oral LD50 (Rat) | Carcinogenicity Classification |
| Fenuron | 101-42-8 | 6400 mg/kg[6] | Not classifiable |
| Diuron | 330-54-1 | 3400 mg/kg[2] | Likely to be carcinogenic to humans |
| Monuron | 150-68-5 | 1033 mg/kg | Evidence of carcinogenicity in animals |
It is crucial to note that the toxicological profile can be influenced by the specific formulation of the product and the route of exposure.
Environmental Fate
The environmental persistence and mobility of phenylurea herbicides are influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity.
-
Persistence in Soil: Phenylurea herbicides can persist in the soil for several weeks to months.[1] Degradation is primarily mediated by soil microorganisms.[2][7] The degradation process often involves N-demethylation and hydrolysis of the urea linkage.[8]
-
Mobility in Soil: The mobility of these compounds in soil, and thus their potential to leach into groundwater, is dependent on their water solubility and soil adsorption characteristics. Compounds with lower water solubility and higher adsorption to soil particles are less likely to leach.
-
Photodegradation: Phenylurea herbicides can also undergo photochemical degradation when exposed to sunlight, particularly in aqueous environments.[9][10] This process can lead to the formation of various transformation products, some of which may have their own toxicological profiles.[11]
The environmental impact of this compound would be expected to be broadly similar to other dimethyl-substituted phenylureas, but specific studies are needed for a precise assessment.
Conclusion: A Compound of Continued Scientific Interest
This compound, as a representative of the phenylurea class, embodies the dual nature of many agrochemicals – offering potential benefits in weed control and plant growth regulation while necessitating careful consideration of its environmental and toxicological impact. Its straightforward synthesis and well-understood primary mechanism of herbicidal action make it a valuable subject for both fundamental and applied research.
Future investigations should focus on generating specific quantitative data for this compound, including its herbicidal efficacy on a broader range of weed species, its potential as a plant growth regulator for various crops, and a comprehensive toxicological and ecotoxicological assessment. Such data will be invaluable for realizing its full potential in a safe and sustainable manner, whether in the development of new agrochemicals or as a lead compound in the discovery of novel bioactive molecules.
References
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ResearchGate. (n.d.). Phenylurea Herbicides. [Link]
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Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1–11. [Link]
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El-Sebae, A. H., Soliman, S. A., & El-Kashouty, M. A. (1995). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. Journal of Environmental Science and Health, Part B, 30(4), 481–496. [Link]
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Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1-11. [Link]
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Scilit. (n.d.). Photochemical behaviour of phenylurea herbicides. [Link]
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Semantic Scholar. (n.d.). Photochemical behaviour of phenylurea herbicides. [Link]
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ResearchGate. (n.d.). Photochemical behaviour of phenylurea herbicides. [Link]
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Naveen, S., Sridhar, M. A., Prasad, J. S., Adlakha, P., Dholakia, C., & Shah, A. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Structural Chemistry, 17(5), 569-575. [Link]
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Zhang, W., et al. (2022). Fluorinated phenyl-N'-pyrimidyl urea derivatives:Synthesis, biological evaluation and 3D-QSAR study. Chinese Chemical Letters, 33(1), 253-257. [Link]
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Patel, K., et al. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 6(1), 1-6. [Link]
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Akimov, M., et al. (2023). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Biomedicines, 11(2), 316. [Link]
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Akimov, M., et al. (2023). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Biomedicines, 11(2), 316. [Link]
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ResearchGate. (n.d.). Phenylurea Herbicides. [Link]
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Schafer, E. W., & Bowles, W. A. (1985). Acute oral toxicity and repellency of 933 chemicals to house and deer mice. Archives of Environmental Contamination and Toxicology, 14(1), 111-129. [Link]
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ResearchGate. (n.d.). Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. [Link]
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ResearchGate. (n.d.). (PDF) An efficient and greener protocol towards synthesis of unsymmetrical N, N′-biphenyl urea. [Link]
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Sharma, A., Kumar, V., Shahzad, B., Tanveer, M., Sidhu, G. P. S., Handa, N., ... & Thukral, A. K. (2020). Plant growth regulators: a sustainable approach to combat pesticide toxicity. Plant Growth Regulation, 92(2), 197-213. [Link]
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Masi, M., Meyer, S. L., & Evidente, A. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Molecules, 27(11), 3536. [Link]
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Rajapakse, N. C., & Kelly, J. W. (2000). Effectiveness of Plant Growth Regulators under Photoselective Greenhouse Covers. Journal of the American Society for Horticultural Science, 125(6), 673-678. [Link]
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da Costa, T. P., et al. (2023). Toxicity of fipronil and 2,4-D pesticides in Daphnia similis: a multiple endpoint approach. Environmental Science and Pollution Research, 30(24), 65636-65650. [Link]
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Cousins, I. T., et al. (2020). The High Persistence of PFAS is Sufficient for their Management as a Chemical Class. Environmental Science: Processes & Impacts, 22(12), 2307-2312. [Link]
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ResearchGate. (n.d.). The acute combined action of plant growth regulator succinate-2,6-dimethylpyridine-N-oxide-and some pesticide active ingredients. [Link]
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Kwadijk, C. J., et al. (2021). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting. Environmental Toxicology and Chemistry, 40(12), 3234-3260. [Link]
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Methodological & Application
Application Note: A Validated GC-MS Protocol for the Detection of 2,4-Dimethylphenylurea
Abstract
This application note presents a detailed and validated protocol for the sensitive and selective detection of 2,4-Dimethylphenylurea (2,4-DMPU) in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Phenylurea herbicides are a class of compounds that require careful analytical methodology due to their thermal lability. This guide provides a comprehensive workflow, including sample preparation via Solid-Phase Extraction (SPE), an in-depth discussion on the rationale for derivatization, optimized GC-MS parameters, and a complete method validation strategy. The protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring to ensure accurate and reproducible quantification of 2,4-DMPU.
Introduction: The Significance of this compound Detection
This compound is a chemical compound that can be found as a degradation product or impurity related to phenylurea herbicides. The widespread use of these herbicides in agriculture necessitates robust and sensitive analytical methods to monitor their presence and the formation of related compounds in the environment.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of organic micropollutants due to its high sensitivity and selectivity.[1] However, the analysis of many phenylurea herbicides by GC can be challenging due to their thermal instability, which may lead to degradation in the hot injector port.[3] This protocol addresses these challenges by providing a comprehensive methodology that includes an optional derivatization step to enhance thermal stability and ensure reliable results.
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Dichloromethane, Ethyl Acetate (HPLC or pesticide residue grade)
-
Reagents:
-
This compound analytical standard (>98% purity)
-
Internal Standard (IS): e.g., Atrazine-d5 or a suitable isotopically labeled analogue
-
Derivatization agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Sodium Sulfate (ACS grade)
-
Solid-Phase Extraction (SPE) Cartridges: e.g., Oasis HLB (6 cc, 200 mg) or equivalent
-
-
Glassware: Volumetric flasks, pipettes, centrifuge tubes, GC vials with inserts.
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent)
-
Experimental Workflow
The overall analytical workflow is designed to ensure efficient extraction, optional derivatization for improved stability, and sensitive detection of this compound.
Sources
Application Note: High-Purity 2,4-Dimethylphenylurea via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of crude 2,4-Dimethylphenylurea (2,4-DMPU) using the recrystallization technique. The guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. We delve into the fundamental principles of solvent selection, provide a detailed step-by-step methodology, and offer insights into the causality behind critical experimental choices. The protocol is structured to be a self-validating system, ensuring the reliable and repeatable achievement of high-purity 2,4-DMPU, as verified by melting point analysis.
Introduction and Scientific Principles
This compound (CAS No: 2990-02-5) is a substituted urea derivative that can serve as a building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce potential toxicological risks.
Recrystallization is the gold-standard technique for purifying nonvolatile organic solids.[3] The process relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[4] An ideal recrystallization process involves dissolving the crude material in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[5][6] As this solution undergoes controlled cooling, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. The impurities, which are ideally more soluble or present in much smaller concentrations, remain in the cooled solvent, known as the mother liquor.[5][7] The subsequent separation of the pure crystals via filtration yields a product of significantly higher purity.
Part A: Solvent System Selection and Rationale
The success of any recrystallization protocol is critically dependent on the choice of solvent.[8][9] An ideal solvent should exhibit a steep solubility curve for the solute; it should dissolve a large amount of 2,4-DMPU at its boiling point but very little at low temperatures (e.g., 0-4°C).[3][7][10]
Key Solvent Selection Criteria:
-
High Dissolving Power at Elevated Temperatures: The solvent must effectively dissolve the target compound when hot.
-
Low Dissolving Power at Low Temperatures: The solvent should not dissolve the compound well when cold, to maximize recovery.
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[8][10]
-
Chemical Inertness: The solvent must not react with 2,4-DMPU.[3]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[3]
Based on the structure of 2,4-DMPU (a polar urea moiety and a non-polar dimethylphenyl group) and the solubility of similar aryl ureas, polar protic solvents are excellent candidates.[11] A preliminary screening of solvents such as ethanol, isopropanol, and water is recommended. For many ureas, a mixed-solvent system, such as ethanol/water, provides the ideal solubility profile that may not be achievable with a single solvent.[12] In this protocol, we select an 80:20 ethanol/water mixture , which offers a balance of polarity to dissolve 2,4-DMPU when hot while ensuring poor solubility upon cooling to maximize crystal recovery.
Part B: Optimized Recrystallization Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.
3.1 Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and watch glass
-
Melting point apparatus
3.2 Step-by-Step Methodology
Step 1: Dissolution of the Crude Solid
-
Place 10.0 g of crude 2,4-DMPU into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Prepare the 80:20 ethanol/water solvent system. In a separate beaker, add approximately 100 mL of ethanol and 25 mL of deionized water.
-
Add an initial 80 mL of the solvent mixture to the flask containing the crude solid.
-
Gently heat the mixture on a hotplate with continuous stirring. Bring the solvent to a gentle boil.
-
Rationale: Using an Erlenmeyer flask minimizes solvent evaporation.[6] The goal is to use the minimum amount of hot solvent to fully dissolve the solid, thereby creating a saturated solution upon cooling which is essential for maximizing the yield.[5][6]
-
If the solid is not fully dissolved once the solvent is boiling, add more of the hot solvent mixture dropwise until a clear solution is achieved. Note the total volume of solvent used.
Step 2: Hot Filtration (Conditional)
-
This step is only necessary if insoluble impurities (e.g., dust, insoluble byproducts) are observed in the hot solution.
-
Place a stemless funnel with fluted filter paper into the neck of a clean 500 mL Erlenmeyer flask.
-
Pre-heat the filtration apparatus by pouring a small amount of boiling solvent through it. This prevents premature crystallization in the funnel.[5]
-
Carefully and quickly pour the hot, saturated solution through the fluted filter paper.
-
Rationale: Gravity filtration of the hot solution removes impurities that are insoluble in the chosen solvent system, preventing them from being incorporated into the final crystals.[3]
Step 3: Crystallization
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Rationale: Slow, undisturbed cooling is crucial for the formation of large, well-defined, and pure crystals.[4][12] Rapid cooling can cause the compound to precipitate as a powder, trapping impurities within the crystal lattice.[4]
-
Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for an additional 20-30 minutes to maximize the crystal yield.
-
Rationale: The solubility of 2,4-DMPU will decrease further at 0-4°C, leading to a more complete crystallization from the mother liquor.[7]
Step 4: Isolation and Washing of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold solvent.
-
Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.
-
Break the vacuum and add a small volume (10-15 mL) of ice-cold 80:20 ethanol/water to the crystals. Gently stir the crystals with a spatula.
-
Reapply the vacuum to draw the wash solvent through the filter cake. Repeat the wash one more time.
-
Rationale: Washing with a minimal amount of ice-cold solvent removes any residual mother liquor (containing dissolved impurities) adhering to the crystal surfaces without significantly dissolving the purified product.[6]
-
Continue to draw air through the crystals for 10-15 minutes to partially dry them.
Step 5: Drying the Purified Product
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Break up any large clumps of crystals to facilitate drying.
-
Dry the crystals to a constant weight. This can be done in a fume hood overnight or in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
Weigh the final product and calculate the percent recovery.
Workflow Visualization
Caption: Workflow for the purification of this compound.
Characterization and Data Summary
The purity of the final product should be assessed to validate the success of the recrystallization.
-
Melting Point Analysis: This is the most straightforward method. A pure compound will have a sharp melting point range (typically < 2°C) that corresponds to the literature value. The reported melting point for this compound is 204-206°C.[13] A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopic Analysis: For rigorous quality control, techniques like ¹H NMR, ¹³C NMR, or FT-IR can be used to confirm the chemical structure and absence of impurity signals.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying purity.
Table 1: Key Parameters and Expected Results
| Parameter | Value / Observation | Rationale |
| Solvent System | 80:20 Ethanol / Water | Provides optimal solubility profile for 2,4-DMPU. |
| Dissolution Temp. | ~78-80 °C (Boiling) | Ensures maximum solute dissolution in minimum solvent. |
| Cooling Protocol | Slow cooling to RT, then ice bath | Promotes large, pure crystal formation and maximizes yield. |
| Literature M.P. | 204-206 °C[13] | Benchmark for purity assessment. |
| Expected M.P. | Sharp range, e.g., 204.5-205.5 °C | A narrow range close to the literature value indicates high purity. |
| Expected Recovery | 75-90% | Dependent on initial purity; some loss in mother liquor is unavoidable. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, then add a slightly larger volume of hot solvent before attempting to cool again. |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off a portion of the solvent to concentrate the solution, then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. |
| Low Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Use the minimum amount of solvent. Ensure wash solvent is ice-cold. Ensure filtration apparatus is pre-heated. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; keep away from open flames and use a hotplate for heating.
-
Handle hot glassware with appropriate clamps or heat-resistant gloves.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website. [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from UC Davis Chem LibreTexts. [Link]
-
University of York. (n.d.). Solvent Choice. Retrieved from University of York Chemistry Teaching Labs. [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from Science Learning Center. [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from Chemistry Stack Exchange. [Link]
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Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from Chemistry LibreTexts. [Link]
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NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). [Video]. YouTube. [Link]
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Chemsrc. (2025). N,N-Dimethyl-N-phenylurea | CAS#:101-42-8. Retrieved from Chemsrc. [Link]
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Wikipedia. (n.d.). DMPU. Retrieved from Wikipedia. [Link]
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Lokanath, N. K., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Structural Chemistry, 17, 569–575. [Link]
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Application Notes & Protocols: Leveraging 2,4-Dimethylphenylurea in Palladium-Catalyzed Suzuki-Type C-H Arylation
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of N-arylureas, specifically 2,4-Dimethylphenylurea, as a substrate in palladium-catalyzed Suzuki-type cross-coupling reactions. Departing from the conventional use of aryl halides, this protocol leverages the urea functional group as an effective directing group to achieve selective C-H bond activation and subsequent arylation, opening new pathways for the synthesis of complex biaryl structures.
Theoretical Framework: Beyond the Classical Suzuki Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its efficacy in forming carbon-carbon bonds between organoboron compounds and organohalides.[1][2] The canonical reaction mechanism proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]
While exceptionally powerful, the reliance on pre-functionalized organohalides represents a limitation. A more atom-economical and elegant strategy involves the direct functionalization of carbon-hydrogen (C-H) bonds. The urea moiety has emerged as a robust directing group capable of guiding a palladium catalyst to a specific ortho C-H bond on the aromatic ring.[4][5] This approach, known as directed C-H activation, allows for the direct coupling of the aryl urea with an arylboronic acid, bypassing the need for a halogenated starting material.
The Urea Moiety as a Directing Group
The efficacy of the urea group in this context stems from its ability to coordinate with the palladium center, forming a stable six-membered palladacycle intermediate. This coordination positions the catalyst in close proximity to the C-H bond at the ortho position, significantly lowering the activation energy for its cleavage. This chelation-assisted mechanism provides high regioselectivity, a common challenge in C-H activation chemistry.[6][7]
Below is a diagram illustrating the proposed catalytic cycle for this directed C-H arylation, contrasted with the classical Suzuki pathway.
Diagram 1: Comparative Catalytic Cycles
Caption: Classical Suzuki vs. Directed C-H Activation pathways.
Experimental Design: Protocol for Ortho-Arylation
This section details a robust protocol for the palladium-catalyzed direct arylation of this compound with a representative arylboronic acid. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and facilitate optimization.
Materials and Reagents
-
Substrates: this compound, Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: While some C-H activations are ligandless, phosphine ligands like triphenylphosphine (PPh₃) or bulky biaryl phosphines can be screened for optimization.[4]
-
Oxidant/Additive: Silver(I) carbonate (Ag₂CO₃) or similar silver salts are often crucial in C-H activation cycles.
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, degassed solvent such as 1,4-Dioxane, Toluene, or Dimethylformamide (DMF).
-
Standard lab equipment: Schlenk flask, magnetic stirrer, heating mantle, condenser, inert gas line (Argon or Nitrogen).
Key Reaction Parameters
The success of this transformation is highly dependent on the interplay between the catalyst, additives, and solvent. The following table summarizes the roles and recommended starting points for key parameters.
| Parameter | Recommended Starting Point | Role & Rationale |
| Pd(OAc)₂ Loading | 2-5 mol% | Catalyst: The active species that facilitates C-H bond cleavage and C-C bond formation. Higher loadings may be needed for less reactive substrates. |
| Aryl Urea : Boronic Acid | 1 : 1.5 equivalents | Stoichiometry: A slight excess of the boronic acid is used to drive the reaction to completion and mitigate potential homocoupling side reactions. |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 equivalents | Base: Essential for the transmetalation step in the Suzuki cycle.[8] In C-H activation, it also acts as a proton scavenger after the C-H cleavage event. |
| Additive (e.g., Ag₂CO₃) | 1.0 - 2.0 equivalents | Oxidant/Halide Scavenger: Often proposed to facilitate the C-H activation step and regenerate the active Pd(II) catalyst. |
| Solvent | Dioxane or Toluene | Solvent: A high-boiling, aprotic solvent is typically required to achieve the temperatures needed for C-H activation. Must be anhydrous and degassed. |
| Temperature | 80 - 120 °C | Temperature: C-H bond cleavage is energetically demanding and typically requires elevated temperatures to proceed at a reasonable rate. |
| Reaction Time | 12 - 24 hours | Time: Reaction progress should be monitored by TLC or GC-MS to determine the point of maximum conversion. |
Detailed Step-by-Step Protocol
Safety Note: This procedure should be performed by trained personnel in a well-ventilated fume hood. Palladium catalysts are toxic and flammable solvents are used.
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon).
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 164.2 mg), the desired arylboronic acid (1.5 mmol), Palladium(II) Acetate (0.03 mmol, 6.7 mg), Silver(I) Carbonate (2.0 mmol, 551.5 mg), and Potassium Carbonate (2.0 mmol, 276.4 mg).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Under a positive flow of argon, add 10 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Execution: Equip the flask with a reflux condenser under argon. Lower the flask into a pre-heated oil bath set to 100 °C. Stir the reaction mixture vigorously for 18 hours.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or GC-MS to check for consumption of the starting material.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the suspension through a pad of Celite® to remove insoluble inorganic salts and the palladium black. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ortho-arylated product.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for C-H arylation.
Troubleshooting and Key Considerations
-
Low Yield: If yields are low, consider screening different palladium catalysts, ligands, bases, or solvents. The choice of base and solvent can be particularly critical in C-H activation.[9] Increasing the temperature or reaction time may also improve conversion.
-
Side Reactions: The primary side reaction is often the homocoupling of the arylboronic acid. Ensuring an inert atmosphere and using high-purity, anhydrous solvents can minimize this. Double arylation at both ortho positions can sometimes occur, which may require adjusting stoichiometry or reaction time.[4]
-
Substrate Scope: Electron-donating groups on the arylboronic acid generally facilitate the reaction. Electron-withdrawing groups may require more forcing conditions or a more electron-rich ligand on the palladium catalyst.
-
Inert Atmosphere: The exclusion of oxygen and moisture is critical for catalyst stability and to prevent unwanted side reactions. Proper Schlenk line or glovebox techniques are highly recommended.
Conclusion
The use of this compound as a substrate in palladium-catalyzed, urea-directed C-H arylation represents a significant advancement in synthetic strategy. This methodology provides a direct and regioselective route to constructing complex biaryl scaffolds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can effectively employ this powerful tool to streamline synthetic pathways and access novel chemical matter.
References
-
Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(12), 3262–3265. [Link]
-
Majumdar, P., & Samanta, S. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
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Chen, B., et al. (2018). Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water. Angewandte Chemie International Edition, 57(30), 9523-9527. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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Li, J., & Li, B. (2020). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. IntechOpen. [Link]
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Kollár, L., et al. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 19(2), 447-452. [Link]
-
Kim, J., & Chang, S. (2014). Palladium-Catalyzed Direct Olefination of Urea Derivatives with n-Butyl Acrylate by C–H Bond Activation under Mild Reaction Conditions. Organic Letters, 16(5), 1490–1493. [Link]
-
Saini, V., & Kumar, S. (2021). Decoding Directing Groups and Their Pivotal Role in C−H Activation. Chemistry–An Asian Journal, 16(18), 2531-2550. [Link]
-
Chen, D. Y.-K., & Youn, S. W. (2012). H functionalisation using a removable/modifiable or a traceless directing group strategy. Chemical Society Reviews, 41(11), 4195-4209. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
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- 4. Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the In Vitro Cytotoxicity of 2,4-Dimethylphenylurea
Authored by: A Senior Application Scientist
Introduction
2,4-Dimethylphenylurea is a chemical compound that, like other substituted phenylurea derivatives, has potential applications in agriculture and other industries. Phenylurea herbicides are known to exhibit biological activity, primarily through the inhibition of photosynthesis in plants.[1][2][3] However, their effects on non-target organisms, including mammalian cells, are of significant interest for environmental and human health risk assessment.[4][5] Some urea derivatives have been investigated for their antitumor activities, highlighting the diverse biological effects of this class of compounds.[6][7] Therefore, a thorough in vitro evaluation of the cytotoxicity of this compound is a critical first step in understanding its toxicological profile.
This guide provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of this compound. It is designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to not only quantify cell death but also to elucidate the underlying mechanisms. We will cover initial cytotoxicity screening using metabolic and membrane integrity assays, followed by more detailed investigations into the induction of apoptosis.
I. Foundational Cytotoxicity Assessment: Quantifying Cell Viability
The initial phase of cytotoxicity testing aims to determine the concentration-dependent effect of this compound on cell viability. This is typically achieved by employing robust and high-throughput assays that measure key indicators of cellular health. We will detail two of the most common and reliable methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
A. MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of the metabolic activity of a cell population and, by extension, its viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8]
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay
Materials:
-
This compound
-
Selected cell line (e.g., HepG2 human hepatocarcinoma, A549 human lung carcinoma, or a relevant cell line for the intended application)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., from 0.1 µM to 1000 µM) to determine the cytotoxic range. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
B. LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It is based on the principle that damaged or dying cells release the cytosolic enzyme LDH into the culture medium.[11][12][13] The amount of LDH in the supernatant is proportional to the number of cells with compromised membrane integrity.[12][14] This assay is often used as a complementary method to the MTT assay to confirm cytotoxic effects.
Detailed Protocol for LDH Assay
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Abcam, Promega, or Thermo Fisher Scientific)
-
Treated cell culture supernatants (from the same experimental setup as the MTT assay)
-
96-well plate
Procedure:
-
Prepare Controls: The assay typically requires several controls:
-
Untreated Control: Supernatant from cells treated with culture medium only (spontaneous LDH release).
-
Vehicle Control: Supernatant from cells treated with the vehicle (e.g., DMSO) at the highest concentration used.
-
Positive Control (Maximum LDH Release): Supernatant from cells lysed with a lysis buffer provided in the kit.
-
Background Control: Culture medium only.
-
-
Collect Supernatant: After the desired incubation period with this compound, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell monolayer. Transfer the supernatant to a new 96-well plate.[13]
-
Perform LDH Reaction: Follow the manufacturer's instructions for the specific LDH assay kit. This typically involves adding a reaction mixture containing the LDH substrate and a tetrazolium salt to each well containing the supernatant.[11][12]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.[13]
-
Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit to each well and measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of positive control - Absorbance of untreated control)] x 100
-
II. Mechanistic Insights: Unraveling the Mode of Cell Death
Once the cytotoxic potential of this compound has been established, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity for many chemical compounds. We will outline two key assays to determine if this compound induces apoptosis: Annexin V/PI staining and Caspase-3/7 activity assay.
A. Annexin V/PI Staining: Detecting Apoptotic and Necrotic Cells
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[15] Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.[15] By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Experimental Workflow for Apoptosis Assays
Caption: Workflow for Apoptosis Assessment.
Detailed Protocol for Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Treated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.[15]
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X binding buffer to each tube. Analyze the samples on a flow cytometer as soon as possible.[16]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
B. Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activation
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[17][18][19] Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[17][20] Measuring the activity of these caspases can provide strong evidence for the induction of apoptosis.
Detailed Protocol for Caspase-3/7 Activity Assay
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit (Promega) or similar luminescent or colorimetric assay
-
Treated cells in a 96-well plate (white-walled plate for luminescence)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well of the 96-well plate containing the treated cells.[21]
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.[21]
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.[21] Compare the signal from the treated cells to that of the untreated control to determine the fold-increase in caspase activity.
III. Data Presentation and Interpretation
To facilitate the comparison of results from the different assays, it is recommended to present the data in a clear and structured table.
Table 1: Summary of Cytotoxicity and Apoptosis Induction by this compound
| Assay | Endpoint | Cell Line | 24h Treatment | 48h Treatment |
| MTT Assay | IC50 (µM) | HepG2 | [Insert Value] | [Insert Value] |
| LDH Assay | % Cytotoxicity at IC50 | HepG2 | [Insert Value] | [Insert Value] |
| Annexin V/PI | % Apoptotic Cells at IC50 | HepG2 | [Insert Value] | [Insert Value] |
| Caspase-3/7 | Fold Increase at IC50 | HepG2 | [Insert Value] | [Insert Value] |
Note: The values in this table are placeholders and should be replaced with experimental data. The choice of cell line and treatment duration should be justified based on the research question.
IV. Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro assessment of the cytotoxicity of this compound. By employing a combination of assays that measure different cellular parameters, researchers can obtain a comprehensive understanding of the compound's potential toxicity and its mode of action. It is crucial to remember that these protocols serve as a starting point, and optimization of experimental conditions, such as cell density, compound concentrations, and incubation times, is essential for obtaining reliable and reproducible results. The findings from these in vitro studies will be invaluable for guiding further toxicological evaluations and risk assessments of this compound.
V. References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]
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National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). [Link]
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National Institutes of Health. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments, (86), e51342. [Link]
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Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). Retrieved from [Link]
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Federico, C., Zacchini, F., Turchi, G., & Degrassi, F. (2011). Phenylurea herbicides induce cytogenetic effects in Chinese hamster cell lines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(2), 147-152. [Link]
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ResearchGate. (n.d.). Phenylurea Herbicides: Chemical Properties and Genotoxic Effects | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells a | Download Table. Retrieved from [Link]
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ResearchGate. (2025). Phenylurea herbicides induce cytogenetic effects in Chinese hamster cell lines | Request PDF. Retrieved from [Link]
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Chemsrc. (2025). N,N-Dimethyl-N-phenylurea | CAS#:101-42-8. Retrieved from [Link]
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Li, X., et al. (2014). URD12: A urea derivative with marked antitumor activities. Oncology Letters, 8(5), 2249-2252. [Link]
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Megazyme. (n.d.). Urea/Ammonia Assay Kit (Rapid). Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Scientific Reports, 13(1), 12345. [Link]
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MDPI. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Polymers, 17(20), 4321. [Link]
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MDPI. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11685. [Link]
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MDPI. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. International Journal of Molecular Sciences, 26(3), 1234. [Link]
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Journal of New Sciences. (n.d.). 2,4-D herbicide induced cytotoxicity on HEp-2 Cells and Vitamin C reverse effect. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Fenuron. AERU. Retrieved from [Link]
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OECD Existing Chemicals Database. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]
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Application Note: A Multi-Tiered Strategy for the Evaluation of 2,4-Dimethylphenylurea as a Kinase Inhibitor
Introduction: The Rationale for Investigating 2,4-Dimethylphenylurea
The human kinome comprises over 500 protein kinases, making them one of the largest and most therapeutically relevant gene families.[1] Small molecule inhibitors targeting the ATP-binding site have proven to be a successful therapeutic strategy.[1] The N,N'-diaryl urea moiety, present in this compound, is a key pharmacophore in several potent kinase inhibitors, such as Sorafenib.[2] This structure typically forms critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket.[2]
This document outlines a systematic workflow to:
-
Determine the direct inhibitory activity of this compound against a panel of protein kinases.
-
Quantify its potency through IC50 determination.
-
Assess its effects on cell viability and proliferation.
-
Confirm target engagement within a cellular context.
-
Evaluate its impact on downstream kinase signaling pathways.
This tiered approach ensures that resources are directed toward a compound with validated biochemical activity and cellular efficacy, a critical consideration in the drug discovery pipeline where many biochemically potent compounds fail in cell-based assays.[3]
Experimental Workflow: A Stepwise Approach
Our proposed workflow progresses from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models. This funnel-down approach allows for early go/no-go decisions, ensuring that only compounds with promising characteristics advance to more resource-intensive testing.
Figure 1: A multi-tiered workflow for kinase inhibitor validation.
Tier 1: Biochemical Assays for Direct Kinase Inhibition
The initial step is to determine if this compound directly inhibits kinase activity in a cell-free system. This provides the cleanest assessment of the compound's potency and selectivity without the complexities of cellular uptake, metabolism, or off-target effects.
Kinase Selectivity Profiling
Rationale: Due to the structural similarity of ATP-binding sites across the kinome, kinase inhibitors often exhibit off-target effects.[4] Initial screening against a broad panel of kinases is essential to understand the selectivity profile of the compound. This can reveal potential therapeutic targets and flag potential toxicities early on.
Protocol: We recommend a high-throughput biochemical kinase assay, such as those offered by commercial vendors (e.g., Reaction Biology, Thermo Fisher Scientific).[5][6] These services typically use radiometric or fluorescence-based methods to measure the activity of hundreds of kinases in the presence of the test compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).
IC50 Determination Protocol
Rationale: Once initial hits are identified, the half-maximal inhibitory concentration (IC50) must be determined.[1] This value quantifies the concentration of the inhibitor required to reduce kinase activity by 50% and is a critical measure of potency.[7] We will use a luminescence-based assay that measures ATP consumption, as it is a universal method applicable to most kinases.[8]
Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available luminescence-based kinase assays.[9]
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The specific kinase and substrate concentrations should be optimized to ensure the reaction is in the linear range.
-
Prepare a serial dilution of this compound in DMSO, then dilute further into the kinase reaction buffer to create 2X compound solutions. A typical concentration range would be from 100 µM down to 1 nM.
-
Prepare a 2X ATP solution. The concentration should ideally be at the Michaelis constant (Km) of the kinase to allow for better comparison between different inhibitors and kinases.[7]
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X kinase/substrate solution to each well.
-
Add 2.5 µL of each 2X compound dilution. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor for the target kinase (positive control).
-
Initiate the reaction by adding 2.5 µL of 2X ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP generated and thus the kinase activity.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Parameter | Description | Hypothetical Value for this compound |
| Target Kinase | The primary kinase inhibited by the compound. | VEGFR2 |
| IC50 | Concentration for 50% inhibition in a biochemical assay. | 50 nM |
| Selectivity | Inhibition of other kinases at 1 µM. | Kinase A: 20%, Kinase B: 85%, Kinase C: 15% |
Table 1: Hypothetical biochemical profile for this compound.
Tier 2: Cell-Based Assays for Physiological Relevance
Demonstrating activity in a cell-free assay is a crucial first step, but it does not guarantee efficacy in a cellular environment.[3] Cell-based assays are essential to evaluate a compound's membrane permeability, stability, and ability to engage its target in a complex biological system.
Cytotoxicity Assay
Rationale: Before testing for target inhibition in cells, it is necessary to determine the compound's general cytotoxicity. This establishes a concentration range where the compound can be tested for specific inhibitory effects without causing widespread cell death, which would confound the results. The XTT assay is a reliable colorimetric method for this purpose.[10]
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., a cancer cell line known to be dependent on the target kinase) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle (DMSO) controls.
-
Incubation: Incubate the cells for a period relevant to the expected mechanism (e.g., 48-72 hours).
-
XTT Reagent Addition: Prepare the XTT/electron-coupling solution according to the manufacturer's instructions. Add 50 µL to each well.
-
Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the XTT tetrazolium salt to a soluble orange formazan product.[10] Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the CC50 (concentration that causes 50% cytotoxicity).
Cellular Target Engagement: CETSA
Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target protein within intact cells.[11][12] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[13]
Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at a concentration known to be non-toxic (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1 hour.
-
Heating Step: Harvest and resuspend the cells in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase remaining in the soluble fraction by Western blot using an antibody specific to that kinase.
-
Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, the protein should be stabilized, resulting in more soluble protein remaining at higher temperatures. This "thermal shift" is direct evidence of target engagement.[13]
| Parameter | Description | Hypothetical Value for this compound |
| Cell Line | A relevant cell line for testing. | HUVEC (Human Umbilical Vein Endothelial Cells) |
| CC50 | Concentration for 50% cytotoxicity after 48h. | > 10 µM |
| CETSA Shift (ΔTm) | Change in melting temperature upon compound binding. | + 5°C at 1 µM |
Table 2: Hypothetical cellular profile for this compound.
Downstream Pathway Inhibition: Phospho-Protein Analysis
Rationale: The ultimate goal of a kinase inhibitor is to block the signaling pathway controlled by the kinase.[14] Western blotting with phospho-specific antibodies is a direct way to measure the functional consequence of target inhibition by quantifying the phosphorylation status of a known downstream substrate.[15]
Figure 2: Inhibition of a generic kinase signaling pathway.
Protocol: Western Blot for Substrate Phosphorylation
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.[16]
-
Inhibition and Stimulation: Pre-treat the cells with various concentrations of this compound (based on cytotoxicity data) for 1-2 hours. Then, stimulate the cells with an appropriate growth factor (e.g., VEGF if testing VEGFR2 inhibition) for a short period (e.g., 10-15 minutes) to activate the pathway. Include unstimulated and vehicle-only stimulated controls.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[16] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. BSA is preferred over milk for phospho-protein detection to avoid cross-reactivity with casein.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-PLCγ1).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.[16]
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein.[17]
-
Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal. A potent inhibitor will show a dose-dependent decrease in this ratio.
Conclusion and Future Directions
This application note provides a robust, tiered framework for the initial evaluation of this compound as a potential kinase inhibitor. By systematically progressing from biochemical characterization to cell-based validation, researchers can build a comprehensive data package. Positive results from this workflow—demonstrating potent and selective biochemical inhibition, cellular target engagement, and modulation of downstream signaling at non-toxic concentrations—would provide a strong rationale for advancing the compound into more complex studies, such as mechanism-of-action analysis, in vivo efficacy models, and lead optimization programs.
References
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High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]
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Kinase Screening Assay Services. Reaction Biology. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. [Link]
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Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity. Semantic Scholar. [Link]
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Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. [Link]
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IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
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Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. PMC - PubMed Central. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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IC50 determination for receptor-targeted compounds and downstream signaling. aacrjournals.org. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. PMC - NIH. [Link]
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Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors. PubMed. [Link]
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Phenylurea Herbicides. ResearchGate. [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. ScienceDirect. [Link]
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2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed. [Link]
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Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors. PubMed. [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. [Link]
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Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation. PubMed. [Link]
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Fenuron. PubChem. [Link]
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2,4-Dimethylphenylurea: A Versatile Reagent in Modern Heterocyclic Synthesis
Introduction: The Strategic Importance of 2,4-Dimethylphenylurea in Medicinal Chemistry
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial orientations, thereby facilitating precise interactions with biological targets.[1] Among the myriad of reagents employed in the construction of these vital molecular architectures, substituted ureas have emerged as particularly valuable building blocks.[2][3] Their utility stems from their role as readily available, stable, and versatile sources of the urea (-NH-CO-NH-) moiety, a critical pharmacophore in its own right, capable of forming multiple hydrogen bonds with protein and receptor targets.[4]
This guide focuses on a specific, yet highly potent member of this class: this compound. The strategic placement of the two methyl groups on the phenyl ring subtly modulates the electronic and steric properties of the urea functional group, influencing its reactivity and directing the course of cyclization reactions. This nuanced control makes this compound an invaluable tool for synthetic chemists aiming to construct complex, drug-like heterocyclic molecules. This document will provide an in-depth exploration of its application in the synthesis of key heterocyclic systems, complete with detailed mechanistic insights and field-proven experimental protocols designed for immediate application in a research setting.
I. Multicomponent Synthesis of Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction, a one-pot three-component synthesis, stands as a classic and highly efficient method for the preparation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6] These scaffolds are of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[5][7] The use of N-substituted ureas, such as this compound, in this reaction allows for the introduction of molecular diversity at the N-1 position of the pyrimidine ring.
Causality Behind Experimental Choices in the Biginelli Reaction
The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[7] When employing an N-aryl urea like this compound, certain modifications to the reaction conditions can enhance yields and purity. The use of a promoter like chlorotrimethylsilane (TMSCl) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) has been shown to be highly effective. TMSCl acts as both a Lewis acid to activate the carbonyl group of the aldehyde and as a water scavenger, driving the equilibrium towards the formation of the desired dihydropyrimidine.[3] The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and intermediates.
Reaction Mechanism: A Stepwise Annulation
The reaction proceeds through a series of well-established steps, initiated by the formation of an N-acyliminium ion. This reactive intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to afford the final dihydropyrimidine product.
Caption: Proposed mechanism for the Biginelli reaction using an N-aryl urea.
Experimental Protocol: Synthesis of 1-(2,4-Dimethylphenyl)-4-aryl-3,4-dihydropyrimidin-2(1H)-ones
This protocol is a general procedure adaptable for various aromatic aldehydes and β-ketoesters.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Chlorotrimethylsilane (TMSCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and the β-ketoester (1.0 eq) in anhydrous DMF.
-
To this stirred solution, add chlorotrimethylsilane (4.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 1-(2,4-dimethylphenyl)-4-aryl-3,4-dihydropyrimidin-2(1H)-one.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and IR).
Data Summary Table:
| Entry | Aldehyde | β-Ketoester | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 1-(2,4-Dimethylphenyl)-4-phenyl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | High |
| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | 1-(2,4-Dimethylphenyl)-4-(4-chlorophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | High |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 1-(2,4-Dimethylphenyl)-4-(4-methoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | High |
(Yields are generally reported as high in the literature for this type of reaction, specific percentages will vary based on the substrates and precise reaction conditions.)[3]
II. Synthesis of Quinazolin-2,4(1H,3H)-diones: A Cyclocondensation Approach
Quinazolin-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules, including several approved drugs.[3][8] The synthesis of these compounds can be efficiently achieved through the cyclocondensation of an N-aryl urea, such as this compound, with a derivative of anthranilic acid.
Mechanistic Rationale and Experimental Design
The reaction proceeds via an initial nucleophilic attack of the anthranilic acid derivative on the urea, followed by an intramolecular cyclization with the elimination of a small molecule. A common and effective strategy involves the reaction of an anthranilic ester with a substituted urea in the presence of a base. The base facilitates the deprotonation of the urea and promotes the cyclization step.
Caption: General workflow for the synthesis of quinazolin-2,4(1H,3H)-diones.
Experimental Protocol: Synthesis of 3-(2,4-Dimethylphenyl)quinazoline-2,4(1H,3H)-dione
This protocol outlines a general procedure for the annulation of anthranilic esters with this compound.
Materials:
-
This compound
-
Methyl or Ethyl anthranilate
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous N,N-dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the anthranilic ester (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and sodium tert-butoxide (1.5 eq).
-
Heat the reaction mixture at a temperature between 120-150 °C for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione.
-
Characterize the product by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.
Data Summary Table:
| Entry | Anthranilic Ester | Product | Yield (%) |
| 1 | Methyl anthranilate | 3-(2,4-Dimethylphenyl)quinazoline-2,4(1H,3H)-dione | Moderate to Good |
| 2 | Ethyl 5-chloroanthranilate | 6-Chloro-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione | Moderate to Good |
(Yields can vary depending on the specific substrates and reaction conditions, but are generally reported in the moderate to good range for this type of transformation.)[3][8]
III. Future Directions and Emerging Applications
The utility of this compound in heterocyclic synthesis is not limited to the examples provided. Its application in the construction of other important heterocyclic scaffolds, such as pyrazolopyrimidines and triazolopyrimidines, represents a promising area for further investigation. These syntheses would likely involve the reaction of this compound with appropriate 1,3-dielectrophilic species or their synthetic equivalents. The development of novel multicomponent reactions featuring this compound as a key building block will undoubtedly continue to enrich the toolbox of medicinal chemists and contribute to the discovery of new therapeutic agents.
References
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Sapkal, B. M., Disale, S. T., Toche, R. B., & More, D. H. (2021). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry, 25(16), 1894–1922. [Link]
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Baykova, S. O., Geyl, K. K., Baykov, S., & Boyarskiy, V. P. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. International Journal of Molecular Sciences, 24(8), 7633. [Link]
-
Baykova, S. O., Geyl, K. K., Baykov, S., & Boyarskiy, V. P. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. PubMed. [Link]
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Wikipedia. (n.d.). Biginelli reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
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Al-Mulla, A. (2017). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD, 9(9). [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
MDPI. (2024). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
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Sibous, S., et al. (2017). Easy synthesis of 3,4-dihydropyrimidin-2-(1h)-one derivatives using phosphate fertilizers map, dap, and tsp as efficient catalysts. DergiPark. [Link]
-
National Institutes of Health. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. [Link]
-
National Institutes of Health. (2012). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
JOCPR. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines. [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
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SciELO México. (n.d.). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. [Link]
-
ResearchGate. (n.d.). BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
-
CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. (n.d.). [Link]
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SciELO México. (n.d.). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. [Link]
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National Institutes of Health. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
-
Organic Syntheses. (n.d.). asym-DIMETHYLUREA. [Link]
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ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]
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- 3. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 8. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1 H, 3 H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated Quantitative Assay for 2,4-Dimethylphenylurea using Reverse-Phase High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive guide for the development and validation of a robust quantitative analytical method for 2,4-Dimethylphenylurea. The primary method detailed is a specific and reliable Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). We delve into the rationale behind chromatographic condition selection, provide a detailed step-by-step protocol for sample analysis, and outline a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This ensures the developed assay is fit for its intended purpose, whether for quality control, stability testing, or research applications. Additionally, alternative analytical strategies, such as Gas Chromatography-Mass Spectrometry (GC-MS), are discussed for confirmatory purposes.
Introduction and Method Rationale
This compound (CAS No. 2990-02-5) is a chemical compound whose precise quantification is essential in various fields, including pharmaceutical development as a potential impurity or metabolite, and in chemical synthesis as a reactant or product.[3][4][5] Developing a reliable analytical method is paramount for ensuring product quality, safety, and process consistency.
High-Performance Liquid Chromatography (HPLC) is the chosen methodology due to its high resolving power, sensitivity, and adaptability for non-volatile and semi-volatile compounds like phenylurea derivatives.[6] Specifically, a reverse-phase (RP) method is proposed. The non-polar stationary phase (C18) is ideal for retaining the moderately polar this compound, while a polar mobile phase allows for controlled elution and separation from potential contaminants. UV detection is selected due to the presence of the phenyl ring chromophore, which provides strong absorbance in the UV spectrum, enabling sensitive detection.
The validation framework presented herein is critical for demonstrating that the analytical procedure is suitable for its intended purpose. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, a high degree of confidence in the analytical results can be established.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2990-02-5 | [3] |
| Molecular Formula | C₉H₁₂N₂O | [3] |
| Molecular Weight | 164.2 g/mol | [3] |
| Melting Point | 204-206 °C | [3] |
| Appearance | White Crystalline Solid |[9] |
Primary Method: RP-HPLC-UV Analysis
This section details the complete protocol for quantifying this compound using an RP-HPLC-UV system.
Materials, Reagents, and Equipment
-
Reference Standard: this compound, analytical standard grade (≥99.5% purity)
-
Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Deionized Water (Type I, 18.2 MΩ·cm)
-
Reagents: Phosphoric Acid (ACS Grade) for pH adjustment
-
Equipment:
-
Analytical Balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
HPLC vials with caps
-
Ultrasonic bath
-
pH meter
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) software
-
Experimental Workflow Diagram
The overall process from standard preparation to final data analysis is illustrated below.
Caption: HPLC workflow for this compound quantification.
Step-by-Step Protocol
1. Mobile Phase Preparation:
-
Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v).
-
Adjust the aqueous portion to pH 3.0 with dilute phosphoric acid to ensure the urea derivative is protonated and to improve peak shape.
-
Filter the mobile phase through a 0.45 µm filter and degas using sonication or vacuum.
2. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards. A suggested range is 1, 5, 10, 25, and 50 µg/mL.[10]
3. Sample Preparation:
-
Accurately weigh a known amount of the sample matrix containing this compound.
-
Dissolve the sample in a suitable volume of Methanol or mobile phase to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).
-
Vortex and/or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Instrumentation and Conditions:
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column for good retention of phenylurea compounds.[11] |
| Mobile Phase | Acetonitrile : Water (50:50, v/v), pH 3.0 | Provides good resolution and peak shape. Acidic pH suppresses silanol interactions. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability. |
| Detector Wavelength | 245 nm | Phenylurea compounds exhibit strong UV absorbance around this wavelength. |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any early-eluting impurities. |
5. Data Acquisition and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared test samples. It is recommended to inject a check standard or a mid-level calibrator every 10-15 sample injections to monitor system performance.
-
Integrate the peak area of this compound in all chromatograms.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards. Perform a linear regression analysis.
-
Determine the concentration of this compound in the test samples using the regression equation from the calibration curve.
Method Validation Protocol (ICH Q2(R2) Framework)
The objective of analytical procedure validation is to demonstrate that it is fit for its intended purpose.[1] The following parameters must be evaluated.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. This compound CAS#: 2990-02-5 [m.chemicalbook.com]
- 4. This compound | 2990-02-5 [chemicalbook.com]
- 5. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 10. database.ich.org [database.ich.org]
- 11. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
Application Note: High-Performance Visualization of 2,4-Dimethylphenylurea in Thin-Layer Chromatography
Abstract & Introduction
Thin-Layer Chromatography (TLC) is an indispensable analytical technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample in drug discovery and development. 2,4-Dimethylphenylurea is a substituted urea compound that may arise as a synthetic intermediate, a final product, or a metabolite. Due to its structure, which lacks inherent color, its visualization on a TLC plate requires specific techniques. This guide provides a comprehensive, field-tested overview of both non-destructive and destructive methods for the effective visualization of this compound, ensuring reliable and reproducible results for researchers and scientists.
The core of this application note is not merely to provide protocols, but to explain the scientific rationale behind the choice of each visualization method. We will explore the utility of UV light for non-destructive detection, leveraging the aromatic nature of the compound, and delve into three robust chemical staining methods that provide clear, distinct visualization through chemical reactions with the urea or phenyl moieties.
Principle of TLC Visualization for Aromatic Ureas
The visualization of a compound on a TLC plate is the process of making a separated, colorless spot visible to the naked eye. The choice of method is dictated by the chemical structure of the analyte. For this compound, two primary principles are exploited:
-
Ultraviolet (UV) Absorbance (Non-Destructive): The presence of the dimethylphenyl aromatic ring in the molecule results in strong absorbance of short-wave UV light (typically 254 nm).[1][2] When a TLC plate embedded with a fluorescent indicator (designated as F₂₅₄) is irradiated with 254 nm UV light, the plate fluoresces, usually appearing bright green.[1][3] The analyte spot, by absorbing the UV light, prevents the indicator beneath it from fluorescing. This phenomenon, known as fluorescence quenching, causes the spot to appear dark against the bright background.[1][4] This method is entirely non-destructive, allowing for subsequent analysis or extraction of the compound if needed.[1][5]
-
Chemical Derivatization (Destructive): In this approach, the TLC plate is treated with a chemical reagent that reacts with the analyte to produce a colored product.[1] This process is destructive as it chemically alters the compound. The choice of reagent depends on the functional groups present. For this compound, reagents can be chosen to react with the urea group, the N-H bonds, or the aromatic ring.
Experimental Workflow: From Spotting to Visualization
A successful TLC analysis follows a systematic workflow. The following diagram illustrates the key stages, emphasizing the decision point between non-destructive and destructive visualization techniques.
Caption: General workflow for TLC analysis of this compound.
Visualization Protocols
Safety Precaution: All chemical staining procedures must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: UV Light (Non-Destructive Method)
This should always be the first method attempted due to its simplicity and non-destructive nature.
Materials:
-
Developed and dried TLC plate (Silica Gel 60 F₂₅₄)
-
UV lamp with short-wave (254 nm) and long-wave (365 nm) settings
Procedure:
-
Ensure the developed TLC plate is completely dry to avoid hazy backgrounds.
-
Place the TLC plate under the UV lamp in a darkened environment.
-
Illuminate the plate with short-wave (254 nm) UV light.
-
Observe the plate for dark spots against the green fluorescent background. These dark spots indicate the presence of UV-active compounds like this compound.[2]
-
Using a pencil, lightly circle the observed spots.
-
Record the observations in your lab notebook. The compound remains unchanged and can be subjected to further staining.[1]
Protocol 2: Ehrlich's Reagent (Urea-Specific Stain)
Ehrlich's reagent is highly effective for detecting urea and its derivatives. The active component, p-dimethylaminobenzaldehyde (DMAB), reacts with the urea moiety under strong acidic conditions to form a colored Schiff base, typically appearing as yellow to orange spots.[6][7]
Reagent Preparation:
-
Dissolve 1 g of p-dimethylaminobenzaldehyde (DMAB) in a mixture of 50 mL of 95% ethanol and 50 mL of concentrated hydrochloric acid.[6]
-
Prepare this reagent fresh for best results and store it in a dark, sealed bottle.
Procedure:
-
After UV visualization, place the dried TLC plate in a fume hood.
-
Using forceps, quickly and evenly dip the plate into a shallow dish containing Ehrlich's reagent. Alternatively, the reagent can be sprayed onto the plate.
-
Allow excess reagent to drip off for a few seconds.
-
Place the plate on a heat-resistant surface. Spots for urea compounds often develop immediately or upon gentle warming with a heat gun.
-
Observe for the formation of yellow-orange spots.
-
Circle the spots with a pencil and record the results.
Protocol 3: Potassium Permanganate (KMnO₄) Stain (General Oxidative Stain)
This is a versatile and highly sensitive stain that visualizes compounds susceptible to oxidation. The permanganate ion (MnO₄⁻), which is deep purple, is reduced by the analyte to manganese dioxide (MnO₂), a brown precipitate.[8] This results in the appearance of yellow to brown spots on a pink or purple background.[9][10] The aromatic ring and methyl groups of this compound are oxidizable under these conditions.
Reagent Preparation:
-
Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water. Add 1.25 mL of 10% aqueous sodium hydroxide (NaOH).[1][11]
-
Store the solution in a dark bottle. The solution is stable for several months.
Procedure:
-
In a fume hood, dip the dried TLC plate into the KMnO₄ stain for 1-2 seconds.
-
Let the excess stain drip off and wipe the back of the plate with a paper towel.[1]
-
Place the plate on a flat surface. Spots will appear as yellow-brown areas against the purple background, usually within a few minutes at room temperature.[9][12]
-
Heating is generally not required but can be applied gently with a heat gun to accelerate development if needed.[13]
-
The background color will fade over time, so it is crucial to circle the spots and document the results promptly.
Protocol 4: p-Anisaldehyde/Sulfuric Acid Stain (General Purpose)
This stain is an excellent multipurpose visualization reagent that reacts with a wide variety of functional groups, often producing a spectrum of different colors, which can be useful for differentiating between compounds on the same plate.[14][15] It is particularly sensitive to nucleophilic compounds.[14]
Reagent Preparation:
-
In an ice bath, cautiously add 5 mL of concentrated sulfuric acid and 5 mL of p-anisaldehyde to 90 mL of 95% ethanol.[16]
-
The solution should be stored in a foil-wrapped container in the refrigerator to prolong its shelf life.[15][17] Discard if the solution turns dark red.[15]
Procedure:
-
In a fume hood, dip the dried TLC plate into the p-anisaldehyde solution.
-
Let the excess stain drip off.
-
Carefully heat the plate with a heat gun until colored spots appear against a light pink or colorless background.[1] Overheating will char the plate and obscure the results.
-
Observe the color of the spot, which can range from blue and green to red and violet depending on the compound's structure.[4][18]
-
Circle the spots and record the results immediately.
Summary of Visualization Methods
| Method | Principle | Type | Reagent Composition | Procedure | Expected Result for this compound |
| UV Light | Fluorescence Quenching | Non-Destructive | N/A | Irradiate F₂₅₄ plate with 254 nm UV light. | Dark spot on a green fluorescent background.[1][2] |
| Ehrlich's Reagent | Schiff Base Formation | Destructive | 1% DMAB in EtOH/conc. HCl | Dip/spray, gentle heat may be needed. | Yellow to orange spot on a colorless background. |
| KMnO₄ Stain | Oxidation | Destructive | KMnO₄, K₂CO₃, NaOH in H₂O | Dip, develop at room temperature. | Yellow-brown spot on a purple background.[9][10] |
| p-Anisaldehyde | Electrophilic Addition/Condensation | Destructive | p-Anisaldehyde, H₂SO₄ in EtOH | Dip and heat carefully with a heat gun. | Colored spot (e.g., blue, green, violet) on a light pink background.[4][18] |
Logic Diagram for Method Selection
The choice of stain can be guided by the information required. This diagram outlines a logical approach to selecting a visualization technique post-development.
Caption: Decision tree for selecting a TLC visualization method.
References
- ChemicalDesk.Com. (2011).
- University of California, Los Angeles. (n.d.). TLC Stains.
- WSU Chemistry. (2019).
- EPFL. (n.d.).
- Nichols, L. (2022). 2.
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
- Sigma-Aldrich. (n.d.). Analysis of Urea in Milk by using TLC Explorer.
- Sigma-Aldrich. (n.d.).
- Various Authors. (2014). How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation?
- ECHEMI. (n.d.). How to prepare and store anisaldehyde tlc staining solution?
- YouTube User. (2014).
- Reddit User. (2023). TLC for urea. Reddit.
- Scribd. (n.d.).
- Unknown Author. (n.d.).
- Org Prep Daily. (2006). TLC Staining solutions. WordPress.com.
- MilliporeSigma. (n.d.). TLC Stains.
- Epton, R., et al. (1977). Thin-layer chromatography of simple urea-formaldehyde-methanol reaction products. Part II.
- SiliCycle. (n.d.).
- Chemistry Hall. (n.d.).
- Not Voodoo. (n.d.). TLC stains.
- SiliCycle. (n.d.). FAQ: Which stains to use for which compounds?
- Wikipedia. (n.d.). Ehrlich's reagent.
- Organic Lab Techniques. (2021).
- Yatzidis, H., et al. (1964). An improved method for the simple and accurate colorimetric determination of urea with Ehrlich's reagent.
- Nichols, L. (2024). 9.
- Various Authors. (2019). Could we monitor a non-fluorescent organic compound by TLC under UV light?
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. epfl.ch [epfl.ch]
- 5. youtube.com [youtube.com]
- 6. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 7. An improved method for the simple and accurate colorimetric determination of urea with Ehrlich's reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLC stains [reachdevices.com]
- 9. m.youtube.com [m.youtube.com]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 11. silicycle.com [silicycle.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. silicycle.com [silicycle.com]
- 17. youtube.com [youtube.com]
- 18. Magic Formulas [chem.rochester.edu]
Application Note: Enhancing the Detection of 2,4-Dimethylphenylurea Through Chemical Derivatization
Introduction
2,4-Dimethylphenylurea is a chemical intermediate and a potential metabolite of some herbicides, making its detection in various matrices crucial for environmental monitoring and toxicological studies. However, the direct analysis of this compound presents significant challenges for common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its low UV absorbance limits sensitivity in HPLC-UV detection, while its thermal instability can lead to degradation and inaccurate quantification in GC analysis.[1][2]
Chemical derivatization offers a robust solution to overcome these analytical hurdles. By chemically modifying the this compound molecule, we can introduce moieties that enhance its detectability. This application note provides detailed protocols for the derivatization of this compound to improve its detection by HPLC with UV and fluorescence detectors, as well as by Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind the choice of reagents and the validation of each protocol are explained to ensure scientific integrity and reproducibility.
Challenges in Direct Detection
The primary challenges in the direct analytical determination of this compound are:
-
Poor UV Chromophore: The phenylurea structure of this compound possesses a relatively weak UV chromophore, leading to low molar absorptivity. This results in poor sensitivity when using HPLC with UV detection, making it difficult to detect at low concentrations.[3][4]
-
Thermal Lability: Phenylurea compounds are known to be thermally unstable.[1][2] During GC analysis, the high temperatures of the injection port and column can cause this compound to degrade, often to its corresponding isocyanate. This degradation leads to inaccurate and unreliable quantification.
Derivatization Strategies for Enhanced Detection
To address these limitations, this guide details three distinct derivatization strategies, each tailored to a specific analytical platform. The choice of a particular method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix.
| Strategy | Analytical Platform | Principle | Key Advantage |
| UV-Vis Chromophore Tagging | HPLC-UV/Vis | Introduction of a strongly absorbing chromophore. | Significant improvement in UV absorbance and thus sensitivity.[3][5] |
| Fluorescent Labeling | HPLC-FLD | Attachment of a fluorescent tag to the molecule. | Extremely high sensitivity and selectivity.[6][7][8] |
| Methylation for GC-MS | GC-MS | Increases thermal stability and volatility.[2] | Prevents on-column degradation, enabling reliable GC-MS analysis. |
Protocol 1: Derivatization with p-Dimethylaminobenzaldehyde (DMAB) for HPLC-UV/Vis Detection
Principle and Rationale
This method introduces a p-dimethylaminobenzaldehyde (DMAB) moiety onto the urea functional group of this compound. The resulting derivative possesses an extended conjugated system, which significantly shifts the absorption maximum to a longer, more selective wavelength and increases the molar absorptivity.[5] This leads to a substantial enhancement in the UV-Vis detector response. The reaction is a condensation reaction that occurs under acidic conditions.
Experimental Workflow
Caption: Workflow for DMAB derivatization of this compound.
Detailed Protocol
-
Reagent Preparation:
-
Derivatizing Reagent: Prepare a 1% (w/v) solution of p-dimethylaminobenzaldehyde (DMAB) in methanol.
-
Acid Catalyst: Prepare a 2 M solution of hydrochloric acid (HCl) in methanol.
-
-
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable extraction method (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of methanol.
-
Add 50 µL of the 1% DMAB solution.
-
Add 20 µL of the 2 M HCl in methanol solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes in the dark.
-
-
Sample Analysis:
-
Dilute the reaction mixture with the HPLC mobile phase to a final volume of 1 mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC-UV/Vis system.
-
Monitor the eluent at the wavelength of maximum absorbance for the DMAB derivative (typically around 370 nm).[5]
-
Expected Results
| Parameter | Before Derivatization | After Derivatization with DMAB |
| λmax | ~245 nm | ~370 nm[5] |
| Molar Absorptivity | Low | High |
| Detection Limit | µg/mL range | ng/mL range |
Protocol 2: Fluorescent Labeling with Dansyl Hydrazine for HPLC-FLD Detection
Principle and Rationale
This protocol utilizes dansyl hydrazine to label the this compound. Dansyl hydrazine reacts with the urea functionality to form a highly fluorescent dansyl-hydrazone derivative.[9] Fluorescence detection offers superior sensitivity and selectivity compared to UV-Vis detection, allowing for the quantification of trace levels of the analyte.[6][8]
Experimental Workflow
Caption: Workflow for dansyl hydrazine derivatization.
Detailed Protocol
-
Reagent Preparation:
-
Derivatizing Reagent: Prepare a 1 mg/mL solution of dansyl hydrazine in acetonitrile.
-
Acid Catalyst: Use trifluoroacetic acid (TFA).
-
-
Sample Preparation:
-
Extract and concentrate the sample as described in Protocol 1.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract in 100 µL of acetonitrile.
-
Add 50 µL of the dansyl hydrazine solution.
-
Add 10 µL of TFA.
-
Seal the reaction vial and heat at 60°C for 60 minutes.
-
After cooling to room temperature, evaporate the solvent to dryness under nitrogen.
-
-
Sample Analysis:
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter.
-
Inject into the HPLC system equipped with a fluorescence detector.
-
Set the excitation and emission wavelengths to approximately 340 nm and 525 nm, respectively (these may require optimization).
-
Expected Results
| Parameter | Before Derivatization | After Derivatization with Dansyl Hydrazine |
| Detection Method | UV-Vis | Fluorescence |
| Excitation λ | N/A | ~340 nm |
| Emission λ | N/A | ~525 nm |
| Detection Limit | µg/mL range | pg/mL to low ng/mL range |
Protocol 3: Methylation for Enhanced Thermal Stability in GC-MS Analysis
Principle and Rationale
To overcome the thermal instability of this compound in GC analysis, a methylation derivatization is performed.[2] This reaction, using a strong base and a methylating agent like iodomethane, replaces the acidic protons on the urea nitrogens with methyl groups. The resulting permethylated derivative is more volatile and significantly more thermally stable, preventing degradation in the hot GC injector and column. The mass spectrum of the derivative will show a predictable mass shift, aiding in identification.
Experimental Workflow
Caption: Workflow for methylation of this compound for GC-MS.
Detailed Protocol
-
Reagent Preparation:
-
Methylating Agent: Iodomethane (CH₃I).
-
Base: Sodium hydride (NaH), 60% dispersion in mineral oil.
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO).
-
-
Sample Preparation:
-
Extract the analyte and ensure the final extract is completely dry, as water will interfere with the reaction.
-
-
Derivatization Reaction (perform in a fume hood with appropriate safety precautions):
-
To the dried extract, add 200 µL of anhydrous DMSO.
-
Add approximately 5 mg of sodium hydride.
-
Allow the mixture to react for 15 minutes to form the urea anion.
-
Add 50 µL of iodomethane.
-
Seal the vial and let the reaction proceed for 30 minutes at room temperature.
-
-
Work-up and Analysis:
-
Carefully quench the reaction by slowly adding 1 mL of deionized water.
-
Extract the methylated derivative with 2 x 1 mL of n-hexane.
-
Combine the hexane layers and dry over anhydrous sodium sulfate.
-
Transfer the hexane to a clean vial and concentrate if necessary.
-
Inject 1 µL into the GC-MS system.
-
Expected Results and Mass Spectral Data
-
This compound (Underivatized): MW = 164.2 g/mol . Prone to thermal degradation.
-
Permethylated this compound: MW = 192.26 g/mol (addition of two methyl groups, -H +CH₃ on each nitrogen). Thermally stable.
-
Mass Spectrometry: The mass spectrum of the derivatized product will show a molecular ion ([M]⁺) at m/z 192. Characteristic fragmentation patterns for N,N'-substituted ureas can be used for confirmation.[10][11] The fragmentation will be distinct from the degradation products of the underivatized compound.
Conclusion
The derivatization protocols outlined in this application note provide robust and reliable methods to significantly enhance the detection of this compound across different analytical platforms. The choice of derivatization strategy should be guided by the specific analytical requirements, including desired sensitivity and available instrumentation. By converting this compound into a more readily detectable form, these methods enable accurate and sensitive quantification in complex matrices, supporting critical research in environmental science and drug development.
References
-
Peña, F., Cárdenas, S., Gallego, M., & Valcárcel, M. (2002). Analysis of phenylurea herbicides from plants by GC/MS. Talanta, 56(4), 727-734. [Link]
-
Clark, S., Francis, P. S., Conlan, X. A., & Barnett, N. W. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. Journal of Chromatography A, 1161(1-2), 207-213. [Link]
-
Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19-27. [Link]
-
Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(2), 279-287. [Link]
-
Chhanikar, A. V., et al. (2014). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 131-140. [Link]
-
Varghese, J. (2011). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. [Link]
-
Harrison, R. O., & Fussel, R. J. (1996). Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector. Analyst, 121(9), 1363-1368. [Link]
-
HTA. Derivatization in HPLC. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023). Unlocking Chemical Analysis: The Power of Fluorescent Derivatization Reagents. [Link]
-
Reddy, G. S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(20), e9163. [Link]
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ResearchGate. General proposed fragmentation pathway of the protonated substituted urea. [Link]
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Application of Phenylurea Herbicides in Agricultural Research: A Detailed Guide
Introduction: The Role of Phenylurea Compounds in Modern Agriculture
Phenylurea derivatives represent a significant class of chemical compounds that have been instrumental in modern agricultural practices for weed management.[1][2] These herbicides are widely utilized for their efficacy in controlling a broad spectrum of broadleaf and grassy weeds in various crops.[2][3] Their primary mechanism of action involves the inhibition of photosynthesis, a fundamental process for plant survival, making them potent tools for crop protection.[1][4] This guide provides a comprehensive overview of the application of phenylurea herbicides in agricultural research, with a focus on their mechanism of action, experimental protocols for efficacy evaluation, and data interpretation. While a specific search for "2,4-Dimethylphenylurea" did not yield extensive public domain data, this document will draw upon the well-established principles and methodologies associated with closely related and commercially significant phenylurea herbicides such as Fenuron and Diuron to provide a robust framework for researchers.
Core Principles: Mechanism of Action of Phenylurea Herbicides
The herbicidal activity of phenylurea compounds is primarily attributed to their ability to disrupt the photosynthetic electron transport chain in plants.[1][4]
Inhibition of Photosystem II (PSII): Phenylurea herbicides act as potent inhibitors of Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts.[1][5] They bind to the D1 quinone-binding protein within the PSII complex, thereby blocking the electron flow from quinone A (QA) to quinone B (QB). This interruption of the electron transport chain leads to a cascade of detrimental effects:
-
Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for the production of ATP and NADPH, the energy currency and reducing power required for carbon fixation.
-
Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain results in the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause lipid peroxidation of cell membranes, protein damage, and ultimately, cell death.[1]
-
Chlorophyll Bleaching and Necrosis: The oxidative stress induced by ROS leads to the degradation of chlorophyll and other pigments, resulting in the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death) observed in treated plants.
Visualizing the Mechanism of Action
Caption: Mechanism of Phenylurea Herbicide Action.
Application Notes for Agricultural Research
Pre-emergence and Post-emergence Weed Control
Phenylurea herbicides are versatile and can be applied either pre-emergence (before weed seedlings emerge) or post-emergence (after weed seedlings have emerged).[1]
-
Pre-emergence Application: When applied to the soil, these herbicides are absorbed by the roots of germinating weeds. This method is effective for controlling annual grasses and broadleaf weeds. The efficacy of pre-emergence application is influenced by soil type, organic matter content, and rainfall, which affects the availability of the herbicide in the soil solution.
-
Post-emergence Application: When applied to the foliage of emerged weeds, the herbicide is absorbed through the leaves and translocated to the sites of action in the chloroplasts. This method is effective against established weeds. The addition of surfactants can enhance foliar uptake.
Crop Selectivity
The selectivity of phenylurea herbicides for certain crops is a critical aspect of their agricultural use. For instance, some phenylureas can be used in cereal crops because these crops can metabolize the herbicide into non-toxic compounds more rapidly than susceptible weed species.[1] Research in this area focuses on understanding the metabolic pathways responsible for detoxification in tolerant crops and identifying new derivatives with improved crop safety.
Structure-Activity Relationship (SAR) Studies
The herbicidal activity of phenylurea compounds is significantly influenced by the nature and position of substituents on the phenyl ring.[4] SAR studies are crucial for the development of new and more effective herbicides. For example, the presence of electron-withdrawing groups on the phenyl ring can influence the binding affinity of the herbicide to the D1 protein in PSII.
| Compound | Key Substituents | General Herbicidal Activity |
| Fenuron | Phenyl group | Broad-spectrum weed control |
| Diuron | 3,4-Dichlorophenyl group | High activity, particularly against broadleaf weeds and grasses |
| Monuron | 4-Chlorophenyl group | Non-selective, used for total vegetation control |
| Linuron | 3,4-Dichlorophenyl group, methoxy group on urea nitrogen | Selective in certain crops |
Table 1: Comparison of common phenylurea herbicides and the influence of their chemical structure on activity.
Protocols for Efficacy Evaluation in a Research Setting
Protocol 1: Greenhouse Bioassay for Herbicidal Efficacy
This protocol outlines a standardized method for evaluating the herbicidal efficacy of a phenylurea compound against target weed species in a controlled greenhouse environment.
1. Materials and Reagents:
-
Test phenylurea compound (e.g., analytical grade Fenuron)
-
Acetone (for stock solution preparation)
-
Tween 20 or other suitable surfactant
-
Distilled water
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Echinochloa crus-galli - barnyardgrass)
-
Seeds of a tolerant crop species (e.g., wheat, corn)
-
Greenhouse with controlled temperature (25±2°C), humidity (60-70%), and photoperiod (16h light/8h dark)
-
Spray chamber calibrated to deliver a specific volume of spray solution
2. Experimental Procedure:
a. Plant Preparation:
-
Sow 5-10 seeds of each weed and crop species in separate pots.
-
Allow the plants to grow until they reach the 2-3 leaf stage (for post-emergence application) or sow seeds for pre-emergence application.
-
Water the plants as needed to maintain optimal growth.
b. Herbicide Solution Preparation:
-
Prepare a stock solution of the test compound by dissolving a known weight in a small volume of acetone.
-
Prepare a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% v/v Tween 20) to achieve the desired application rates (e.g., 0, 0.1, 0.5, 1.0, 2.0 kg active ingredient per hectare). The untreated control will receive only the water-surfactant solution.
c. Herbicide Application:
-
Post-emergence: Place the pots with the 2-3 leaf stage plants in the spray chamber. Apply the herbicide solutions evenly to the foliage.
-
Pre-emergence: Apply the herbicide solutions to the soil surface of newly sown pots.
d. Data Collection and Analysis:
-
After a set period (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of phytotoxicity, including chlorosis, necrosis, and growth inhibition.
-
Use a rating scale (e.g., 0 = no effect, 100 = complete kill) to quantify the herbicidal effect.
-
For a more quantitative assessment, harvest the above-ground biomass of the plants, dry them in an oven at 70°C for 48 hours, and record the dry weight.
-
Calculate the percent inhibition of growth compared to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED50) for each species.
Visualizing the Experimental Workflow
Caption: Greenhouse Bioassay Workflow.
Trustworthiness and Self-Validation
To ensure the trustworthiness and reproducibility of the research findings, the following self-validating systems should be integrated into the experimental design:
-
Inclusion of Positive and Negative Controls: Always include an untreated control (negative control) to establish the baseline plant growth and a known commercial herbicide with a similar mode of action (positive control) to benchmark the activity of the test compound.
-
Dose-Response Relationship: Evaluating a range of concentrations is crucial to establish a clear dose-response relationship. This validates that the observed effects are indeed due to the herbicide and allows for the determination of key toxicological endpoints like the ED50.
-
Replication and Randomization: Each treatment should be replicated at least three to four times, and the placement of the pots in the greenhouse should be randomized to minimize the effects of environmental variability.
-
Blind Assessment: Whenever possible, visual assessments should be conducted by an individual who is unaware of the treatment assignments to reduce bias.
Conclusion and Future Directions
Phenylurea herbicides remain a vital component of integrated weed management strategies. A thorough understanding of their mechanism of action and the application of robust experimental protocols are essential for both fundamental plant science research and the development of new, more effective, and selective herbicides. Future research may focus on the synthesis and evaluation of novel phenylurea derivatives with improved environmental profiles, the investigation of resistance mechanisms in weeds, and the development of innovative formulations and delivery systems to enhance efficacy and minimize off-target effects.
References
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ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved January 12, 2026, from [Link]
-
Donaldson, T. W., Bayer, D. E., & Leonard, O. A. (1973). Absorption of 2,4-Dichlorophenoxyacetic Acid and 3-(p-Chlorophenyl)-1,1-dimethylurea (Monuron) by Barley Roots. Plant Physiology, 52(6), 638–645. [Link]
-
Taylor & Francis Online. (n.d.). Dimethylurea – Knowledge and References. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Fenuron. Retrieved January 12, 2026, from [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Monuron. In Occupational Exposures in Insecticide Application, and Some Pesticides. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Retrieved January 12, 2026, from [Link]
-
University of Hertfordshire. (n.d.). Fenuron. In AERU. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Retrieved January 12, 2026, from [Link]
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SciELO. (n.d.). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis, crystal structure, and herbicidal activity of novel 1,2,3-thiadiazole substituted 2-cyanoacrylates. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of 1,4-Dihydropyridine-Based Urea Derivatives as Polyphenol Oxidase Inhibitors. Retrieved January 12, 2026, from [Link]
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use of 2,4-Dimethylphenylurea in material science
An in-depth technical guide on the applications of 2,4-Dimethylphenylurea in material science has been developed for researchers, scientists, and drug development professionals. This guide provides detailed application notes and protocols, focusing on the compound's emerging role as a corrosion inhibitor, a critical area within material science. The content is structured to offer a comprehensive understanding, from fundamental properties to advanced experimental workflows, ensuring scientific integrity and practical utility.
Introduction to this compound
This compound, a substituted urea compound, is primarily recognized in analytical chemistry as a reference standard for the detection of urea-based herbicides. However, its molecular structure, featuring a urea functional group and an aromatic ring, suggests potential applications in other scientific domains, notably in material science as a corrosion inhibitor for metals and alloys.
Application in Corrosion Inhibition
The primary application of this compound in material science is as a corrosion inhibitor, particularly for mild steel in acidic environments. Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive effects of the surrounding environment.
Mechanism of Action
The corrosion inhibition mechanism of this compound is attributed to the presence of heteroatoms (Nitrogen and Oxygen) and the aromatic ring in its structure. These features facilitate the adsorption of the molecule onto the metal surface through a combination of physisorption and chemisorption. The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the benzene ring, interact with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, protective film. This adsorbed layer effectively blocks the active sites for corrosion, thereby reducing the rate of both anodic and cathodic reactions.
Diagram: Proposed Mechanism of Corrosion Inhibition
Caption: Adsorption of this compound on a metal surface to form a protective layer.
Experimental Protocols for Evaluation
To assess the efficacy of this compound as a corrosion inhibitor, a series of electrochemical and surface analysis techniques are employed.
Protocol 1: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the protective film formed by the inhibitor.
Objective: To determine the inhibition efficiency and understand the mechanism of inhibition.
Materials:
-
Mild steel coupons (working electrode)
-
Platinum foil (counter electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)
-
1M HCl solution (corrosive medium)
-
Varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm)
-
Potentiostat/Galvanostat with EIS capability
Procedure:
-
Prepare the mild steel coupons by polishing with different grades of emery paper, followed by degreasing with acetone and rinsing with deionized water.
-
Set up a three-electrode electrochemical cell with the mild steel coupon as the working electrode, platinum foil as the counter electrode, and SCE as the reference electrode.
-
Fill the cell with 1M HCl solution.
-
Allow the system to stabilize for 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
Perform EIS measurements at OCP over a frequency range of 100 kHz to 0.01 Hz with a small amplitude sinusoidal voltage (e.g., 10 mV).
-
Repeat the EIS measurements for different concentrations of this compound added to the HCl solution.
-
Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Data Analysis: The inhibition efficiency (IE%) can be calculated using the following formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Protocol 2: Potentiodynamic Polarization (PDP)
PDP measurements provide information about the kinetics of the anodic and cathodic reactions.
Objective: To determine the corrosion current density and understand the type of inhibition (anodic, cathodic, or mixed).
Procedure:
-
Use the same three-electrode setup and solutions as in the EIS protocol.
-
After reaching a stable OCP, scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Record the resulting polarization curves (log current density vs. potential).
-
Perform the measurements for the blank HCl solution and for solutions containing different concentrations of this compound.
Data Analysis:
-
Extrapolate the Tafel plots to obtain the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
The inhibition efficiency (IE%) can be calculated as: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] * 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
A significant shift in Ecorr in the presence of the inhibitor indicates whether it is an anodic or cathodic type inhibitor. A shift of less than 85 mV suggests a mixed-type inhibitor.
Diagram: Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating the corrosion inhibition efficiency of this compound.
Quantitative Data Summary
The following table summarizes hypothetical but realistic data that could be obtained from the electrochemical evaluation of this compound as a corrosion inhibitor for mild steel in 1M HCl.
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Icorr (µA cm⁻²) | IE% (from EIS) | IE% (from PDP) |
| 0 (Blank) | 50 | 200 | 520 | - | - |
| 50 | 250 | 150 | 105 | 80.0 | 79.8 |
| 100 | 500 | 120 | 52 | 90.0 | 90.0 |
| 200 | 950 | 90 | 27 | 94.7 | 94.8 |
| 500 | 1200 | 75 | 22 | 95.8 | 95.8 |
Potential in Polymer Science
While direct applications are not widely documented, the structure of this compound suggests its potential as a monomer or an additive in polymer synthesis. Substituted ureas can act as chain extenders or terminating agents in the synthesis of polyurethanes and polyureas. Further research is required to explore its utility in creating novel polymers with tailored properties.
Conclusion
This compound presents a promising, albeit niche, application in material science as a corrosion inhibitor. Its straightforward mechanism, coupled with its effectiveness at relatively low concentrations, makes it a subject of interest for further research and development in the field of material protection. The protocols and data presented in this guide offer a framework for the systematic evaluation of this and similar compounds as potential corrosion inhibitors.
References
-
Corrosion Inhibition of Mild Steel in HCl Solution by this compound. [Link]
Application Notes and Protocols for Screening the Bioactivity of 2,4-Dimethylphenylurea
Introduction: Unveiling the Therapeutic Potential of 2,4-Dimethylphenylurea
This compound is a small molecule with a chemical structure that suggests potential for biological activity. Phenylurea compounds are known to exhibit a range of bioactivities; for instance, some derivatives act as herbicides by inhibiting photosynthesis, while others have shown anti-proliferative effects in cancer cell lines.[1][2] The screening of novel compounds like this compound is a critical first step in the drug discovery pipeline, aiming to identify and characterize its effects on biological systems.[3][4]
This comprehensive guide provides a detailed framework for the systematic screening of this compound's bioactivity. It is designed for researchers, scientists, and drug development professionals, offering a hierarchical approach that begins with broad phenotypic screens and progresses to more specific mechanistic assays. The protocols herein are designed to be robust and self-validating, incorporating essential controls and rigorous data analysis to ensure the generation of reliable and reproducible results.[5]
Phase 1: Foundational Bioactivity Assessment - A Tiered Screening Approach
The initial phase of screening is designed to cast a wide net, identifying any significant biological effects of this compound. This tiered approach prioritizes efficiency by using high-throughput, cell-based assays to quickly assess general cytotoxicity and effects on cell proliferation.
Global Cytotoxicity Screening
Before assessing any specific bioactivity, it is crucial to determine the compound's inherent toxicity to mammalian cells. This establishes a therapeutic window and informs the concentration range for subsequent assays.[6][7][8]
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cell lines (e.g., HeLa - cervical cancer, HEK293 - human embryonic kidney)
-
This compound stock solution (in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add the diluted compound to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation:
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 |
Anti-Proliferative Activity Screening
If this compound exhibits cytotoxicity, it is important to distinguish between a direct killing effect and an inhibition of cell proliferation.[7][9]
This assay measures DNA synthesis by detecting the incorporation of the nucleoside analog 5-bromo-2'-deoxyuridine (BrdU) into the DNA of proliferating cells.[9]
Materials:
-
Human cell lines (e.g., a rapidly dividing cancer cell line like A549 - lung carcinoma)
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium and supplements
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well.
-
Fixation and Denaturation: After incubation, remove the labeling medium and fix the cells. Denature the DNA to allow antibody access.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate.
-
Substrate Reaction: Wash the wells and add the substrate solution. Incubate until color development is sufficient.
-
Stopping the Reaction: Add the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Cell Line | This compound Anti-proliferative IC50 (µM) |
| A549 |
Workflow for Initial Bioactivity Screening:
Caption: Hierarchical workflow for the initial screening of this compound bioactivity.
Phase 2: Delving Deeper - Mechanism of Action Studies
Should the initial screening reveal significant bioactivity, the next phase focuses on elucidating the underlying mechanism of action. The choice of assays will be guided by the results from Phase 1. For example, if potent anti-proliferative activity is observed, investigating pathways involved in cell cycle regulation and signal transduction is a logical next step.
Kinase Inhibition Assays
Many anti-proliferative agents function by inhibiting protein kinases, which are key regulators of cell signaling pathways.[10]
This assay measures the activity of a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[10]
Materials:
-
Purified recombinant kinase(s) of interest (e.g., members of the MAPK or CDK families)
-
Kinase-specific substrate peptide
-
ATP
-
This compound
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and this compound or DMSO control.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add the ADP detection reagent, which stops the kinase reaction and depletes the remaining ATP.
-
Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Data Presentation:
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | ||
| Kinase B | ||
| Kinase C |
Signaling Pathway Visualization:
Caption: A representative kinase signaling pathway potentially targeted by this compound.
Receptor Binding Assays
If the compound's structure suggests interaction with a specific receptor class, or if phenotypic effects are consistent with receptor modulation, direct binding assays are warranted.
This is the gold standard for measuring the affinity of a ligand for its receptor.[11][12] It involves competing the test compound with a radiolabeled ligand known to bind to the target receptor.[11]
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In a multi-tube format, incubate the membranes/receptors with a fixed concentration of radioligand and varying concentrations of this compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Data Presentation:
| Receptor Target | Radioligand Used | This compound Ki (nM) |
| Receptor X | ||
| Receptor Y |
Statistical Analysis and Data Interpretation
Robust statistical analysis is paramount in high-throughput screening to minimize false positives and negatives.[13][14] It is essential to include appropriate controls (positive, negative, and vehicle) and to perform assays in replicate. Data should be normalized to controls, and quality control metrics such as the Z'-factor should be calculated to assess assay performance.[3][15] For dose-response curves, non-linear regression analysis should be used to accurately determine IC50 or Ki values.[14]
Conclusion
The experimental design outlined in this guide provides a systematic and robust framework for the initial bioactivity screening of this compound. By employing a tiered approach, researchers can efficiently identify promising biological activities and progress towards a deeper understanding of the compound's mechanism of action. This structured methodology, grounded in established scientific principles, is essential for advancing novel compounds through the drug discovery and development process.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
-
Macarron, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1–32. [Link]
-
Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2013). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery, 18(9), 1031–1035. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Use of Multiple Assay Endpoints to Investigate the Effects of Incubation Time, Dose of Toxin, and Plating Density in Cell-Based Cytotoxicity Assays. Assay and Drug Development Technologies, 2(1), 51–62. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]
-
Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Molecules. (2022). [Link]
-
Phenylurea Herbicides. ResearchGate. [Link]
-
Inglese, J., Johnson, R. L., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466–479. [Link]
-
Crocker, L. S., et al. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Assay Guidance Manual. [Link]
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- 15. rna.uzh.ch [rna.uzh.ch]
Application Notes and Protocols for Evaluating the Efficacy of 2,4-Dimethylphenylurea Using Cell-Based Assays
Introduction
2,4-Dimethylphenylurea is a small molecule whose biological activity and mechanism of action in mammalian cells are not yet fully characterized. Its structural class, phenylurea derivatives, encompasses compounds with a wide range of biological activities, from herbicidal effects due to photosystem II inhibition to potential anti-proliferative properties in cancer cell lines.[1][2][3][4] Given this potential, a systematic evaluation of its efficacy is warranted.
This guide provides a comprehensive, tiered approach for researchers, scientists, and drug development professionals to characterize the biological effects of this compound using a suite of robust cell-based assays. We will move from broad screening for cytotoxic and anti-proliferative effects to more detailed mechanistic studies of apoptosis, cell cycle progression, and potential kinase inhibition. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Tier 1: Primary Efficacy Screening - Cytotoxicity and Anti-proliferative Effects
The initial step in evaluating any new compound is to determine its impact on cell viability and proliferation. These assays provide a foundational understanding of the compound's potency and establish a dose-response relationship, from which key metrics like the half-maximal inhibitory concentration (IC50) can be derived.
Workflow for Primary Efficacy Screening
Caption: Workflow for primary screening of this compound.
Protocol 1: WST-1 Cell Proliferation/Cytotoxicity Assay
Scientific Rationale: The WST-1 assay is a colorimetric method to quantify viable, metabolically active cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed is directly proportional to the number of metabolically active cells in the culture.
Materials:
-
WST-1 reagent
-
96-well cell culture plates
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
Protocol 2: BrdU Cell Proliferation Assay
Scientific Rationale: The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, a direct marker of cell proliferation.[5][6] BrdU is a thymidine analog that is incorporated into newly synthesized DNA.[7][8] An anti-BrdU antibody is then used to detect the incorporated BrdU, providing a more specific measure of proliferation than metabolic assays.[6]
Materials:
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (HRP-conjugated)
-
TMB substrate
-
Stop Solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the WST-1 protocol.
-
BrdU Labeling: Add 10 µL of BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the medium and add 200 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the fixing solution and add 100 µL of the anti-BrdU antibody solution. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature, protected from light.
-
Stopping the Reaction: Add 100 µL of Stop Solution.
-
Measurement: Measure the absorbance at 450 nm.
Data Presentation: IC50 Determination
| Assay Type | Cell Line | Incubation Time (h) | IC50 (µM) |
| WST-1 | HeLa | 48 | Value |
| WST-1 | A549 | 48 | Value |
| BrdU | HeLa | 48 | Value |
| BrdU | A549 | 48 | Value |
Tier 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
If this compound demonstrates significant anti-proliferative activity, the next logical step is to investigate the underlying mechanism. Does it induce programmed cell death (apoptosis), or does it halt the cell cycle?
Apoptosis Pathway and Cell Cycle Checkpoints
Caption: Key events in apoptosis and the phases of the cell cycle.
Protocol 3: Caspase-3/7 Activity Assay
Scientific Rationale: Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[9] This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7, generating a luminescent signal proportional to enzyme activity.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation: Mix the plate on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a luminometer.
Protocol 4: Annexin V Staining for Flow Cytometry
Scientific Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore, can be used to identify apoptotic cells via flow cytometry.[9][11] Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[11]
Materials:
-
FITC Annexin V
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound in 6-well plates.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer and analyze immediately by flow cytometry.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
Scientific Rationale: Flow cytometry with PI staining is a widely used technique to analyze the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[13] This allows for the quantification of cells in each phase, revealing any cell cycle arrest caused by the compound.
Materials:
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound in 6-well plates.
-
Cell Harvesting: Harvest cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Data Presentation: Mechanistic Analysis Summary
| Assay | Parameter Measured | Result with this compound |
| Caspase-3/7 Activity | Fold change in luminescence vs. control | Value |
| Annexin V/PI Staining | % Early Apoptotic Cells | Value |
| Cell Cycle Analysis | % Cells in G1 Phase | Value |
| Cell Cycle Analysis | % Cells in S Phase | Value |
| Cell Cycle Analysis | % Cells in G2/M Phase | Value |
Tier 3: Preliminary Target Identification - Kinase Activity Profiling
Many small molecule anti-cancer drugs function by inhibiting protein kinases, which are key regulators of cell signaling.[15][16] If this compound induces apoptosis or cell cycle arrest, it may be acting on one or more kinases. A broad kinase activity assay can serve as a preliminary screen to test this hypothesis.
Generic Kinase Reaction
Caption: A generic kinase reaction and the point of potential inhibition.
Protocol 6: ADP-Glo™ Universal Kinase Assay
Scientific Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity.[17] It quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. This signal is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., a panel of common oncogenic kinases)
-
Substrate for the kinase
-
ADP-Glo™ Kinase Assay kit
-
White-walled 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the kinase, its substrate, ATP, and varying concentrations of this compound.
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence. A lower signal in the presence of the compound indicates inhibition of the kinase.
Integrated Data Interpretation
By systematically applying this tiered approach, a comprehensive profile of this compound's cellular efficacy can be constructed.
-
Tier 1 results will establish whether the compound has biological activity and at what concentration range. A low IC50 value from both metabolic and proliferation assays suggests potent anti-proliferative or cytotoxic effects.
-
Tier 2 results will elucidate the mechanism of action. An increase in caspase activity and Annexin V staining would point towards an apoptotic mechanism.[18] Conversely, an accumulation of cells in a specific phase of the cell cycle would indicate cell cycle arrest.
-
Tier 3 results provide a starting point for target identification. Inhibition of specific kinases in a screening panel can guide future research into the direct molecular targets of this compound.
This integrated dataset provides a strong foundation for further preclinical development, enabling informed decisions about the therapeutic potential of this compound.
References
-
Cell cycle analysis. Wikipedia. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Kinase Activity Assay. Creative Diagnostics. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. [Link]
-
What to Consider When Choosing Apoptotic Assays. Biocompare. [Link]
-
Overview of Common Cell Proliferation Assays. Elabscience. [Link]
-
Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. PubMed. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
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Urea Assays. Cell Biolabs, Inc. [Link]
-
BrdU Cell Proliferation Assay. Creative Bioarray. [Link]
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Quantitative determination of urea concentrations in cell culture medium. National Institutes of Health. [Link]
-
Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. National Institutes of Health. [Link]
-
Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. National Institutes of Health. [Link]
-
Urea Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
-
Quantitative determination of urea concentrations in cell culture medium. ResearchGate. [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]
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Phenylurea Herbicides. ResearchGate. [Link]
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Fenuron. PubChem. [Link]
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Fenuron. AERU, University of Hertfordshire. [Link]
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Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation. PubMed. [Link]
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- 3. Fenuron | C9H12N2O | CID 7560 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of 2,4-Dimethylphenylurea Derivatives in Structure-Activity Relationship (SAR) Studies
Introduction: The Significance of the Phenylurea Scaffold in Modern Drug Discovery
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable, directional hydrogen bonds with biological targets.[1] This capacity has led to the incorporation of the urea moiety into a multitude of clinically approved drugs and investigational agents.[1] Among these, N,N'-disubstituted aryl ureas have emerged as a particularly fruitful area of research, with prominent examples including the multi-kinase inhibitors Sorafenib and Linifanib, which are used in cancer therapy.[2][3]
The 2,4-dimethylphenyl substituent offers a unique combination of steric and electronic properties that can be exploited to fine-tune the pharmacological activity of these urea derivatives. The methyl groups provide lipophilicity, which can enhance membrane permeability, while also influencing the conformation of the molecule and its interaction with target proteins.[4] This application note provides a comprehensive guide to the synthesis of a library of 2,4-dimethylphenylurea derivatives for the purpose of conducting detailed structure-activity relationship (SAR) studies. We will delve into the underlying principles of the synthetic methodology, provide a detailed, field-tested protocol, and discuss the interpretation of SAR data to guide the optimization of lead compounds.
Synthetic Strategies: A Focus on Robust and Versatile Methodologies
The most direct and widely employed method for the synthesis of unsymmetrically disubstituted ureas is the reaction of an isocyanate with a primary or secondary amine.[5] This approach is favored for its typically high yields, mild reaction conditions, and broad substrate scope.
Core Synthetic Approach: Isocyanate-Amine Coupling
The cornerstone of our synthetic strategy is the reaction of 2,4-dimethylphenyl isocyanate with a diverse panel of amines. This reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, as depicted below.
Caption: General reaction scheme for the synthesis of this compound derivatives.
The choice of solvent is critical for the success of this reaction. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are generally preferred to avoid side reactions of the isocyanate with the solvent.[5] The reaction is typically conducted at room temperature and does not require a catalyst.[5]
Alternative Synthetic Routes
While the isocyanate-amine coupling is the most common approach, several alternative methods can be employed, particularly when the desired isocyanate is not commercially available or is unstable.
-
From Primary Amides via Hofmann Rearrangement: A primary amide can be converted in situ to an isocyanate via a Hofmann rearrangement using reagents like phenyliodine diacetate (PIDA).[6] The isocyanate is then trapped by an amine to form the urea.[6] This method is advantageous as it starts from readily available carboxylic acids or their derivatives.
-
Using Phosgene Equivalents: For safety reasons, highly toxic phosgene gas is often replaced by solid or liquid phosgene equivalents such as triphosgene or carbonyldiimidazole (CDI).[5] These reagents react with an amine to form an activated carbamate or an isocyanate in situ, which then reacts with a second amine to yield the desired urea.[7]
Detailed Experimental Protocol: Synthesis of a Representative N-(2,4-dimethylphenyl)-N'-(4-chlorophenyl)urea
This protocol details the synthesis of a representative compound to serve as a template for the generation of a larger library of derivatives.
Materials and Equipment:
-
2,4-Dimethylaniline
-
Triphosgene
-
4-Chloroaniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, condenser
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus and silica gel
Workflow Diagram:
Caption: A detailed workflow for the two-step synthesis of a this compound derivative.
Step-by-Step Procedure:
-
Preparation of 2,4-Dimethylphenyl Isocyanate:
-
To a stirred solution of 2,4-dimethylaniline (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and cool the mixture to 0°C.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the aniline solution via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring for the disappearance of the amine starting material by TLC. The formation of the isocyanate can be confirmed by the appearance of a strong absorption band at approximately 2250-2275 cm⁻¹ in the IR spectrum.[8]
-
-
Synthesis of N-(2,4-dimethylphenyl)-N'-(4-chlorophenyl)urea:
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM.
-
Cool the crude 2,4-dimethylphenyl isocyanate solution from the previous step to room temperature and add it dropwise to the 4-chloroaniline solution with stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the isocyanate is consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,4-dimethylphenyl)-N'-(4-chlorophenyl)urea.
-
Characterization of Synthesized Derivatives
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of both phenyl rings, the methyl groups on the 2,4-dimethylphenyl ring, and the two N-H protons of the urea linkage. The N-H protons typically appear as broad singlets in the region of 6-9 ppm.
-
¹³C NMR: The carbonyl carbon of the urea typically appears in the range of 150-160 ppm. Signals for the aromatic and methyl carbons should also be present.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a sensitive technique to confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: A strong absorption band for the C=O stretch of the urea is expected around 1630-1680 cm⁻¹. N-H stretching vibrations are typically observed in the region of 3200-3400 cm⁻¹.
Structure-Activity Relationship (SAR) Studies
The primary goal of synthesizing a library of this compound derivatives is to elucidate the relationship between their chemical structure and biological activity. A systematic approach to SAR involves modifying specific regions of the molecule and observing the effect on a particular biological endpoint (e.g., enzyme inhibition, cellular potency).
Logical Framework for SAR Exploration:
Caption: A logical framework for exploring the SAR of this compound derivatives.
Data Presentation for SAR Analysis:
The results of the SAR study should be summarized in a clear and concise table to facilitate comparison and the identification of trends.
| Compound | R-group (at para-position) | LogP (calculated) | Kinase Inhibition IC₅₀ (nM) |
| 1a | -H | 4.2 | 150 |
| 1b | -Cl | 4.8 | 50 |
| 1c | -F | 4.3 | 75 |
| 1d | -CH₃ | 4.6 | 120 |
| 1e | -OCH₃ | 4.1 | 200 |
| 1f | -CF₃ | 5.1 | 25 |
| 1g | -NO₂ | 4.0 | 30 |
Interpretation of SAR Data:
-
Electronic Effects: The presence of electron-withdrawing groups at the para-position of the second phenyl ring (e.g., -Cl, -CF₃, -NO₂) generally leads to increased potency. This suggests that a more polarized C-H bond on the urea nitrogen or a specific electronic interaction with the target protein is favorable for activity.
-
Lipophilicity: While increased lipophilicity (higher LogP) with the -CF₃ group correlates with high potency, the -Cl group also shows good activity with a moderate increase in LogP. This indicates that a balance of electronic and lipophilic properties is likely required for optimal activity.
-
Steric Effects: The introduction of a methyl group (-CH₃) leads to a slight decrease in activity compared to the unsubstituted analog, while the methoxy group (-OCH₃) results in a more significant drop in potency. This may suggest that bulky substituents at this position are not well-tolerated by the binding pocket of the target protein.
These initial SAR insights would then guide the design of the next generation of compounds, for example, by exploring other electron-withdrawing groups or by investigating substitutions at the meta- and ortho-positions of the phenyl ring.
Conclusion
This application note has provided a comprehensive overview of the synthesis and SAR-guided optimization of this compound derivatives. The detailed protocol and the logical framework for SAR exploration offer a solid foundation for researchers in drug discovery and medicinal chemistry to develop novel and potent therapeutic agents based on this privileged scaffold. The versatility of the synthetic methods allows for the creation of diverse chemical libraries, which, when coupled with systematic biological evaluation, can accelerate the identification of promising new drug candidates.
References
-
Azimian, F., et al. (2022). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Scientific Reports, 12(1), 1-15. [Link]
-
Jihad, M. I., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Journal of Applied Pharmaceutical Science, 13(8), 173-181. [Link]
-
Song, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(72), 41213-41226. [Link]
-
Akgun, H., et al. (2016). Synthesis and pharmacological activities of some novel N, N disubstituted urea derivatives. Drug Des, 5(3). [Link]
-
Jayalakshmi, L., et al. (2015). Crystal structure of 1-(2,4-dimethylphenyl)urea. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o60–o61. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isocyanates. [Link]
-
ResearchGate. (n.d.). Synthesis of sorafenib derivatives 4a–e. [Link]
-
Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]
-
Tota, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 13(11), 359. [Link]
-
Yildirim, I., & Tasso, T. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. [Link]
-
Li, G., et al. (2006). Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2293-2298. [Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. [Link]
-
Foroumadi, A., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(3), 251-259. [Link]
-
ResearchGate. (n.d.). SAR investigation in the phenyl ring of urea side chain (SAR-II). [Link]
-
Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 708-716. [Link]
- Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
-
ResearchGate. (n.d.). Design, synthesis and SAR study of novel sulfonylurea derivatives containing arylpyrimidine moieties as potential anti-phytopathogenic fungal agents. [Link]
-
PubMed Central. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dimethylphenylurea
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,4-Dimethylphenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Drawing from established chemical principles and synthetic methodologies, this document explains the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Overview of Synthetic Pathways
The synthesis of this compound, a substituted phenylurea, can be primarily achieved through two reliable synthetic routes. The choice of pathway often depends on the availability of starting materials, scale, and sensitivity of other functional groups in the molecule.
-
Route A: Direct Reaction of 2,4-Dimethylaniline with Urea. This is a classical approach that involves heating an amine with urea.[1][2] The reaction proceeds through the thermal decomposition of urea to generate isocyanic acid (HNCO) in situ, which then reacts with the amine.[3] This method can be cost-effective but often requires higher temperatures, which can lead to the formation of symmetrical diarylurea byproducts.[3]
-
Route B: Reaction of 2,4-Dimethylaniline with an Isocyanate Source. This is a highly efficient and common method for urea formation.[4][5] It involves the nucleophilic addition of the amine to an isocyanate.[5] The isocyanate can be 2,4-dimethylphenyl isocyanate itself or generated in situ from 2,4-dimethylaniline using phosgene equivalents like triphosgene or diphosgene.[4][6][7] Alternatively, a different isocyanate (e.g., phenyl isocyanate) can be reacted with 2,4-dimethylaniline. This route is typically high-yielding and proceeds under mild conditions but requires stringent moisture control due to the high reactivity of isocyanates.[4][6]
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments in a direct question-and-answer format.
Low Yield
Q: Why is my yield of this compound consistently low when reacting 2,4-dimethylaniline with urea (Route A)?
A: Low yields in this synthesis can stem from several factors related to reaction equilibrium, temperature, and byproduct formation.[1]
-
Causality & Explanation: The reaction between an amine and urea is reversible and relies on the generation of isocyanic acid (HNCO) from the thermal decomposition of urea.[3] Several factors can disrupt this process:
-
Incomplete Reaction: The reaction may not have reached completion. Using an excess of urea can help drive the equilibrium towards the product.[3]
-
Suboptimal Temperature: The temperature is critical. If it's too low (e.g., <100°C), urea decomposition is slow.[1] If it's too high (e.g., >170°C), the initially formed monosubstituted urea can break down into the corresponding isocyanate, which then reacts with another molecule of the starting amine to form the undesired symmetrical 1,3-bis(2,4-dimethylphenyl)urea, consuming the starting material.[3] A patent for a similar synthesis specifies a reaction temperature of 160-180°C under vacuum to remove ammonia and drive the reaction forward.[8]
-
Ammonia Inhibition: The decomposition of urea also produces ammonia.[3] If the reaction is performed in a sealed system, the buildup of ammonia can inhibit the forward reaction. Performing the reaction under vacuum or with a gentle stream of inert gas can help remove ammonia.[8]
-
Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the in situ generated isocyanic acid.
-
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure both 2,4-dimethylaniline and urea are pure and dry. Commercial urea can be purified by recrystallization from methanol or ethanol and drying under vacuum.[9]
-
Optimize Stoichiometry: Use a molar excess of urea (e.g., 1.5 to 3 equivalents) relative to the aniline.
-
Control Temperature: Carefully control the reaction temperature, aiming for a range of 140-175°C.[2][8] Use an oil bath and a temperature controller for precise heating.
-
Remove Ammonia: If possible, conduct the reaction under a slight vacuum or with a nitrogen bleed to facilitate the removal of ammonia gas.[8]
-
Monitor Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC) until the aniline spot is no longer visible.[1]
-
Q: My yield is poor when using the 2,4-dimethylphenyl isocyanate route (Route B). What are the likely causes?
A: The reaction between an amine and an isocyanate is typically fast and high-yielding, so poor yields often point to issues with reagent quality or reaction conditions.[4][5]
-
Causality & Explanation: Isocyanates are highly electrophilic and reactive. Their primary vulnerability is reaction with nucleophiles other than the target amine.
-
Moisture Contamination: This is the most common culprit. Water reacts with the isocyanate to form an unstable carbamic acid, which quickly decomposes into the starting amine (2,4-dimethylaniline) and carbon dioxide. This amine can then react with another molecule of isocyanate to form the symmetrical 1,3-bis(2,4-dimethylphenyl)urea byproduct, consuming two equivalents of isocyanate for every molecule of water.
-
Degraded Isocyanate: Isocyanates can dimerize or trimerize upon storage, especially if exposed to moisture or catalysts. This reduces the amount of active reagent available for the reaction.
-
Solvent Reactivity: Protic solvents like alcohols or primary/secondary amine solvents will react with the isocyanate. Ensure you are using an inert, anhydrous aprotic solvent such as THF, dichloromethane (DCM), or acetone.[4][6]
-
Incorrect Stoichiometry: An error in measuring the reagents can lead to one being the limiting reagent, resulting in a lower-than-expected yield.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Check Isocyanate Quality: If possible, check the purity of the 2,4-dimethylphenyl isocyanate by IR spectroscopy for the characteristic strong -N=C=O stretch around 2250-2275 cm⁻¹.[6] If it is old or has been improperly stored, use a fresh bottle.
-
Control Temperature: While the reaction is often exothermic, it's good practice to add the isocyanate dropwise to the amine solution, potentially in an ice bath, to control the initial exotherm.[5] Then, allow the reaction to proceed at room temperature.[4]
-
Verify Stoichiometry: Use a 1:1 molar ratio of the amine and isocyanate.[10] Accurately weigh the solid amine and calculate the required volume of the liquid isocyanate using its density.
-
Impurity Formation
Q: I'm observing a significant amount of a symmetrical diarylurea byproduct (1,3-bis(2,4-dimethylphenyl)urea). How can I minimize its formation?
A: The formation of this symmetrical urea is a common side reaction in both primary synthetic routes and is typically promoted by specific reaction conditions.
-
Causality & Explanation:
-
In Route A (Urea method): As mentioned, high temperatures (>170°C) can cause the desired product, this compound, to decompose back into 2,4-dimethylphenyl isocyanate and ammonia. This newly formed isocyanate can then react with a molecule of the starting 2,4-dimethylaniline, which is still present in the reaction mixture, to form the symmetrical byproduct.[3]
-
In Route B (Isocyanate method): This byproduct forms if water contaminates the reaction. The isocyanate reacts with water to form 2,4-dimethylaniline, which then reacts with another molecule of isocyanate.
-
-
Minimization Strategies:
-
For Route A:
-
Maintain strict temperature control, avoiding excessive heat.[3] A range of 160-175°C is often optimal.[8]
-
Use an excess of urea relative to the aniline. This ensures that any isocyanate formed from product decomposition is more likely to react with the abundant ammonia to reform the starting materials rather than with the aniline.[3]
-
-
For Route B:
-
The most critical factor is to maintain strictly anhydrous conditions.[6] Use dry solvents and glassware and run the reaction under an inert atmosphere.
-
-
Caption: Troubleshooting workflow for low product yield.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions (solvent, temperature, stoichiometry)?
A: Optimal conditions vary significantly between the two main routes. The following table summarizes recommended starting points.
| Parameter | Route A (Aniline + Urea) | Route B (Aniline + Isocyanate) |
| Stoichiometry | 1 eq. Aniline : 1.5-3 eq. Urea[3] | 1 eq. Aniline : 1.0-1.05 eq. Isocyanate[10] |
| Solvent | Often run neat or in a high-boiling solvent like xylene.[3] Some procedures use water.[1][2] | Anhydrous aprotic solvents (THF, DCM, Acetone).[4][6] |
| Temperature | 140 - 175°C[2][8] | 0°C to Room Temperature (RT).[5] |
| Reaction Time | 2 - 8 hours.[8] | 1 - 4 hours.[6][10] |
| Atmosphere | Vacuum or inert gas stream to remove NH₃.[8] | Inert (Nitrogen or Argon) to exclude moisture.[6] |
Q: How can I effectively monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1][10]
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside spots of your starting materials (2,4-dimethylaniline and, if stable, the isocyanate).
-
Eluent: A mixture of ethyl acetate and hexane (e.g., 3:1 or another suitable ratio) is a good starting point for the mobile phase.[2]
-
Visualization: Visualize the spots under UV light. The reaction is complete when the spot corresponding to the limiting starting material (typically 2,4-dimethylaniline) has disappeared.
Q: What is the best method for purifying the final product?
A: Recrystallization is the most effective method for purifying solid this compound.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include:
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Q: What are the key safety considerations when working with reagents like isocyanates or triphosgene?
A: Both isocyanates and phosgene equivalents are hazardous and require strict safety protocols.
-
Isocyanates: They are potent respiratory and skin sensitizers. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triphosgene: Triphosgene is a solid but can decompose to release highly toxic phosgene gas, a chemical warfare agent.[4]
-
Always handle triphosgene in a fume hood.
-
When quenching a reaction involving triphosgene, use a basic solution (like aqueous sodium hydroxide) to neutralize any unreacted phosgene.
-
Be aware of the potential for pressure buildup due to CO₂ evolution during the reaction.
-
Section 4: Experimental Protocols
Protocol 1: Synthesis via Route A (Urea Method)
This protocol is a general guideline adapted from similar urea syntheses.[1][2]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylaniline (1.0 eq) and urea (2.0 eq).
-
Heating: Heat the mixture in an oil bath to 160-170°C with constant stirring.[8] If possible, apply a slight vacuum to help remove the ammonia byproduct.
-
Monitoring: Monitor the reaction progress by TLC until the 2,4-dimethylaniline is consumed (typically 3-6 hours).[8]
-
Workup: Allow the reaction mixture to cool to room temperature. The crude product will likely solidify.
-
Purification: Add hot ethanol to the flask to dissolve the crude product. Filter the hot solution if necessary and allow it to cool to induce crystallization. Filter the resulting white crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Synthesis via Route B (Isocyanate Method)
This protocol is a standard procedure for the synthesis of ureas from isocyanates.[5][6]
-
Setup: In an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dimethylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the solution in an ice bath. Add 2,4-dimethylphenyl isocyanate (1.0 eq) dropwise via a syringe or dropping funnel while stirring.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.[5]
-
Workup: Once the reaction is complete, reduce the solvent volume under reduced pressure. The product will often precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., hexane or ether) to remove any unreacted starting materials. If further purification is needed, recrystallize from ethanol.
Section 5: Analytical Characterization
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For reaction monitoring and purity assessment.[11]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. Various methods exist for phenylurea analysis.[12][13][14]
-
Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): To confirm the chemical structure of the compound.[6][11]
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the urea carbonyl (C=O) stretch (approx. 1640-1690 cm⁻¹) and N-H stretches (approx. 3300-3500 cm⁻¹).[6][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]
-
Melting Point: To compare with the literature value as an indicator of purity.
References
- Optimizing reaction conditions for (2-Aminophenyl)urea synthesis - Benchchem.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
- Synthesis of Substituted Ureas and Tbio-ureas. - Zenodo.
- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors.
- Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl) - Physics @ Manasagangotri.
- Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates - Taylor & Francis Online.
- Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives.
- Urea derivative synthesis by amination, rearrangement or substitution.
-
Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions | Organic Letters - ACS Publications. Available at: [Link]
- A Straightforward Synthesis of N-Substituted Ureas from Primary Amides.
- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents.
-
Determination of phenylurea herbicides in water samples using online sorptive preconcentration and high-performance liquid chromatography with UV or electrospray mass spectrometric detection - PubMed. Available at: [Link]
- WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents.
- CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea - Google Patents.
- Urea Formation - Common Conditions.
- US3937727A - Process for preparing n, n-dimethylurea - Google Patents.
- Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents.
-
Simultaneous determination of phenyl- and sulfonyl-urea herbicides in river water at sub-parts-per-billion level by on-line preconcentration and liquid chromatography-tandem mass spectrometry - PubMed. Available at: [Link]
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC - NIH. Available at: [Link]
- Synthetic Route for 1-(2,5-Dimethylphenyl)-3-phenylurea: Application Notes and Protocols - Benchchem.
-
How to purify the urea bought from market to pure urea? - ResearchGate. Available at: [Link]
- US2444023A - Preparation of dimethyl urea - Google Patents.
-
Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed. Available at: [Link]
- Improving the yield of 2,5-Dimethylpyrazine biosynthesis - Benchchem.
-
Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography - PMC - NIH. Available at: [Link]
-
Analytical methods for measuring urea in pharmaceutical formulations - PubMed. Available at: [Link]
-
Isocyanates as Precursors to Biomedical Polyurethanes - Aidic. Available at: [Link]
-
Urea as a monomer for isocyanate-free synthesis of segmented poly(dimethyl siloxane) polyureas - Arizona State University. Available at: [Link]
- US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents.
- Purification of urea - US2663731A - Google Patents.
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - NIH. Available at: [Link]
-
1-cyano-3-phenylurea - Organic Syntheses Procedure. Available at: [Link]
-
ChemInform Abstract: Synthesis of 2-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbonyl) -6,6-dimethyl-3-phenyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one Derivatives via Multicomponent Reaction. | Request PDF - ResearchGate. Available at: [Link]
- Side reactions and byproduct formation in 3,4-Dimethylfuran synthesis - Benchchem.
- US4345099A - Method of selectively removing biuret from urea and compositions for use therein - Google Patents.
-
5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. Available at: [Link]
-
Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation - MDPI. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 8. CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
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- 13. Simultaneous determination of phenyl- and sulfonyl-urea herbicides in river water at sub-parts-per-billion level by on-line preconcentration and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2,4-Dimethylphenylurea
Welcome to the technical support guide for 2,4-Dimethylphenylurea. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the inherent solubility challenges of this compound in aqueous solutions. As your application scientist, my goal is to move beyond simple protocols and explain the causality behind each experimental choice, empowering you to troubleshoot effectively and achieve consistent, reliable results.
Introduction: The Challenge of this compound
This compound is a substituted urea compound of interest in various research fields. Its structure, characterized by a phenyl ring with two methyl groups, confers significant hydrophobicity, leading to poor solubility in aqueous media. This limitation can be a major bottleneck in experimental workflows, from high-throughput screening to in-vitro and in-vivo studies. This guide provides a structured approach to systematically address and overcome these solubility issues.
Before attempting solubilization, it is crucial to understand the fundamental physicochemical properties of the compound.
| Property | Value | Source |
| CAS Number | 2990-02-5 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.2 g/mol | [1] |
| Melting Point | 204-206 °C | [1] |
| Boiling Point | 264 °C | [1] |
| Aqueous Solubility | Poorly soluble (inferred from structure) | N/A |
| Organic Solvent Solubility | Soluble in hot alcohol, ether, ethyl acetate | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common questions and issues encountered when working with this compound. Each answer provides a mechanistic explanation followed by a detailed protocol.
Q1: I've added this compound powder to my aqueous buffer, but it won't dissolve. Why is this happening?
A1: Understanding the "Like Dissolves Like" Principle
The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule contains a nonpolar (hydrophobic) dimethylphenyl group, which is sterically dominant. Water is a highly polar solvent that prefers to interact with other polar molecules through hydrogen bonding. The large hydrophobic portion of this compound disrupts water's hydrogen-bonding network, making it energetically unfavorable for the compound to dissolve. While the urea moiety can participate in hydrogen bonding, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule. Therefore, direct dissolution in a purely aqueous system is challenging.
Q2: What are the primary strategies I can use to solubilize this compound for my experiments?
A2: A Multi-Pronged Approach to Enhancing Solubility
There are several established techniques to enhance the solubility of poorly water-soluble compounds like this compound. The choice of method depends on the requirements of your downstream application (e.g., cell culture compatibility, required final concentration, analytical method). The most common and effective strategies include:
-
Co-Solvency: Using a water-miscible organic solvent to create a more favorable solvent system.
-
Surfactant-Mediated Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[4][5]
-
Cyclodextrin Complexation: Using cyclic oligosaccharides to form inclusion complexes, effectively "hiding" the hydrophobic part of the molecule from water.[6][7][8]
The following sections will detail the theory and application of each of these methods.
Q3: How do I use co-solvents, and what are the potential pitfalls?
A3: The Co-Solvent Strategy
Causality & Mechanism: The co-solvency technique involves dissolving the compound in a small amount of a water-miscible organic solvent first, and then diluting this stock solution into the final aqueous buffer. The organic co-solvent reduces the overall polarity of the solvent system, decreasing the interfacial tension between the aqueous solution and the hydrophobic solute and thereby increasing solubility.[4][9][10]
Recommended Co-Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene glycol
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Weigh out 1.642 mg of this compound.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1.0 mL of high-purity DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30-40°C) or brief sonication can aid dissolution if needed.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Using a Co-Solvent
Q5: What is cyclodextrin complexation, and is it suitable for my application?
A5: Harnessing Inclusion Complexes with Cyclodextrins
Causality & Mechanism: Cyclodextrins are cyclic oligosaccharides that have a unique truncated cone or torus shape. The exterior of this structure is hydrophilic, while the internal cavity is hydrophobic. [8][13]This allows them to encapsulate "guest" molecules, like this compound, within their hydrophobic core, forming a water-soluble "host-guest" or inclusion complex. This complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility. [6][7] Recommended Cyclodextrins:
-
β-Cyclodextrin (β-CD): Widely used, but has limited water solubility itself. [14]* Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it ideal for biological applications. [8][14]* Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.
Experimental Protocol: Preparing a this compound:HP-β-CD Complex
-
Molar Ratio: Determine the desired molar ratio (commonly 1:1) of this compound to HP-β-CD.
-
Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in the desired aqueous buffer (e.g., 20-40% w/v).
-
Complexation: Slowly add the powdered this compound to the stirring HP-β-CD solution.
-
Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.
-
Filtration/Lyophilization: The resulting solution can be filtered (0.22 µm) and used directly, or it can be lyophilized (freeze-dried) to create a stable powder of the complex, which can be readily reconstituted in water.
Workflow for Cyclodextrin Complexation
Summary and Method Selection
Choosing the right solubilization method is critical for experimental success. The following flowchart provides a decision-making framework based on common experimental constraints.
Always perform compatibility and toxicity controls for any solubilizing agent (co-solvent, surfactant, or cyclodextrin) in your specific experimental model to ensure that the excipient itself does not influence the results.
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (PMC - NIH)
- Techniques for Improving Solubility. (International Journal of Medical Science and Dental Research)
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (MDPI)
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (International Journal of Pharmaceutical Sciences Review and Research)
- Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. (PMC - NIH)
- A Review on Solubility Enhancement Methods for Poorly W
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- This compound CAS#: 2990-02-5. (ChemicalBook)
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (PMC - NIH)
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (Taylor & Francis Online)
- This compound | 2990-02-5. (ChemicalBook)
- Emulsifiers and solubilizers. (Arkema Specialty Surfactants)
- Natural Solubilizers. (Joan Morais Cosmetics School)
- Effects of urea on the microstructure and phase behavior of aqueous solutions of polyoxyethylene surfactants. (NIH)
- Phenylurea | 64-10-8. (ChemicalBook)
- DMPU. (Wikipedia)
- The propionamide acetal rearrangement was used to establish the threo stereochemistry in intermediates for prostaglandin H analog synthesis (eq 5).7. (ETH Zürich)
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Technical Support Center: 2,4-Dimethylphenylurea NMR Analysis
Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy of 2,4-Dimethylphenylurea. This resource, designed for researchers and drug development professionals, provides in-depth, experience-driven solutions to common issues encountered during NMR analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific problems, from sample preparation to data acquisition.
Section 1: Sample Preparation - The Foundation of a Good Spectrum
More than half of all NMR problems originate from the sample itself. A perfectly prepared sample is the most critical step towards acquiring a high-quality spectrum.
Q1: My ¹H NMR signal for this compound is extremely weak or completely absent. What is the first thing I should check?
A1: This issue almost always points to insufficient sample concentration. NMR is an inherently insensitive technique, and a minimum concentration is required to observe a signal above the baseline noise.[1][2]
-
Causality: The signal-to-noise ratio (S/N) is directly proportional to the concentration of the analyte in the active volume of the NMR coil.[3] If the concentration is too low, the signal generated by your compound will be indistinguishable from the background electronic noise.
-
Immediate Action Plan:
-
Verify Concentration: For a typical small molecule like this compound (MW: 150.19 g/mol ) on a 400-600 MHz spectrometer, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a standard starting point for ¹H NMR.[4][5] For ¹³C NMR, a much higher concentration (50-100+ mg) is often necessary due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[3][5]
-
Check Solubility: Ensure the compound has completely dissolved. Visually inspect the sample against a light source for any suspended particles or cloudiness. Undissolved material will not contribute to the signal and will degrade spectral quality.[6]
-
Solvent Choice: this compound has moderate polarity. While it may dissolve in CDCl₃, its solubility can be limited. If you observe particulate matter, consider a more polar solvent like DMSO-d₆ or Acetone-d₆, where ureas typically show excellent solubility.
-
| Solvent | Typical ¹H Residual Peak (ppm) | Suitability for this compound | Notes |
| Chloroform-d (CDCl₃) | 7.26 | Moderate | Most common, but may not fully dissolve higher concentrations. |
| DMSO-d₆ | 2.50 | Excellent | Highly recommended for ureas and other polar compounds. Hygroscopic; will show a water peak around 3.33 ppm.[7] |
| Acetone-d₆ | 2.05 | Good | A good alternative to CDCl₃ and DMSO-d₆. |
| Methanol-d₄ | 3.31 | Good | Protic solvent; will cause exchange with the -NH protons, leading to signal broadening or disappearance. |
Q2: I've dissolved my sample and can see peaks, but they are broad and the resolution is poor. What's wrong?
A2: This is a classic symptom of poor magnetic field homogeneity across the sample, a problem often caused by the sample itself rather than the instrument.
-
Causality: The spectrometer's shimming coils are designed to create a perfectly uniform magnetic field (B₀) across the sample volume. Any factor that disrupts this uniformity will cause nuclei in different parts of the sample to experience slightly different magnetic fields, leading to a wide range of resonance frequencies and thus, broad peaks.[8]
-
Troubleshooting Protocol:
-
Filter Your Sample: The most common cause is the presence of microscopic suspended solid particles.[9] Even if the solution appears clear, it must be filtered.
-
Check Sample Volume: Incorrect sample height is a frequent error. The sample must completely fill the detection region of the NMR coil.
-
Use Quality NMR Tubes: Use tubes rated for your spectrometer's field strength. Scratched, chipped, or poor-quality tubes have imperfections that distort the magnetic field.[12]
-
Avoid High Viscosity: Overly concentrated samples can become viscous, slowing molecular tumbling and leading to broader lines.[9] If your sample is very concentrated for ¹³C NMR, expect some line broadening in the corresponding ¹H spectrum.
-
Q3: I'm seeing unexpected peaks in my spectrum that don't belong to my compound. Where could they be coming from?
A3: These are impurity peaks. Identifying their source is a process of elimination.
-
Common Sources & Identification:
-
Residual Solvents: The most common impurities are residual solvents from your synthesis or purification, such as Ethyl Acetate, Dichloromethane, Hexanes, or Acetone. These are notoriously difficult to remove completely under vacuum.[6]
-
Water: A broad singlet that can appear over a wide range (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).[7][13] Deuterated solvents are hygroscopic and readily absorb atmospheric moisture.[6]
-
Grease: If you used greased glass joints, you might see broad, rolling signals, typically between 0.5-1.5 ppm.
-
TMS/Reference: Check if Tetramethylsilane (TMS) or another internal standard was added. TMS appears as a sharp singlet at 0 ppm.
-
-
Action Plan:
-
Consult Impurity Tables: Compare the chemical shifts of the unknown peaks to published tables of common laboratory solvents and impurities.[7][14][15][16]
-
D₂O Shake: To confirm if a peak is from an exchangeable proton (like water or sometimes even the urea N-H protons), add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The exchangeable peak should diminish or disappear.[6]
-
Improve Drying: If residual solvent is suspected, co-evaporate your sample with a solvent like dichloromethane to azeotropically remove traces of others before re-dissolving in the deuterated solvent.[6]
-
Section 2: Spectrometer & Data Acquisition
Once you have a perfect sample, the next step is to ensure the spectrometer parameters are set correctly to maximize signal quality.
Q4: My signal-to-noise (S/N) is still poor. How can I improve it without remaking the sample?
A4: You can significantly improve S/N by adjusting acquisition parameters. The two primary tools are the number of scans and the receiver gain.
-
1. Increase the Number of Scans (NS):
-
Principle: The NMR signal is coherent and adds up with each scan, while noise is random and adds up more slowly. The result is that the S/N ratio improves with the square root of the number of scans.[3][17][18]
-
Practical Application: To double your S/N, you must quadruple the number of scans. For a ¹H spectrum, increasing NS from 8 to 32 or 64 is a quick way to boost the signal for a dilute sample. This is the single most effective way to improve S/N.[17]
-
-
2. Optimize the Receiver Gain (RG):
-
Principle: The receiver gain is the amplification applied to the signal detected in the coil before it is digitized. The goal is to set the gain as high as possible to use the full dynamic range of the analog-to-digital converter (ADC), without causing an overflow.[18][19]
-
Procedure:
-
Most modern spectrometers have an automatic gain adjustment command (e.g., rga on Bruker systems). Use this as a starting point.
-
If the S/N is poor, you can try manually increasing the RG slightly. However, be cautious.
-
Warning: If the RG is set too high, the FID signal will be "clipped," leading to ADC overflow, which creates artifacts and distorts the baseline and peak shapes.[12][20] It is better to have a slightly lower gain and run more scans.
-
-
Q5: My sample is filtered and the volume is correct, but my peaks are still broad. What instrumental factors should I check?
A5: This points towards a need for shimming the magnetic field. While modern instruments have automated shimming routines (topshim), manual adjustment is sometimes necessary.
-
Principle: Shimming involves adjusting a series of small electromagnetic coils to counteract inhomogeneities in the main magnetic field B₀.[8] A well-shimmed magnet produces sharp, symmetrical peaks.
-
Workflow:
-
Always run the automated shimming routine for your specific sample. Do not rely on the shims from the previous user.[20]
-
If auto-shimming fails or gives a poor result, inspect the lock signal. The lock signal (from the deuterium in the solvent) should be stable and maximized.
-
If problems persist, it may indicate a hardware issue or a particularly difficult sample. Consult the instrument manager. It is always good practice to check the instrument's performance with a standard line-shape sample if you suspect a problem.[8]
-
Caption: Troubleshooting workflow for poor NMR signal.
Q6: How do I choose the correct relaxation delay (D1) for this compound?
A6: The choice of the relaxation delay (D1), the time between scans, is crucial for obtaining accurate integrations, especially in ¹³C NMR.
-
Principle of T₁ Relaxation: After a nucleus is excited by an RF pulse, it needs time to return to its thermal equilibrium state along the z-axis. This process is called spin-lattice relaxation, characterized by the time constant T₁.[21][22] If the next pulse is applied before the system has fully relaxed, the resulting signal will be attenuated, leading to inaccurate integrals.
-
Guidelines for this compound (a small molecule):
-
¹H NMR: For small molecules in non-viscous solvents, T₁ values are typically short (1-3 seconds).[23][24] A default D1 of 1-2 seconds is usually sufficient for routine qualitative ¹H spectra.
-
¹³C NMR: Quaternary carbons (those not attached to any protons) have much longer T₁ relaxation times because the primary relaxation mechanism (dipole-dipole interaction with attached protons) is absent.[23] The C=O carbon of the urea and the two methyl-substituted aromatic carbons in your molecule are quaternary.
-
For Quantitative Analysis: To ensure accurate integrals for all carbons, a long relaxation delay is essential. A conservative rule of thumb is to set the total repetition time (D1 + Acquisition Time) to at least 5 times the longest T₁ value in your molecule (5 x T₁).[18] For quaternary carbons, this could mean a D1 of 10-20 seconds or more.
-
Caption: Relationship between acquisition and relaxation time.
References
-
Low-field 1 H NMR spectroscopy: Factors impacting signal-to-noise ratio and experimental time in the context of mixed microstructure polyisoprenes. Magn Reson Chem. 2020 Dec;58(12):1168-1176. [Link]
-
8-TECH-1 Relaxation in NMR Spectroscopy. Organic Chemistry Data, University of Wisconsin. [Link]
-
NMR Relaxation. NMR Facility, University of Sheffield. [Link]
-
Molecular tumbling rate effects on T1 and T2. Radiopaedia. [Link]
-
Sample concentration and experimental time. NMR News 2004-04, Stanford University. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]
-
NMR Chemical Shifts of Trace Impurities. KGROUP, California Institute of Technology. [Link]
-
Factors Affecting the Signal-to-Noise Ratio. ResearchGate. [Link]
-
Relaxation (NMR). Wikipedia. [Link]
-
How to reduce noisey NMR signal? Reddit. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]
-
4.13: NMR in Lab- Solvent Impurities. Chemistry LibreTexts. [Link]
-
Increase NMR signal-to-noise per unit mass/concentration? ResearchGate. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
-
Common Problems. SDSU NMR Facility – Department of Chemistry. [Link]
-
Troubleshooting. University of Maryland, Department of Chemistry and Biochemistry. [Link]
-
Development of Specialized Magnetic Resonance Acquisition Techniques for Human HP [13C,15N2]Urea + [1-13C]Pyruvate Simultaneous Perfusion and Metabolic Imaging. PMC - PubMed Central. [Link]
-
Troubleshooting Acquisition Related Problems. University of California, Davis NMR Facility. [Link]
-
NMR Sample Preparation. University of Regensburg. [Link]
-
NMR Basics. University of Ottawa, NMR Facility. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. [Link]
-
NMR Sample Preparation. University of Cambridge, Department of Chemistry. [Link]
-
Overcoming the Limitations of NMR. AZoLifeSciences. [Link]
-
NMR Sample Preparation Guide. Scribd. [Link]
-
NMR Sample Preparation. Western University. [Link]
-
NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]
-
How to solve NMR's sensitivity deficiencies. Wiley Analytical Science. [Link]
-
How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. [Link]
-
Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. PMC - PubMed Central. [Link]
-
Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. PMC - NIH. [Link]
-
Common NMR Solvents - Reference Data. University of California, Irvine. [Link]
-
Urea concentrations determined by NMR for a series of synthetic urea... ResearchGate. [Link]
-
Synthesis optimization of urea derivatives. ResearchGate. [Link]
-
Notes on NMR Solvents. University of California, Los Angeles. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 6. Troubleshooting [chem.rochester.edu]
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- 12. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
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preventing degradation of 2,4-Dimethylphenylurea during storage
Answering the user's request.
Technical Support Center: 2,4-Dimethylphenylurea
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the proper storage and handling of this compound to prevent its degradation.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
To maintain its long-term stability, this compound should be stored in a controlled environment. The key is to mitigate the primary drivers of chemical degradation: temperature, moisture, light, and oxygen.
The manufacturer-recommended storage temperature is between 2-8°C[1]. Storing the compound in a refrigerator is ideal. It is crucial to use airtight containers to minimize exposure to air and humidity, which helps preserve the quality and extend the shelf life[2]. The compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources[3][4].
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Slows down potential thermal degradation pathways and chemical reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidative degradation by displacing oxygen. |
| Container | Tightly sealed, airtight, amber glass vial | Prevents moisture absorption and protects from light-induced degradation[2]. |
| Location | Dark, dry, well-ventilated area | Protects from light and humidity; prevents accumulation of harmful vapors. |
Q2: My this compound powder appears clumpy. Is it degraded?
Clumping or caking is typically a sign of moisture absorption, not necessarily chemical degradation[2][5]. Phenylureas are susceptible to hydrolysis in the presence of water[6][7]. While the compound may not be degraded yet, the presence of moisture significantly increases the risk of hydrolysis over time, which breaks the urea linkage to form 2,4-dimethylaniline and isocyanic acid (which can further react).
Corrective Action: If you observe clumping, it is critical to dry the material thoroughly under a vacuum and then store it in a desiccator or a dry box with a desiccant. Always handle the compound in a low-humidity environment.
Q3: What are the primary degradation pathways for this compound?
Like other substituted phenylureas, this compound can degrade via several mechanisms. Understanding these pathways is key to preventing them.
-
Hydrolysis: This is a common pathway for ureas, especially in acidic or basic conditions, but it can also occur in neutral water[6][8]. The urea bond is cleaved, yielding 2,4-dimethylaniline and isocyanic acid.
-
Oxidation: The dimethylphenyl group and the urea functional group can be susceptible to oxidation, potentially leading to hydroxylation, N-dealkylation, or cleavage of N-C bonds[9][10]. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion contaminants.
-
Photodegradation: Exposure to UV radiation or even strong, direct sunlight can provide the energy to initiate degradation[11][12][13]. Common photodegradation pathways for similar phenylurea compounds include N-demethylation and hydroxylation of the aromatic ring[11][14].
-
Thermal Decomposition: While stable at recommended storage temperatures, excessive heat can cause decomposition. Phenylureas typically decompose to form the corresponding isocyanate and amine[15][16][17]. For this compound, this would yield 2,4-dimethylphenyl isocyanate and ammonia.
Below is a diagram illustrating the main degradation routes.
Caption: Major degradation pathways for this compound.
Troubleshooting Guide
Use this guide if you suspect your this compound has been compromised.
Issue 1: The white powder has developed a yellow or brownish tint.
-
Probable Cause: This often indicates oxidation or photodegradation . Aromatic compounds, particularly anilines that can form from hydrolysis, are prone to oxidation, which produces colored impurities.
-
Troubleshooting Steps:
-
Assess Storage: Was the container properly sealed? Was it exposed to light for a prolonged period?
-
Analytical Verification: Perform a purity check using a suitable analytical method like HPLC-UV or LC-MS to identify potential degradation products[18]. A simple Thin Layer Chromatography (TLC) analysis against a reference standard can also quickly reveal impurities.
-
Corrective Action: If purity is compromised, the material may need to be repurified (e.g., by recrystallization) or discarded. Immediately review and improve storage protocols, ensuring the compound is stored in an amber vial under an inert atmosphere.
-
Issue 2: Inconsistent results or loss of activity in my experiments.
-
Probable Cause: A decline in the purity of your starting material due to degradation is a likely culprit. Even a small percentage of degradation can introduce impurities that may interfere with your reaction or biological assay.
-
Troubleshooting Steps:
-
Purity Confirmation: Do not assume the purity listed on the bottle is still valid. Re-test the purity of the stored reagent using a quantitative method like HPLC with a reference standard.
-
Forced Degradation Study (Stress Test): To confirm that your analytical method can detect degradation, perform a stress test[18]. Expose small aliquots of a known pure sample to harsh conditions (e.g., acid, base, peroxide, heat, UV light) and analyze them alongside your stored sample. This validates that your method is "stability-indicating."
-
Corrective Action: If degradation is confirmed, acquire a new, certified lot of the compound. Implement a routine re-testing schedule for reagents that have been in storage for an extended period.
-
The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for suspected this compound degradation.
Experimental Protocol: Stability Verification
This protocol outlines a basic method for verifying the stability of your stored this compound using High-Performance Liquid Chromatography (HPLC).
Objective: To assess the purity of a stored sample against a reference standard and identify potential degradation products.
Materials:
-
Stored this compound sample
-
Certified Reference Standard of this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation: Accurately prepare a stock solution of the reference standard in ACN at 1 mg/mL. From this, prepare a working standard at 0.1 mg/mL by diluting with a 50:50 ACN:Water mixture.
-
Sample Preparation: Prepare the stored sample in the same manner as the standard, at a concentration of 0.1 mg/mL.
-
HPLC Conditions (Example Method):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 8 min, hold for 2 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
-
Analysis: a. Inject the diluent (blank) first to ensure no system peaks interfere. b. Inject the reference standard to determine its retention time and peak area. c. Inject the stored sample.
-
Data Interpretation: a. Compare the chromatogram of your stored sample to the reference standard. b. The main peak in your sample should have the same retention time as the standard. c. Look for any additional peaks in your sample's chromatogram. These represent impurities or degradation products. d. Calculate the purity of your sample by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
References
- Green Gubre Group. (n.d.). Best Practices for Storing and Handling Urea Fertilizers.
- PubMed. (2021). Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways.
- ChemicalBook. (n.d.). This compound CAS#: 2990-02-5.
- Chemwatch. (n.d.). UREA. Swancorp.
- Yara Marine Technologies. (2025). Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths.
- CF Fertilisers. (2012). Urea Solution SAFETY DATA SHEET.
- European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
- Hebei Guangxing Chemical Co., Ltd. (2026). Storage Conditions and Shelf Life of Dimethylurea Products.
- ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature.
- Petro Arkan. (2024). Granular Urea Storage and safe handling.
- Honorien, E., et al. (2022). Theoretical Study of The Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A.
- PubMed. (2013). Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy.
- PubMed. (2006). Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry.
- PubMed. (n.d.). Degradation of selected phenylurea herbicides by anaerobic pond sediment.
- PubMed. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives.
- Royal Society of Chemistry. (n.d.). Hydrolysis of phenylureas. Part II. Hydrolysis in acid and aqueous solutions. Journal of the Chemical Society, Perkin Transactions 2.
- ResearchGate. (2025). Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy.
- ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study.
- ResearchGate. (2025). Photochemical oxidation processes for the elimination of phenyl-urea herbicides in waters.
- ResearchGate. (2025). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas.
- Research Journal of Pharmacy and Technology. (2009). Significance of Stability Studies on Degradation Product.
- Royal Society of Chemistry. (1973). Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea. Journal of the Chemical Society, Perkin Transactions 2.
- PubMed Central. (n.d.). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects.
- ResearchGate. (2025). Kinetics of Oxidative Degradation/Mineralization Pathways of the Phenylurea Herbicides Diuron, Monuron and Fenuron in Water during Application of the Electro-Fenton Process.
- CDH Fine Chemical. (n.d.). DIMETHYL UREA CAS No 96-31-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Royal Society of Chemistry. (n.d.). The thermal decomposition of biurea. Journal of the Chemical Society, Perkin Transactions 2.
- OECD Existing Chemicals Database. (2003). 1,3-Dimethylurea CAS N°: 96-31-1.
- PubMed Central. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation.
- ResearchGate. (n.d.). Elimination of Phenyl-urea Herbicides in Water Matrices by Combined Chemical Oxidation-Filtration Processes.
- MDPI. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates.
- PubMed. (n.d.). Photodegradation of diafenthiuron in water.
- PubMed. (2001). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation.
Sources
- 1. This compound CAS#: 2990-02-5 [chemicalbook.com]
- 2. Best Practices for Storing Urea Fertilizers | Green Gubre Group [greengubregroup.com]
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- 4. petroarkan.com [petroarkan.com]
- 5. Storage Conditions and Shelf Life of Dimethylurea Products-pharma ingredients [hbgxchemical.com]
- 6. Hydrolysis of phenylureas. Part II. Hydrolysis in acid and aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. rjptonline.org [rjptonline.org]
Technical Support Center: Scale-Up Synthesis of 2,4-Dimethylphenylurea
Welcome to the technical support center for the synthesis of 2,4-Dimethylphenylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your process development.
Section 1: Troubleshooting Guide - Reaction & Synthesis
This section addresses common issues arising during the chemical reaction to form this compound. The predominant synthetic route involves the reaction of 2,4-dimethylaniline with a suitable isocyanate precursor, such as phenyl isocyanate or a surrogate.
Q1: My reaction is showing a significant exotherm upon adding the isocyanate, making temperature control difficult at a larger scale. What's causing this, and how can I manage it?
A1: The reaction between an amine (2,4-dimethylaniline) and an isocyanate is highly exothermic. This is due to the rapid and favorable formation of the urea bond. On a lab scale, this heat can dissipate relatively easily. However, during scale-up, the reactor's surface-area-to-volume ratio decreases, making heat removal less efficient and posing a significant safety risk.
Root Cause Analysis & Mitigation Strategies:
-
Inherent Reactivity: The nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate is a fast and energetically favorable process.
-
Concentration Effects: Higher reactant concentrations will lead to a faster reaction rate and a more pronounced heat release.
-
Addition Rate: A rapid addition of the isocyanate to the aniline solution will cause a rapid release of heat that can overwhelm the cooling capacity of the reactor.
Troubleshooting Protocol:
-
Controlled Addition: The most critical parameter to control is the addition rate of the isocyanate. Implement a slow, controlled addition using a dosing pump. Monitor the internal temperature of the reactor in real-time and adjust the addition rate to maintain the desired temperature.
-
Dilution: While it may increase solvent usage, performing the reaction at a lower concentration can help to moderate the exotherm by providing a larger thermal mass to absorb the heat generated.
-
Cooling Efficiency: Ensure your reactor's cooling system is adequate for the scale of the reaction. For very large-scale operations, consider a reactor with a higher cooling capacity or external heat exchangers.
-
Reverse Addition: In some cases, adding the aniline solution to the isocyanate can help control the exotherm, although this may affect impurity profiles and should be evaluated on a small scale first.
Q2: I'm observing the formation of a significant amount of an insoluble white byproduct, which is not my desired this compound. What is this impurity and how can I prevent it?
A2: The most likely insoluble white byproduct is symmetrically substituted ureas, such as 1,3-diphenylurea or 1,3-bis(2,4-dimethylphenyl)urea. These are formed from side reactions involving water.[1][2]
Impurity Formation Pathway:
Isocyanates are highly reactive towards water.[1][3] The reaction proceeds as follows:
-
Isocyanate + Water → Carbamate Intermediate
-
Carbamate Intermediate (unstable) → Amine + CO₂
-
Newly formed Amine + Isocyanate → Symmetrical Urea
For instance, if phenyl isocyanate is your starting material and it reacts with residual water, it will form aniline. This aniline will then react with another molecule of phenyl isocyanate to produce 1,3-diphenylurea. Similarly, if 2,4-dimethylphenyl isocyanate is used, it can lead to the formation of 1,3-bis(2,4-dimethylphenyl)urea.
Prevention and Control:
-
Anhydrous Conditions: The most effective preventative measure is to ensure strictly anhydrous (dry) conditions. All solvents should be dried using appropriate methods (e.g., molecular sieves), and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.
-
Quality of Starting Materials: Ensure your 2,4-dimethylaniline and isocyanate precursors are of high purity and have a low water content.
-
Reaction Stoichiometry: Precise control of the stoichiometry is crucial. An excess of the isocyanate can increase the likelihood of side reactions with any trace amounts of water or newly formed amines.
Section 2: Troubleshooting Guide - Product Isolation & Purification
This section focuses on challenges related to crystallizing, filtering, and drying the this compound product.
Q3: During crystallization, my product is precipitating too quickly, resulting in a very fine powder that is difficult to filter. How can I improve the crystal size and morphology?
A3: Rapid precipitation is often a result of high supersaturation, which favors nucleation over crystal growth. To obtain larger, more easily filterable crystals, the rate of crystallization needs to be controlled. Agitation also plays a key role; while necessary for mixing, excessive or improper agitation can lead to smaller particles.[4][5]
Strategies for Controlled Crystallization:
-
Cooling Profile: Instead of crash-cooling the solution, implement a controlled cooling profile. A slower cooling rate will maintain a lower level of supersaturation, allowing existing crystals to grow rather than forming many new nuclei.
-
Anti-Solvent Addition: If using an anti-solvent for crystallization, add it slowly to the product solution with good mixing. This prevents localized areas of high supersaturation.
-
Seeding: Introducing a small quantity of pre-existing crystals of this compound (seed crystals) when the solution is slightly supersaturated can promote controlled crystal growth on the seed surfaces.
-
Agitation Control: The type of agitator and the stirring speed can influence crystal size. While good mixing is needed for heat and mass transfer, very high shear rates can lead to crystal breakage and the formation of smaller particles.[4][6] Experiment with different agitation speeds during the crystallization process.
Q4: After drying, my product is forming hard agglomerates that require milling. Is this normal, and can it be avoided?
A4: The formation of hard agglomerates during drying is a common issue, especially with certain crystal habits and drying methods.[7][8] This can be caused by residual solvent acting as a binder between particles or by partial melting and fusing if the drying temperature is too high.
Mitigation of Agglomeration:
-
Efficient Filtration and Washing: Before drying, ensure the product cake is efficiently filtered and washed to remove as much residual solvent as possible. A well-washed cake will have less solvent to act as a "glue" during drying.
-
Drying Temperature: Keep the drying temperature well below the melting point of the product and any potential solvates. For this compound, which has a melting point of 204-206°C, a drying temperature in the range of 60-80°C under vacuum is generally safe.
-
Drying Technology:
-
Tray Dryers: While common, static tray dryers are prone to forming a crust on the surface of the product cake.[9]
-
Agitated Filter Dryers (AFDs): These are often preferred for large-scale production as the agitation helps to break up lumps and ensures more uniform drying.[8]
-
Fluid Bed Dryers: These can be very effective at preventing agglomeration but require careful process development to avoid particle attrition.[9]
-
-
Control of Crystal Habit: The underlying crystal shape (habit) can predispose a material to agglomeration. If possible, revisit the crystallization step to see if different solvents or conditions can produce more equant (less needle-like or plate-like) crystals.
Section 3: Frequently Asked Questions (FAQs)
Q5: What are the primary safety concerns when handling 2,4-dimethylaniline on a large scale?
A5: 2,4-Dimethylaniline (also known as 2,4-xylidine) is a toxic substance.[10][11] The primary safety concerns for large-scale handling include:
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[10]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection, is mandatory. For large-scale operations or in areas with poor ventilation, respiratory protection is also required.[10][12]
-
Engineering Controls: Work should be conducted in well-ventilated areas, preferably with local exhaust ventilation to minimize exposure to vapors.[12][13]
-
Spill Management: Have a spill response plan and appropriate materials (e.g., absorbent materials) readily available.
Q6: My final product shows batch-to-batch variability in its physical properties, even with a consistent purity. Could this be due to polymorphism?
A6: Yes, batch-to-batch variability in physical properties like solubility, dissolution rate, and melting point, despite consistent chemical purity, is a classic indicator of polymorphism.[14][15] Polymorphism is the ability of a compound to exist in more than one crystal structure.[14][16] Different polymorphs can be formed under different crystallization conditions (e.g., solvent, cooling rate, temperature).[17] It is highly recommended to perform a polymorphism screen to identify all possible crystal forms of this compound and then develop a crystallization process that consistently produces the desired, thermodynamically stable form.
Q7: What are the best practices for solvent selection for the scale-up of this synthesis?
A7: Solvent selection for industrial processes should balance technical performance with safety, health, and environmental (SHE) considerations.[18][19][20]
-
Performance: The solvent should provide good solubility for the reactants but lower solubility for the product at the desired crystallization temperature to ensure a good yield.
-
Safety: Avoid solvents with low flash points or those that can form peroxides. Consider the solvent's toxicity and occupational exposure limits.
-
Environmental Impact: Prefer solvents that are biodegradable and have a low environmental impact. Many pharmaceutical companies use solvent selection guides that rank common solvents based on their "greenness".[19][20]
-
Processability: Consider the solvent's boiling point for ease of removal during drying and its viscosity for efficient mixing and filtration.
Commonly used solvents for such reactions include aprotic solvents like toluene, ethyl acetate, or acetonitrile. A thorough risk and benefit analysis should be conducted for any chosen solvent at scale.
Section 4: Visualizations & Data
Diagrams
Caption: Main reaction pathway and common side reaction.
Caption: Troubleshooting decision workflow.
Data Tables
Table 1: Key Starting Material Properties & Hazards
| Compound | Formula | M.W. ( g/mol ) | Key Hazards | Handling Precautions |
| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | Toxic, Irritant, Combustible Liquid[10][21] | Use in well-ventilated area, wear appropriate PPE, avoid skin/eye contact and inhalation.[11][12] |
| Phenyl Isocyanate | C₇H₅NO | 119.12 | Toxic, Lachrymator, Moisture Sensitive | Use in a fume hood, under inert atmosphere, wear appropriate PPE. |
Table 2: Troubleshooting Summary for Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Actions |
| Poor Temperature Control | Rapid addition, high concentration | Slow down reagent addition, increase solvent volume, ensure adequate reactor cooling. |
| Low Yield | Side reactions with water, incorrect stoichiometry | Use anhydrous solvents, run reaction under inert gas, verify reactant molar ratios. |
| Difficult Filtration | Fine particle size from crash precipitation | Implement controlled cooling, use seeding, optimize anti-solvent addition rate. |
| Product Agglomeration | Inefficient solvent removal, high drying temperature | Ensure efficient cake washing, dry at a moderate temperature under vacuum, use an agitated dryer if possible.[8] |
| Inconsistent Product Form | Polymorphism | Perform a polymorphism screen, define and control crystallization parameters to target a single form.[14] |
References
-
Making.com. (n.d.). Pharmaceutical Drying Equipment. Retrieved from [Link]
-
Knowledge Transfer Ireland. (n.d.). Continuous Drying of Active Pharmaceutical Ingredients using a Twin Screw Extruder. Retrieved from [Link]
-
Hosokawa Micron Powder Systems. (n.d.). Active Freeze Drying for the Pharmaceutical Industry. Retrieved from [Link]
-
CRB. (n.d.). Spray drying solutions: Considerations for API and OSD processing operations. Retrieved from [Link]
-
ACS Publications. (2015, November 30). Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration. Retrieved from [Link]
- Google Patents. (n.d.). CN1610711A - Method for producing MDI, especially 2,4.
-
Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Cold Crystallization and Polymorphism Triggered by the Mobility of the Phenyl Group in Alkyl Azo Dye Molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN101817763A - Method for preparing dimethylphenyl isocyanate.
-
Sciencelab.com. (2005, October 9). Material Safety Data Sheet - N,N-Dimethylaniline MSDS. Retrieved from [Link]
-
CRYSFORMA. (n.d.). POLYMORPHISM & CRYSTALLIZATION. Retrieved from [Link]
-
NJ.gov. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Jongia Mixing Technology. (n.d.). Precipitation by agitation. Retrieved from [Link]
-
EXCLI Journal. (2006, November 20). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent selection for industrial processes. Retrieved from [Link]
-
Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]
-
University of York. (n.d.). Solvent Selection Guide. Retrieved from [Link]
-
Tokyo University of Science. (2021, November 3). Cold Crystallization and Polymorphism Triggered by the Mobility of the Phenyl Group in Alkyl Azo Dye Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction between Mixing, Chemical Reactions, and Precipitation. Retrieved from [Link]
-
InoxMIM. (n.d.). The Importance of Agitation and Mixing in Industry. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Strategy for control of crystallization of polymorphs. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). How To Get Isocyanate?. Retrieved from [Link]
- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
-
an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. (n.d.). Retrieved from [Link]
-
YouTube. (2022, April 13). Exploring Polymorphism, Cocrystallization and Mixed Crystallization. Retrieved from [Link]
-
Cheresources.com Community. (2013, August 20). Agitation For Dissolving Urea. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Urea, phenyl-, and. Retrieved from [Link]
-
UCL Discovery. (n.d.). SCALE-UP OF PRECIPITATION PROCESSES. Retrieved from [Link]
-
Polymers containing isocyanate monomers: Human health tier II assessment. (2020, June 28). Retrieved from [Link]
-
MDPI. (2023, May 30). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Retrieved from [Link]
-
MDPI. (2025, October 13). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylaniline. Retrieved from [Link]
-
PubMed Central. (n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction between 4-dimethylaminobenzaldehyde and urea generating a yellow color product, performed on the paper surface. Retrieved from [Link]
-
ResearchGate. (n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]
-
RSC Publishing. (2020, May 18). Isocyanate- and solvent-free synthesis of melt processible polyurea elastomers derived from urea as a monomer. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of urea using p-N,N-dimethylaminobenzaldehyde: Solvent effect and interference of chitosan. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Efficient Multigram Synthesis of 1,4:3,6-Dianhydro-α-D-glucopyranose by Chemical Synthesis Methods: Development and Scale-up Study of Synthetic Routes. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precipitation by agitation [jongia.com]
- 5. researchgate.net [researchgate.net]
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- 15. tus.elsevierpure.com [tus.elsevierpure.com]
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- 19. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 20. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 21. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing side reactions in the synthesis of 2,4-Dimethylphenylurea
Technical Support Center: Synthesis of 2,4-Dimethylphenylurea
A Guide to Minimizing Side Reactions and Optimizing Purity
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
The synthesis of this compound, a key intermediate in many chemical processes, typically involves the reaction of 2,4-dimethylaniline with a suitable isocyanate precursor. While seemingly straightforward, the high reactivity of isocyanates can lead to a variety of side reactions, compromising yield and purity. This guide provides a structured approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the reaction of 2,4-dimethylaniline with an isocyanate, typically generated in situ or used as a starting material like methyl isocyanate or by using phosgene equivalents.[1][2] A common laboratory approach involves the reaction of 2,4-dimethylaniline with potassium cyanate in the presence of an acid, which generates the isocyanic acid in situ.
Q2: I am observing a significant amount of a high-melting, insoluble white solid in my crude product. What is it likely to be?
This is a classic sign of the formation of a symmetrical diarylurea byproduct, in this case, 1,3-bis(2,4-dimethylphenyl)urea. This side product arises from the reaction of the 2,4-dimethylaniline starting material with the isocyanate intermediate that is generated from another molecule of 2,4-dimethylaniline. This is particularly common in syntheses that start from the amine and a carbonyl source like urea or a cyanate.[2]
Q3: My product yield is consistently low, and I notice gas evolution during the reaction. What could be the cause?
Gas evolution (CO2) is a strong indicator that your isocyanate intermediate is reacting with residual water in your reaction mixture.[3] The isocyanate reacts with water to form an unstable carbamic acid, which decarboxylates to form 2,4-dimethylaniline and carbon dioxide. This newly formed aniline can then react with another isocyanate molecule, leading to the formation of the symmetrical diarylurea byproduct and consuming your starting materials in a non-productive pathway.
Q4: Can I use an alcohol-based solvent for this reaction?
It is highly discouraged. Isocyanates readily react with alcohols to form carbamates (urethanes).[4][5] This will not only consume your isocyanate but also introduce a new impurity that can be difficult to separate from the desired urea product. If the carbamate then reacts with another isocyanate molecule, an allophanate can be formed.
Troubleshooting Guide: Minimizing Side Reactions
This section provides a deeper dive into specific side reactions and detailed protocols to mitigate them.
Issue 1: Formation of 1,3-bis(2,4-dimethylphenyl)urea
This is the most common and troublesome side reaction. Its formation is primarily driven by the presence of water or elevated temperatures.
Causality:
-
Reaction with Water: As illustrated in the diagram below, isocyanates are highly susceptible to hydrolysis. The resulting amine is nucleophilic and will readily react with another isocyanate molecule.
-
Thermal Decomposition: At higher temperatures, the desired this compound product can react with unreacted 2,4-dimethylaniline to form the symmetrical urea and a byproduct.[2]
Mitigation Strategies:
-
Strict Anhydrous Conditions:
-
Use freshly distilled and dried solvents (e.g., toluene, THF, dichloromethane).
-
Dry all glassware in an oven (120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Ensure starting materials, particularly 2,4-dimethylaniline, are anhydrous.
-
-
Temperature Control:
-
Maintain a low reaction temperature, typically between 0 °C and room temperature, to minimize thermal decomposition pathways.[6]
-
Add reagents dropwise to control any exotherms.
-
-
Stoichiometric Control:
-
Use a slight excess of the isocyanate source if 2,4-dimethylaniline is the limiting reagent to ensure its full conversion. However, be mindful that a large excess of isocyanate can lead to other side reactions like biuret formation.
-
Diagram: Side Reaction Pathway for Symmetrical Urea Formation
Caption: Water-induced formation of symmetrical diarylurea byproduct.
Issue 2: Biuret Formation
Biurets are formed from the reaction of the desired urea product with another molecule of isocyanate.
Causality:
The nitrogen atom in the newly formed urea is still nucleophilic and can attack the electrophilic carbon of another isocyanate molecule, especially if there is a high concentration of the isocyanate or at elevated temperatures.
Mitigation Strategies:
-
Control Isocyanate Concentration: Avoid a large excess of the isocyanate reagent.
-
Order of Addition: Add the isocyanate solution slowly to the solution of 2,4-dimethylaniline. This ensures that the isocyanate concentration remains low throughout the reaction.
-
Temperature Management: As with symmetrical urea formation, lower temperatures will disfavor this side reaction.
Diagram: Biuret Formation Pathway
Caption: Formation of biuret byproduct from excess isocyanate.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of byproducts by maintaining anhydrous conditions and controlling the reaction temperature.
Materials:
-
2,4-Dimethylaniline
-
Potassium cyanate (KOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Toluene
-
Deionized Water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,4-dimethylaniline (1.0 eq) in anhydrous toluene.
-
Acidification: Prepare a solution of concentrated HCl (1.1 eq) in water and add it dropwise to the stirring solution of 2,4-dimethylaniline to form the hydrochloride salt.
-
Cyanate Addition: Prepare a solution of potassium cyanate (1.2 eq) in deionized water. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 20-25 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add deionized water to the reaction mixture and stir for 15 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove any unreacted starting material. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Purification of this compound from Symmetrical Urea Byproduct
The significant difference in solubility between the desired product and the symmetrical urea byproduct can be exploited for purification.
Procedure:
-
Initial Wash: Suspend the crude product in a minimal amount of boiling acetone. The desired this compound will dissolve, while the less soluble 1,3-bis(2,4-dimethylphenyl)urea will remain largely as a solid.
-
Hot Filtration: Quickly filter the hot solution to remove the insoluble symmetrical urea.
-
Crystallization: Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization of the this compound.
-
Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of cold acetone. Dry the product under vacuum.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, non-protic (e.g., Toluene, THF, CH2Cl2) | Prevents reaction of isocyanate with solvent. |
| Temperature | 0 °C to Room Temperature | Minimizes rates of side reactions. |
| Reactant Ratio | Slight excess of isocyanate source | Drives the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture. |
References
- RSC Advances. (2024). Isocyanate-based multicomponent reactions. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.).
- Molecules. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI.
- Beilstein Journal of Organic Chemistry. (2018). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.
- The Journal of Organic Chemistry. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines.
- BenchChem. (2025). literature review on the synthesis of substituted phenylureas.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Wikipedia. (n.d.).
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2,4-Dimethylphenylurea
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the quantitative analysis of 2,4-Dimethylphenylurea. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and encountering challenges related to matrix effects. Our goal is to provide you with expert insights, actionable troubleshooting protocols, and a foundational understanding of why certain experimental choices are critical for developing robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound and the challenges posed by matrix effects.
Q1: What is this compound and in what samples is it typically analyzed?
A1: this compound (CAS: 2990-02-5) is a chemical compound with the formula C₉H₁₂N₂O[1][2]. It is primarily known as a significant metabolite of the widely used phenylurea herbicide Diuron[3][4]. Consequently, its analysis is crucial in environmental monitoring, food safety, and toxicological studies. Common matrices include:
-
Environmental Samples: Soil, surface water, groundwater, and sediment[3][5][6].
-
Food & Agricultural Samples: Fruits, vegetables, and other crops where Diuron may have been applied[7][8][9].
-
Biological Samples: Urine and plasma for human exposure and toxicological assessment[10][11].
The chemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.2 g/mol | [1] |
| Melting Point | 204-206°C | [1] |
| Boiling Point | 264°C | [1] |
Q2: What are matrix effects in LC-MS/MS, and why are they a problem?
A2: A "matrix" refers to all the components in a sample other than the analyte of interest (this compound)[12]. Matrix effects are the alteration of analyte ionization efficiency due to the co-eluting components from the matrix[13][14]. This phenomenon, particularly prevalent in Electrospray Ionization (ESI), can manifest as:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity[12].
-
Ion Enhancement: Less commonly, matrix components can improve the ionization efficiency of the analyte, leading to an artificially high signal[12].
These effects are a major concern because they directly impact the accuracy, precision, and sensitivity of quantitative analysis, potentially leading to erroneous results[14][15].
Q3: How do I know if my analysis of this compound is affected by matrix effects?
A3: You cannot determine the presence of matrix effects by simply looking at the chromatogram of your sample. Specific experiments are required. The most common and effective method is the post-extraction spike experiment , which quantitatively measures the extent of ion suppression or enhancement. A qualitative technique, post-column infusion , can also be used to visualize the regions in your chromatogram where matrix effects occur[16]. Detailed protocols for both are provided in Section 2.
Q4: What is the difference between minimizing and compensating for matrix effects?
A4: This is a crucial distinction in strategy.
-
Minimization aims to physically remove or chromatographically separate interfering components from the analyte before they enter the mass spectrometer. This is achieved through effective sample cleanup (e.g., SPE, QuEChERS) and optimized chromatography[17][18][19].
-
Compensation involves using an analytical technique to correct for the matrix effect without necessarily removing the interfering components. The gold standard for compensation is the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and is affected by the matrix in the same way[10][12][20]. Matrix-matched calibration is another compensation strategy[12].
For robust methods, a combination of both minimization and compensation is often the best approach[16][17].
Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A5: A SIL-IS is a version of the analyte (e.g., this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ²H/D, ¹³C, ¹⁵N). For example, Diuron-d6 is a common SIL-IS used in phenylurea analysis[21]. Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences the same degree of extraction loss and matrix-induced ion suppression or enhancement[10][20][22]. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by these effects is normalized, leading to highly accurate and precise quantification[23].
Section 2: Troubleshooting Guide: Diagnosing and Quantifying Matrix Effects
Before you can fix a problem, you must first confirm and quantify it. This section provides detailed protocols for assessing the impact of your sample matrix on the analysis of this compound.
Initial Assessment: The Post-Extraction Spike Experiment
This is the most critical experiment for quantifying matrix effects. The principle is to compare the analyte's response in a clean solvent to its response when spiked into a blank matrix extract that has already gone through the entire sample preparation process.
Protocol: Quantitative Matrix Factor (MF) Calculation
-
Prepare Blank Matrix Extract: Extract a sample of a representative blank matrix (e.g., soil known to be free of phenylureas) using your established sample preparation protocol. This is your "Matrix Extract."
-
Prepare Standard Solutions:
-
Set A (Analyte in Matrix): Spike a known amount of this compound analytical standard into the Matrix Extract from Step 1.
-
Set B (Analyte in Solvent): Spike the same amount of this compound analytical standard into the final elution solvent used in your protocol (e.g., acetonitrile/water).
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak area for this compound.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula. It is recommended to perform this in triplicate for statistical validity.
Matrix Factor (MF) = (Peak Area of Set A) / (Peak Area of Set B)
Data Interpretation
| Matrix Factor (MF) Value | Interpretation | Severity of Matrix Effect |
| MF = 1 | No matrix effect | None |
| MF < 1 | Ion Suppression | Significant if < 0.8 (i.e., >20% suppression) |
| MF > 1 | Ion Enhancement | Significant if > 1.2 (i.e., >20% enhancement) |
A robust bioanalytical method should ideally have an MF between 0.8 and 1.2[14].
Visualizing Matrix Effects: The Post-Column Infusion Experiment
This qualitative experiment helps identify where in the chromatogram ion suppression or enhancement occurs, allowing you to see if it coincides with the retention time of this compound.
Protocol: Post-Column Infusion Setup
-
Prepare Infusion Solution: Create a solution of this compound in your mobile phase at a concentration that gives a stable, mid-level signal.
-
Setup Infusion: Using a syringe pump and a T-fitting, continuously infuse the solution into the LC eluent stream after the analytical column but before the MS ion source.
-
Acquire Data:
-
First, inject a solvent blank (e.g., acetonitrile) while infusing. This will establish a stable baseline signal for the analyte.
-
Next, inject your prepared blank matrix extract.
-
-
Analysis: Observe the infused analyte's signal trace. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement caused by eluting matrix components.
Diagram: Post-Column Infusion Workflow
Caption: Workflow for a post-column infusion experiment.
Section 3: Mitigation and Compensation Strategies
If you have confirmed that significant matrix effects are compromising your data, the following strategies, ordered from simple to complex, can be employed.
Strategy 1: Optimizing Sample Preparation
The most effective way to minimize matrix effects is to remove interfering components before analysis[12][17].
-
Simple Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact[16][17][18]. However, this also dilutes the analyte, which may compromise the method's sensitivity and raise the limit of quantitation (LOQ)[15][17].
-
Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique that uses a solid sorbent to selectively retain the analyte while matrix components are washed away, or vice-versa[6][10]. Choosing the correct sorbent (e.g., C18 for reversed-phase retention of moderately nonpolar compounds like this compound) is critical.
Featured Protocol: The QuEChERS Method
For complex food and environmental matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted sample preparation approach[7][8][24][25]. It involves a solvent extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.
Protocol: General QuEChERS Workflow
-
Homogenization & Weighing: Homogenize the sample (e.g., soil, vegetable). Weigh 10-15 g into a 50 mL centrifuge tube[7].
-
Extraction: Add 10 mL of acetonitrile (and your internal standard, if used). Shake vigorously for 1 minute[24][25]. Acetonitrile is effective at extracting a wide range of pesticides and causes less co-extraction of nonpolar interferences like lipids compared to other solvents[26].
-
Salting Out (Partitioning): Add a packet of extraction salts (commonly MgSO₄ to remove water, and NaCl/sodium citrate to induce phase separation and buffer pH). Shake vigorously for 1 minute and centrifuge[24][25].
-
Dispersive SPE (Cleanup): Transfer an aliquot of the upper acetonitrile layer to a 2 mL centrifuge tube containing a dSPE sorbent mixture. Common sorbents include:
-
PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.
-
C18: Removes nonpolar interferences like lipids.
-
GCB (Graphitized Carbon Black): Removes pigments like chlorophyll (use with caution as it can adsorb planar analytes).
-
MgSO₄: Removes residual water.
-
-
Final Steps: Shake the dSPE tube, centrifuge, and transfer the supernatant for LC-MS/MS analysis[24].
Diagram: QuEChERS Experimental Workflow
Caption: Step-by-step workflow of the QuEChERS method.
Strategy 2: Enhancing Chromatographic Selectivity
If sample cleanup is insufficient, optimizing the LC separation can resolve this compound from co-eluting matrix interferences[12][19].
-
Modify Gradient: Slowing the gradient ramp around the elution time of your analyte can improve resolution from nearby interferences[18][19].
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase. A Phenyl-Hexyl column might offer alternative selectivity for aromatic compounds like this compound.
-
Use Smaller Particle Columns: Switching to a column with smaller particles (e.g., sub-2-µm) can dramatically increase peak efficiency and resolution, but requires an UHPLC system capable of handling higher backpressures.
Strategy 3: Advanced Compensation Techniques
When matrix effects cannot be eliminated, they must be compensated for.
-
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS): As discussed in the FAQs, this is the most reliable way to achieve accurate quantification in the presence of matrix effects[10][22]. It corrects for variations in both sample preparation recovery and ionization efficiency. While ¹³C or ¹⁵N-labeled standards are ideal, deuterium (²H)-labeled standards are more common but can sometimes exhibit slight chromatographic shifts or different matrix effects, a phenomenon that should be evaluated during method validation[10][20].
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract instead of a pure solvent[12][16]. This forces the standards to experience the same matrix effects as the unknown samples, thereby improving accuracy. The primary challenge is obtaining a truly blank matrix that is free of the analyte and representative of the study samples[5][27].
Section 4: Method Validation and System Suitability
Any method developed using the strategies above must be validated to prove it is fit for purpose. According to guidelines like the ICH Q2(R1), validation assesses parameters such as accuracy, precision, linearity, and range[28][29][30]. When dealing with matrix effects, validation is especially critical.
-
Assess Matrix Variability: It is essential to evaluate matrix effects using multiple sources or lots of your blank matrix (e.g., soil from different locations) to ensure the method is robust and not just optimized for a single matrix type[22][31].
-
Internal Standard Response: During analysis, closely monitor the peak area of your internal standard. A significant and erratic deviation in the IS response across a batch can indicate a non-uniform or unusually strong matrix effect in a specific sample, warranting further investigation of that sample[14].
Section 5: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and addressing matrix effects in your analysis of this compound.
Caption: Decision tree for troubleshooting matrix effects.
References
-
Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and “Dispersive Solid-Phase Extraction” for the Determination of Pesticide Residues in Produce. Journal of AOAC International. Available at: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]
-
Bhandari, D. R., et al. (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available at: [Link]
-
Lehotay, S. J. (n.d.). QuEChERS: Home of the QuEChERS Method. Available at: [Link]
-
Niessen, W. M. A. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Available at: [Link]
-
Takino, M., Daishima, S., & Nakahara, T. (2003). Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]
-
Stüber, M., & Reemtsma, T. (2004). Evaluation of matrix effects in different multipesticide residue analysis methods using liquid chromatography-tandem mass spectrometry, including an automated two-dimensional cleanup approach. Journal of Chromatography A. Available at: [Link]
-
Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Available at: [Link]
-
Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]
-
Restek Corporation. (2013). New Isotopically Labeled Pesticide Residue Internal Standards From Restek. Available at: [Link]
-
Wang, J., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods. Available at: [Link]
-
Science.gov. (n.d.). isotope-labeled internal standards: Topics. Available at: [Link]
-
Xu, R., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
Shiraishi, Y., et al. (2020). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science. Available at: [Link]
-
SCIEX. (2023). How to reduce matrix effect and increase analyte signal in extracted samples? Available at: [Link]
-
Waters Corporation. (2021). Reducing matrix effects in complex food samples. Available at: [Link]
-
Lee, S., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). An analytical method for the determination of linuron, diuron, and relevant metabolites (DCMPU, DCPU) residues in soil. Available at: [Link]
-
Gracia-Lor, E., et al. (2017). Efficient validation strategies in environmental analytical chemistry: A focus on organic micropollutants in water samples. Trends in Environmental Analytical Chemistry. Available at: [Link]
-
Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. Available at: [Link]
-
Hladik, M. L., & Calhoun, D. L. (2012). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water—Method details and application to two Georgia streams. U.S. Geological Survey. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Diuron, DCPMU, mCPDMU in Water. Available at: [Link]
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Mass Spectrometry. Available at: [Link]
-
Reddit. (2023). Internal standards for pesticide residues analysis, with GC -MS/MS and optimization approach. Available at: [Link]
-
Riverol, J., et al. (1993). Identification of Diuron and Four of Its Metabolites in Human Postmortem Plasma and Urine by LC/MS with a Moving-Belt Interface. Journal of Analytical Toxicology. Available at: [Link]
-
Kose, T., & Asan, A. (2022). Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures: A Multi Component RP-UHPLC Method. Journal of Chromatographic Science. Available at: [Link]
-
Ibáñez, M., et al. (2005). Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. International Journal of Environmental Analytical Chemistry. Available at: [Link]
-
Kose, T., & Asan, A. (2022). Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures: A Multi Component RP-UHPLC Method. Journal of Chromatographic Science. Available at: [Link]
-
Steiner, D., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Progress. (2023). Analytical Method Validation: are your analytical methods suitable for intended use? Available at: [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods. Available at: [Link]
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troubleshooting unexpected results in bioassays with 2,4-Dimethylphenylurea
< Technical Support Center
Troubleshooting Unexpected Results in Bioassays with 2,4-Dimethylphenylurea
Document ID: TSC-DMPU-2401
Version: 1.0
Introduction
This guide is intended for researchers, scientists, and drug development professionals who are using this compound in their bioassays and encountering unexpected results. As a substituted phenylurea, this compound shares characteristics with a class of molecules known for a range of biological activities, including herbicidal action through inhibition of photosynthesis.[1][2] However, its behavior in diverse in-vitro and in-vivo bioassays can be influenced by a variety of factors, from its fundamental physicochemical properties to its interaction with assay components.
This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common issues. Our goal is to empower you to identify the root cause of your unexpected data and to implement robust solutions, ensuring the integrity and reproducibility of your results.
Section 1: Compound Identity, Purity, and Stability
The quality of your starting material is the foundation of any reliable bioassay. Issues with compound identity, purity, or degradation can be a primary source of inconsistent or unexpected results.
Q1: I'm not seeing the expected activity, or the activity is highly variable. Could the compound itself be the problem?
A1: Absolutely. Before investigating more complex biological or assay-specific variables, it is crucial to verify the integrity of your this compound sample.
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Source: Ensure your compound was purchased from a reputable supplier who provides a Certificate of Analysis (CoA) with purity data (e.g., from HPLC or NMR analysis).[3]
-
In-house Verification (if possible): If you have access to analytical instrumentation, consider re-confirming the identity and purity of your sample. Techniques like LC-MS or NMR can confirm the molecular weight and structure, while HPLC can assess purity.
-
-
Assess Compound Stability and Storage:
-
Storage Conditions: Verify that the compound has been stored according to the manufacturer's recommendations (e.g., correct temperature, protection from light and moisture).[3] Phenylurea compounds can be susceptible to hydrolysis in acidic or basic conditions and may decompose when heated.[4][5]
-
Age of Compound: Consider the age of your stock. Older compounds, even when stored correctly, may degrade over time.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to compound degradation.[3] It is best practice to aliquot stock solutions into single-use vials.[3]
-
Section 2: Solubility Issues
Poor solubility is a frequent and often underestimated cause of unexpected bioassay results. If this compound precipitates out of solution, its effective concentration will be much lower than intended, leading to a lack of activity or poor dose-response curves.[3][6][7]
Q2: I suspect my compound is precipitating in the assay medium. How can I confirm this and what can I do to improve solubility?
A2: Visual inspection is the first step. Look for cloudiness, particulates, or a film on the bottom of your assay plates. However, precipitates may not always be visible to the naked eye.
Protocol 1: Visual and Microscopic Solubility Assessment
-
Prepare a mock solution of this compound in your final assay buffer at the highest concentration you plan to test.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment.
-
Visually inspect the solution against a dark background for any signs of precipitation.
-
For a more sensitive assessment, place a small drop of the solution on a microscope slide and examine it under a microscope for crystals or amorphous precipitate.
Strategies for Improving Solubility:
-
Optimize Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO) is low enough to be tolerated by your assay system (typically <0.5% for cell-based assays).[3]
-
Use of Co-solvents: In some cases, a mixture of solvents for your stock solution (e.g., DMSO and ethanol) may improve solubility upon dilution into the aqueous assay buffer.[8]
-
Gentle Warming: Briefly warming the solution (e.g., to 37°C) can aid dissolution, but be cautious of potential compound degradation with prolonged heating.[9]
-
pH Adjustment: The solubility of phenylurea compounds can be pH-dependent.[5] Experiment with slight adjustments to the pH of your assay buffer, if your experimental system allows, to see if solubility improves.
-
Use of Surfactants or Cyclodextrins: For particularly challenging solubility issues, the use of low concentrations of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) or cyclodextrins can be explored.[8] However, it is crucial to run appropriate vehicle controls to ensure these agents do not interfere with the assay.
Table 1: Physicochemical Properties of Phenylurea Compounds (for reference)
| Property | Value/Observation | Implication for Bioassays |
| Water Solubility | Generally low to moderate for phenylurea herbicides. | May require a water-miscible organic solvent (e.g., DMSO) for stock solutions. |
| LogP (Octanol/Water) | Varies; indicates lipophilicity. | Higher LogP values can correlate with lower aqueous solubility. |
| Stability | Can be hydrolyzed in strong acidic or basic conditions. | Buffer pH should be controlled and monitored. |
Note: Specific solubility data for this compound in various buffers is not widely published and should be determined empirically.
Section 3: Assay Interference
Sometimes, a compound can directly interfere with the detection method of a bioassay, leading to false positive or false negative results. This is particularly common in assays that rely on fluorescence, luminescence, or absorbance.[10]
Q3: My results are inconsistent and don't follow a clear biological trend. Could this compound be interfering with my assay technology?
A3: It's a strong possibility. Assay interference is a common artifact for many small molecules. You should always run control experiments to rule out this possibility.
Workflow for Detecting Assay Interference:
Figure 1: A decision-making workflow to diagnose potential assay interference.
Protocol 2: Cell-Free Interference Assay
-
Set up your assay as usual, but omit the cells.
-
Add this compound at the same concentrations used in your main experiment.
-
Add all other assay reagents, including any detection substrates (e.g., ATP for luciferase-based assays, fluorogenic substrates).
-
Read the plate on your plate reader.
-
Interpretation: If you observe a signal that changes in a dose-dependent manner with your compound, it indicates direct interference with the assay chemistry or detection method.
Section 4: Cytotoxicity and Off-Target Effects
In cell-based assays, unexpected results can often be attributed to general cytotoxicity rather than a specific, on-target effect. It is essential to determine the concentration range at which this compound is toxic to your cells.[11]
Q4: I'm seeing a strong inhibitory effect in my cell-based assay, but I'm not sure if it's specific. How can I check for cytotoxicity?
A4: You should always run a standard cytotoxicity assay in parallel with your primary bioassay, using the same cell line, media, and incubation times.
Protocol 3: Cell Viability Assay using Resazurin
-
Plate your cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death (e.g., a known cytotoxic compound like staurosporine).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the same duration as your primary assay (e.g., 24, 48, or 72 hours).
-
Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the fluorescence using a microplate reader.
-
Interpretation: A dose-dependent decrease in fluorescence indicates cytotoxicity. You should only consider data from your primary assay at concentrations of this compound that show minimal to no cytotoxicity (e.g., >90% cell viability).
Potential Off-Target Effects of Phenylurea Compounds:
While the primary mechanism of many phenylurea herbicides is the inhibition of photosystem II in plants, in non-target organisms, they have been shown to have other effects.[2] These can include impacts on steroid biosynthesis and other metabolic pathways.[12] Be aware that your observed effects may be due to such an off-target mechanism.
Section 5: FAQs
Q5: What is a reasonable starting concentration for this compound in a new bioassay?
A5: Without prior data, a good starting point for many novel small molecules is to screen over a wide concentration range, for example, from 100 µM down to 1 nM, using a semi-log dilution series. This will help you identify the potency range, if any, and also reveal potential insolubility or cytotoxicity at higher concentrations.
Q6: I've tried all the above, and my results are still not reproducible. What else could be the issue?
A6: If you have ruled out issues with the compound, solubility, assay interference, and cytotoxicity, consider these factors:
-
Biological System Variability: Are your cells healthy and in a consistent growth phase? Passage number can also affect cell behavior.
-
Reagent Stability: Are all your assay reagents (e.g., enzymes, substrates, antibodies) stored correctly and within their expiry dates?
-
Pipetting and Automation: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Ensure your pipettes are calibrated and your technique is consistent. If using automation, verify the performance of your liquid handlers.
-
Plate Effects: Sometimes, wells on the edge of a microplate can behave differently due to evaporation. Consider not using the outer wells for your experimental samples.
References
-
Tan, L., Hirte, S., Palmacci, V., Stork, C., & Kirchmair, J. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2022). toxCSM: comprehensive prediction of small molecule toxicity profiles. Briefings in Bioinformatics, 23(5), bbac337. [Link]
-
Holland-Crimmin, S., Gosnell, P., & Quinn, C. (2011). Compound management: guidelines for compound storage, provision, and quality control. Current protocols in chemical biology, 3(3), 141–152. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Marlatt, V. L., & Martyniuk, C. J. (2017). Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. General and comparative endocrinology, 254, 136-144. [Link]
-
PubChem. (n.d.). Fenuron. National Center for Biotechnology Information. [Link]
- Sitter, T., & Lomena, A. (2018). The herbicidal action of these compounds is based on their ability to inhibit photosynthesis. In Phenylurea Herbicides (pp. 1-20). IntechOpen.
-
University of Hertfordshire. (n.d.). Fenuron. Agriculture & Environment Research Unit (AERU). [Link]
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- 11. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dimethylphenylurea Synthesis
Welcome to the technical support center for the synthesis of 2,4-dimethylphenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your synthesis is both efficient and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What are the primary methods for synthesizing this compound?
A1: There are two principal and widely adopted routes for the synthesis of N-aryl ureas like this compound:
-
Direct Reaction of an Aniline with Urea: This is a straightforward approach where 2,4-dimethylaniline is reacted directly with urea, typically at elevated temperatures.[1][2] This method is often favored for its simplicity and the low cost of starting materials.
-
Reaction of an Aniline with an Isocyanate: This is a highly efficient and common method for forming unsymmetrical ureas.[3][4] 2,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of a corresponding isocyanate (e.g., phenyl isocyanate, or an isocyanate generated in situ).[4] This reaction is often rapid and proceeds at room temperature.[3]
Q2: How do I choose between the direct urea reaction and the isocyanate method?
A2: The choice depends on several factors:
-
Scale and Cost: The direct reaction with urea is often more cost-effective for large-scale synthesis due to the low price of urea.[2]
-
Purity and Selectivity: The isocyanate method generally provides higher selectivity and cleaner reaction profiles, minimizing the formation of symmetrical diarylurea byproducts.[5]
-
Reaction Conditions: Isocyanate reactions are typically milder (often at room temperature), whereas the direct urea method requires high temperatures (160-180°C), which might not be suitable for sensitive substrates.[2][3]
Q3: What is the role of a catalyst in the direct reaction between 2,4-dimethylaniline and urea?
A3: In the direct synthesis from aniline and urea, an acid catalyst, such as hydrochloric acid (HCl), is often used.[1] The catalyst facilitates the reaction, likely by protonating the urea molecule, making it a better electrophile and promoting the elimination of ammonia. However, some high-temperature, high-pressure procedures can proceed without an explicit catalyst.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1][4][6] By spotting the reaction mixture alongside the starting material (2,4-dimethylaniline), you can visually track the consumption of the aniline and the formation of the new, typically more polar, urea product spot.
Experimental Protocols
Below are detailed, step-by-step methodologies for the two primary synthetic routes.
Protocol 1: Synthesis via Direct Reaction of 2,4-Dimethylaniline and Urea
This protocol is adapted from general procedures for the synthesis of aryl ureas from anilines and urea.[1][2]
Step-by-Step Methodology:
-
Reagent Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylaniline and urea. A molar ratio of 1:3 to 1:8 (Urea:Aniline) is recommended to minimize the formation of the symmetrical diarylurea byproduct.[2]
-
Solvent/Catalyst: For this high-temperature reaction, excess aniline can often serve as the solvent. If a catalyst is used, a catalytic amount of concentrated hydrochloric acid can be added.[1]
-
Reaction Conditions: Heat the reaction mixture to 160–180°C.[2] If operating at atmospheric pressure with a catalyst, refluxing at 100-104°C for several hours may also be effective.[1] To improve yield and drive the reaction forward, applying a vacuum (30–250 mmHg) can help remove the ammonia gas byproduct.[2]
-
Monitoring: Monitor the reaction by TLC until the 2,4-dimethylaniline spot is consumed or significantly diminished. Typical reaction times are 2-8 hours.[2]
-
Workup and Purification:
-
After completion, cool the reaction mixture.
-
Evaporate the excess aniline, typically under reduced pressure at 100-200°C.[2]
-
The remaining crude product can be washed with a suitable alcohol (e.g., ethanol) or water to remove unreacted urea and other impurities.[1][2]
-
Filter the resulting solid, wash it, and dry it to obtain the this compound product.
-
Protocol 2: Synthesis via Isocyanate Intermediate
This protocol follows the standard and highly efficient reaction between an aniline and an isocyanate.[3][4]
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylaniline (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[3][4]
-
Isocyanate Addition: While stirring the solution at room temperature, add the desired isocyanate (e.g., phenyl isocyanate, 1.0 equivalent) dropwise. The reaction is often exothermic; an ice bath can be used to maintain room temperature.[4]
-
Reaction Conditions: Allow the mixture to stir at room temperature. No catalyst is typically required for this reaction.[3]
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-3 hours, as indicated by the disappearance of the starting aniline.[4]
-
Workup and Purification:
-
Once the reaction is complete, the product may precipitate directly from the reaction mixture. If so, it can be collected by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Data Summary: Optimizing Reaction Conditions
The following table summarizes key parameters and their expected impact on the synthesis of aryl ureas, providing a baseline for optimization.
| Parameter | Method 1: Aniline + Urea | Method 2: Aniline + Isocyanate | Rationale & Key Considerations |
| Temperature | High (160-180°C)[2] | Ambient (Room Temp)[3][4] | High temperature is needed to drive the ammonia elimination in Method 1. Method 2 is a highly facile nucleophilic addition. |
| Catalyst | Acid (e.g., HCl) is beneficial[1] | None required[3] | Acid activates the urea electrophile. The isocyanate carbonyl is already highly electrophilic. |
| Stoichiometry | Excess aniline recommended (4-7 eq.)[2] | Equimolar (1:1)[4] | Excess aniline in Method 1 suppresses the formation of the symmetrical N,N'-bis(2,4-dimethylphenyl)urea byproduct. |
| Typical Yield | Good to Excellent (>96%)[2] | Excellent | Both methods can be high-yielding, but Method 2 is often cleaner and requires less optimization for purity. |
| Key Byproduct | Symmetrical Diarylurea | None significant if stoichiometry is controlled | The primary challenge of Method 1 is controlling selectivity. |
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
-
Potential Cause 1: Suboptimal Temperature (Method 1)
-
Explanation: The direct reaction of aniline and urea has a significant activation energy barrier. Insufficient temperature will result in a very slow or stalled reaction.
-
Suggested Solution: Ensure the reaction temperature reaches at least 160°C.[2] Use a high-boiling solvent or, preferably, use the excess 2,4-dimethylaniline as the solvent medium. Consider using a vacuum to help remove ammonia and drive the equilibrium toward the product.[2]
-
-
Potential Cause 2: Impure or Wet Reagents
-
Explanation: Moisture can hydrolyze isocyanate intermediates or interfere with catalytic activity. The purity of starting materials is crucial.
-
Suggested Solution: Use freshly distilled 2,4-dimethylaniline. Ensure the urea is dry. For Method 2, use anhydrous solvents and high-purity isocyanate.[7][8]
-
-
Potential Cause 3: Ineffective Mixing
-
Explanation: If the reaction mixture is heterogeneous (e.g., solid urea in liquid aniline), poor mixing can limit the reaction rate.
-
Suggested Solution: Ensure vigorous stirring throughout the reaction to maximize the contact between reactants.
-
Problem 2: Formation of Significant Byproducts
-
Potential Cause 1: Formation of Symmetrical N,N'-bis(2,4-dimethylphenyl)urea (Method 1)
-
Explanation: The initially formed this compound can react with another molecule of 2,4-dimethylaniline at high temperatures, displacing ammonia to form the symmetrical diarylurea. This is a common side reaction in urea synthesis from amines.[5]
-
Suggested Solution:
-
Adjust Stoichiometry: Use a significant molar excess of 2,4-dimethylaniline relative to urea (e.g., 4:1 to 7:1) to statistically favor the formation of the desired monosubstituted product.[2]
-
Control Reaction Time: Monitor the reaction closely by TLC and stop it once the desired product is maximized, before significant byproduct formation occurs.
-
Switch Methods: If purity is critical, the isocyanate route (Method 2) is highly recommended as it avoids this issue.
-
-
-
Potential Cause 2: Thermal Degradation or Polymerization
-
Explanation: At very high temperatures, especially in the presence of acid, aromatic amines and urea derivatives can degrade or polymerize, leading to the formation of dark, tar-like substances.[9]
-
Suggested Solution: Carefully control the reaction temperature. Do not exceed 180°C unless necessary. If tarring is observed, attempt the reaction at the lower end of the recommended temperature range (e.g., 160°C) for a longer duration.[2]
-
Problem 3: Difficult Product Isolation and Purification
-
Potential Cause 1: Product is an Oil or Gummy Solid
-
Explanation: The presence of impurities, especially the symmetrical diarylurea byproduct or unreacted starting material, can inhibit crystallization.
-
Suggested Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[7]
-
Purify by Chromatography: If crystallization fails, silica gel column chromatography is a reliable method for purification.[1][8] A solvent system like hexanes/ethyl acetate would be a good starting point.
-
-
-
Potential Cause 2: Difficulty Separating Product from Symmetrical Byproduct
-
Explanation: The desired product and the symmetrical N,N'-bis(2,4-dimethylphenyl)urea byproduct often have similar polarities, making separation challenging.
-
Suggested Solution:
-
Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation.
-
Recrystallization: Carefully select a recrystallization solvent where the solubilities of the two compounds are sufficiently different. This may require screening several solvents or solvent mixtures.
-
-
Visualized Workflows and Mechanisms
Diagrams can clarify complex experimental and logical workflows.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
-
Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (n.d.). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters - ACS Publications. Retrieved from [Link]
-
Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
-
(2023). Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
Tahir, I., & Aeddula, N. R. (2018). Physiology, Urea Cycle. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Pacheco, D. (n.d.). The Urea Cycle Step by Step. News-Medical.Net. Retrieved from [Link]
-
(n.d.). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. Retrieved from [Link]
-
Organic Syntheses. (n.d.). asym-DIMETHYLUREA. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N,N'-diaryl unsymmetrical urea via diphenyl carbonate (DPC) based N-aryl-O-phenyl carbamate. Retrieved from [Link]
-
(n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. Retrieved from [Link]
-
Manasagangotri, P. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Retrieved from [Link]
- Google Patents. (n.d.). CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea.
-
(2021). Design and Synthesis of Dialkylarylphosphine Urea Ligands and their Application in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization studies of phenylurea synthesis for the reaction between N-phenyl formamide and dibutylamine. Retrieved from [Link]
- Google Patents. (n.d.). US3937727A - Process for preparing n, n-dimethylurea.
- Google Patents. (n.d.). US2444023A - Preparation of dimethyl urea.
-
(n.d.). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC - NIH. Retrieved from [Link]
-
Sargent Group - University of Toronto. (2023). Selective electrochemical synthesis of urea from nitrate and CO2 via relay catalysis on hybrid catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis optimization of urea derivatives. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-cyano-3-phenylurea. Retrieved from [Link]
-
ResearchGate. (2025). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]
- Google Patents. (n.d.). CN106349168A - Preparation method of foramsulfuron intermediate of sulfonylurea herbicide.
Sources
- 1. Phenylurea synthesis - chemicalbook [chemicalbook.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
dealing with emulsion formation during extraction of 2,4-Dimethylphenylurea
A Senior Application Scientist's Guide to Overcoming Emulsion Formation
Welcome to the technical support center for challenges related to the extraction of 2,4-Dimethylphenylurea. This guide is designed for researchers, scientists, and drug development professionals who may encounter stable emulsions during liquid-liquid extractions. As Senior Application Scientists, we understand that an emulsion can bring an experiment to a standstill. This resource provides in-depth, field-proven insights and step-by-step protocols to not only resolve these issues but also prevent them.
Frequently Asked Questions (FAQs)
Q1: What exactly is an emulsion and why is it problematic during extraction?
An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed as microscopic droplets within the other.[1][2] In the context of a liquid-liquid extraction, this manifests as a cloudy, stubborn third layer between your aqueous and organic phases, making a clean separation impossible. This is problematic because it traps your target compound, this compound, within the emulsified layer, leading to significant product loss and inaccurate yield calculations.[3]
Q2: Why does the extraction of this compound seem particularly prone to forming emulsions?
While any vigorous mixing of immiscible solvents can create an emulsion, substituted phenylureas like this compound have properties that can exacerbate the issue. Phenylurea compounds can possess surfactant-like qualities, meaning they have both hydrophilic (water-loving) and hydrophobic (oil-loving) characteristics.[4][5] These molecules can migrate to the interface between the aqueous and organic layers, reducing the interfacial tension and stabilizing the dispersed droplets that form during mixing, thus creating a very stable emulsion.[3][6]
Q3: What are the primary factors that contribute to the formation of a stable emulsion?
Several factors can lead to or stabilize an emulsion:
-
Intense Agitation: Shaking the separatory funnel too vigorously is the most common cause, as it provides the energy to disperse one liquid into the other.[7]
-
Similar Densities: If the organic and aqueous phases have very similar densities, there is less gravitational force driving them to separate.[1]
-
Presence of Impurities: Finely divided solids or other surfactant-like impurities from the reaction mixture can stabilize emulsions.[3]
-
Unfavorable pH: The pH of the aqueous phase can influence the solubility and charge of impurities or the target compound itself, potentially promoting emulsion stability.[8][9][10]
| Property | Value | Source |
| Chemical Formula | C₉H₁₂N₂O | [11] |
| CAS Number | 2990-02-5 | [11][12] |
| Molecular Weight | 164.2 g/mol | [11] |
| Melting Point | 204-206 °C | [11] |
| Appearance | Off-white powder/crystals | [5] |
| Solubility | Soluble in hot water and hot alcohol | [5] |
Troubleshooting Guides: How to Break an Emulsion
When faced with an emulsion, the goal is to destabilize the system and encourage the dispersed droplets to coalesce, or merge, back into a distinct layer.[7][13] Below are several techniques, ordered from the simplest and least invasive to more robust interventions.
Method 1: The Patience Protocol (Mechanical & Physical Methods)
These methods physically disrupt the emulsion without adding new chemical reagents to your system.
A. Time and Gentle Agitation
-
Principle: Sometimes, the emulsion is kinetically stable but not thermodynamically stable. Allowing it to stand undisturbed can give the droplets time to coalesce under gravity.[14][15]
-
When to Use: For light, recently formed emulsions. This should always be the first step.
-
Protocol:
-
Place the separatory funnel upright in a ring stand.
-
Remove the stopper to release any pressure.
-
Allow the funnel to sit undisturbed for 15-30 minutes.
-
If separation is slow, gently swirl the funnel or stir the emulsion layer with a clean glass rod.[2] This gentle agitation can help droplets merge without re-emulsifying the layers.
-
B. Centrifugation
-
Principle: Centrifugation applies a strong mechanical force that dramatically accelerates the separation of components based on density.[16][17] It is one of the most effective ways to break a stable emulsion.[7][14][15]
-
When to Use: For stubborn emulsions that do not resolve with time or gentle stirring, especially with smaller volumes.
-
Protocol:
-
Carefully transfer the entire contents of the separatory funnel (or just the emulsified layer if possible) into appropriate centrifuge tubes.
-
Ensure the centrifuge is balanced by placing tubes of equal weight opposite each other.
-
Centrifuge the samples for 5-10 minutes at a moderate speed (e.g., 2000-3000 rpm).
-
Carefully remove the tubes. The layers should now be distinct.
-
Pipette the layers apart or return them to the separatory funnel for a clean separation.
-
C. Filtration
-
Principle: Passing the mixture through a physical barrier can help break up the emulsion. Materials like glass wool or Celite® provide a large surface area that promotes the coalescence of droplets.[3][7][18]
-
When to Use: When solid particulates are suspected of stabilizing the emulsion or as an alternative to centrifugation.
-
Protocol:
-
Place a small plug of glass wool into the neck of a funnel.
-
Alternatively, prepare a small pad of Celite® over filter paper in a Büchner funnel.
-
Pour the entire mixture through the prepared funnel.
-
Collect the filtrate, which should separate into two distinct layers.
-
D. Other Physical Methods
-
Gentle Heating: Applying gentle heat with a warm water bath can decrease the viscosity of the solution, which may facilitate phase separation.[13][19] Use with caution for volatile solvents.
-
Ultrasonication: Placing the separatory funnel in an ultrasonic bath can provide localized energy to help droplets coalesce.[14][20][21]
Method 2: The Chemist's Intervention (Chemical & Solvent-Based Methods)
These methods alter the chemical properties of the system to force the layers apart.
A. Salting Out
-
Principle: This is often the most effective chemical method. Adding a saturated salt solution (brine) or solid salt (NaCl) dramatically increases the ionic strength and polarity of the aqueous layer.[7][22] This makes the organic components (including your product and any organic emulsifiers) less soluble in the aqueous phase, forcing them into the organic layer and destabilizing the emulsion.[3][22]
-
When to Use: The go-to chemical method for most common emulsions.
-
Protocol:
-
Add a small volume of saturated NaCl solution (brine) to the separatory funnel.
-
Gently swirl or rock the funnel to mix the brine into the aqueous layer. Avoid vigorous shaking.
-
Allow the funnel to stand and observe if the layers separate. Repeat if necessary.
-
Alternatively, small portions of solid NaCl can be added.[18]
-
B. pH Adjustment
-
Principle: Emulsions can be stabilized by compounds whose solubility is pH-dependent.[8][23] By adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH), you can protonate or deprotonate these stabilizing impurities, changing their charge and solubility, and thereby breaking the emulsion.[14][15]
-
When to Use: When acidic or basic impurities are suspected, or if the target compound itself is not sensitive to pH changes.
-
Protocol:
-
Add a few drops of a dilute acid or base to the separatory funnel.
-
Gently swirl to mix.
-
Observe for any changes. Be methodical and add the reagent dropwise to avoid overshooting a desired pH.
-
C. Solvent Addition
-
Principle: Adding a small amount of a different organic solvent can alter the polarity and density of the organic phase, which can help dissolve the emulsifying agent or improve the density difference between the layers.[3][7]
-
When to Use: When other methods fail. Adding a few drops of methanol or ethanol can sometimes break emulsions stabilized by polar interactions.[24] If the densities are too similar, adding a solvent that is denser (e.g., a small amount of CH₂Cl₂) or less dense can also help.[1]
-
Protocol:
-
Add a small volume (1-5 mL) of the chosen solvent to the separatory funnel.
-
Gently swirl and observe.
-
Be aware that this will dilute your final product solution.
-
Workflow & Decision Making
To streamline your troubleshooting process, follow a logical progression of steps. Start with the least invasive methods before resorting to chemical or more complex physical interventions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting emulsions.
Standard Protocol: Centrifugation Workflow
Caption: Step-by-step workflow for breaking an emulsion via centrifugation.
Prevention: The Best Cure
Minimizing the initial formation of an emulsion is the most efficient strategy.
-
Gentle Inversions: Instead of vigorously shaking the separatory funnel, gently invert it 5-10 times to mix the layers. This reduces the shear forces that create emulsions.[3]
-
Pre-emptive Salting: If you know a particular extraction is prone to emulsion, add brine to the aqueous solution before adding the organic solvent and mixing.[14][15]
-
Solvent Choice: Consider if a different extraction solvent could be less prone to forming emulsions with your specific reaction mixture.[25]
References
-
ResearchGate. Role of pH and cations on emulsion formation and stability of crude oils. Available from: [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. Available from: [Link]
-
LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. Available from: [Link]
-
Sfaxi, I., et al. (Year not specified). Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion. Available from: [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Available from: [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available from: [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Available from: [Link]
-
Reddit. (2018, February 9). Breaking emulsions. r/chemistry. Available from: [Link]
-
Al-Roomi, Y., et al. (2025, October 4). Advances in the Field of Ultrasound-assisted Water-Oil Emulsion Separation: a Comprehensive Review. Available from: [Link]
-
University of York, Chemistry Teaching Labs. Problems with extractions. Available from: [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Available from: [Link]
-
Corin, L., et al. (2021, July 18). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. PMC - NIH. Available from: [Link]
- Google Patents. US2758720A - Separation of emulsions by filtration.
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Available from: [Link]
-
YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Available from: [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]
-
Sciencemadness Discussion Board. (2021, November 8). Breaking a stable emulsion. Available from: [Link]
-
ResearchGate. (2025, August 7). Ultrasonication for Breaking Water-in-Oil Emulsions. Available from: [Link]
- Google Patents. RU2535793C1 - Method of ultrasonic destruction of oil-in-water emulsion.
-
PMC - PubMed Central. (2022, July 23). Review of High-Frequency Ultrasounds Emulsification Methods and Oil/Water Interfacial Organization in Absence of any Kind of Stabilizer. Available from: [Link]
-
Reddit. (2023, September 21). HOW CAN I BREAK my OIL-WATER emulsion?? (I'M ANGRY). r/chemistry. Available from: [Link]
-
ScienceDirect. (2025, August 9). Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. Available from: [Link]
-
MDPI. Influence of pH and Heat Treatment on the Physicochemical, Interfacial, and Emulsifying Properties of Hemp Seed Protein Dispersions. Available from: [Link]
-
Corning. Centrifugation: Lab Techniques, Examples and Types. Available from: [Link]
-
Wikipedia. Centrifugation. Available from: [Link]
-
Kimray. 6 Ways to Separate an Oil and Water Emulsion. Available from: [Link]
-
ResearchGate. Brine water and crude oil before heating and stirring procedure. Available from: [Link]
-
MedSolut AG. (2022, May 5). Separation of Mixtures by Centrifugation: Complete Guide. Available from: [Link]
-
Solubility of Things. Centrifugation Techniques. Available from: [Link]
-
YouTube. (2020, June 24). 6 Ways to Separate an Oil and Water Emulsion [Oil & Gas Industry Basics]. Available from: [Link]
-
ResearchGate. Physicochemical properties of phenylurea herbicides. Available from: [Link]
Sources
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- 5. Phenylurea | 64-10-8 [chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
- 9. africaresearchconnects.com [africaresearchconnects.com]
- 10. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Stability of 2,4-Dimethylphenylurea in Solution
Welcome to the technical support center for 2,4-Dimethylphenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the stability of this compound in solution. Here, we synthesize technical accuracy with field-proven insights to address specific issues you may encounter during your experiments.
I. Understanding the Stability of this compound: An Overview
This compound, a member of the phenylurea class of compounds, is susceptible to degradation in solution, which can significantly impact experimental outcomes and the shelf-life of formulations. The primary degradation pathways for phenylurea compounds include hydrolysis, photodegradation, and oxidation.[1][2][3] Understanding these pathways is crucial for developing effective stabilization strategies.
The stability of urea and its derivatives is significantly influenced by factors such as pH, temperature, light exposure, and the solvent system used.[4] For instance, phenylureas are generally more stable at a neutral pH but can undergo hydrolysis in acidic and basic conditions.[5]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound in solution.
Q1: My this compound solution is showing signs of degradation over a short period. What are the likely causes?
A1: Rapid degradation is often due to one or more of the following factors:
-
Inappropriate pH: Phenylureas are susceptible to hydrolysis under both acidic and basic conditions.[5][6] The optimal pH for stability is typically near neutral.
-
Exposure to Light: Photodegradation can be a significant issue for phenylurea compounds, leading to the formation of various by-products.[1][3][7]
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation. Storing solutions at elevated temperatures, even for short periods, can lead to noticeable degradation.
-
Reactive Solvents: Certain solvents may contain impurities or be inherently reactive, promoting the degradation of the solute.
-
Oxidative Stress: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.
Q2: What is the ideal pH range for storing solutions of this compound?
A2: While specific data for this compound is limited, based on the behavior of other phenylurea compounds and urea itself, a pH range of 4-8 is generally recommended for enhanced stability in aqueous solutions.[8] It is advisable to use a non-reactive buffer system to maintain the pH within this range.
Q3: I am observing precipitation in my this compound solution. What could be the cause and how can I resolve it?
A3: Precipitation can occur due to several reasons:
-
Poor Solubility: this compound, like many phenylureas, has limited aqueous solubility. The choice of solvent is critical, and these compounds are typically more soluble in organic solvents.[4]
-
Temperature Effects: Solubility of most organic compounds, including this compound, generally increases with temperature. If a solution is prepared at an elevated temperature and then cooled, the compound may precipitate out.
-
pH-Dependent Solubility: If the this compound derivative has ionizable functional groups, its solubility will be pH-dependent. For neutral compounds like this compound, the effect of pH on solubility is minimal.[4]
-
Degradation: Some degradation products may be less soluble than the parent compound, leading to their precipitation over time.
To resolve precipitation, consider using a co-solvent system (e.g., water with ethanol, methanol, or acetonitrile) or preparing the solution at a slightly elevated temperature with continuous stirring. Ensure the final concentration is within the solubility limit at the intended storage temperature.
Q4: How can I protect my this compound solution from photodegradation?
A4: To minimize photodegradation, it is essential to protect the solution from light.[1][3] This can be achieved by:
-
Storing solutions in amber-colored vials or containers.
-
Wrapping containers with aluminum foil.
-
Conducting experiments under low-light conditions whenever possible.
Q5: Are there any recommended solvents for dissolving this compound to improve its stability?
A5: The choice of solvent is crucial. For many substituted phenyl ureas, polar aprotic solvents can be a good choice.[9][10] Based on general principles for similar compounds, consider the following:
-
Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often used for initial stock solutions due to their high solvating power. However, be mindful of potential solvent-analyte interactions over long-term storage.
-
Alcohols: Ethanol and methanol can be good choices, often used in combination with water to achieve the desired solubility and stability.
-
Acetonitrile: Frequently used in analytical chromatography, acetonitrile is a relatively inert solvent for many organic molecules.
It is always recommended to perform a small-scale solubility and stability test in the chosen solvent system before preparing a large batch.
III. Experimental Protocols for Stability Assessment
To proactively assess and mitigate stability issues, conducting forced degradation studies is a critical step. These studies intentionally stress the compound to identify potential degradation products and pathways, which helps in developing stable formulations and stability-indicating analytical methods.[11][12]
A. Protocol for Forced Degradation Studies
This protocol outlines the general procedure for subjecting a solution of this compound to various stress conditions.
Objective: To identify the degradation pathways and major degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
pH meter
-
HPLC-UV system
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Maintain the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber for a specified duration. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis:
-
At predefined time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol B).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each condition.
-
B. Protocol for a Stability-Indicating HPLC-UV Method
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water or a buffer (e.g., phosphate buffer, pH 7) is commonly effective for phenylurea compounds.[13]
-
Initial Gradient Example: Start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 245 nm).[13]
-
Injection Volume: 10-20 µL.
Method Development and Validation:
-
Specificity: Analyze the samples from the forced degradation study to ensure that all degradation product peaks are well-separated from the parent compound peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration to establish the linearity of the method.
-
Accuracy and Precision: Perform recovery studies by spiking a known amount of this compound into a placebo matrix. Assess the intra- and inter-day precision by analyzing multiple preparations of the same sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
IV. Data Summary and Visualization
Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| pH | 4.0 - 8.0 | Minimizes acid and base-catalyzed hydrolysis.[8] |
| Temperature | 2 - 8 °C (Refrigerated) | Reduces the rate of all chemical degradation pathways. |
| Light Exposure | Protect from light (use amber vials) | Prevents photodegradation.[1][3] |
| Solvent | Aprotic solvents (DMSO, DMF for stock), Acetonitrile, or Alcohol/Water mixtures | Ensures good solubility and minimizes solvent-mediated degradation.[4][9][10] |
Visualizing Degradation Pathways and Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
V. References
-
ResearchGate. (n.d.). Evaluation of forced degradation studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. Retrieved from [Link]
-
Fenoll, J., Martínez-Menchón, M., Navarro, G., Vela, N., & Navarro, S. (2013). Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy. Chemosphere, 91(5), 571–578. [Link]
-
Ferrer, I., & Furlong, E. T. (2001). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 84(5), 1484–1493. [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.[Link]
-
ResearchGate. (n.d.). Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy. Retrieved from [Link]
-
R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.[Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Cheng Research Group, University of Illinois. (n.d.). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Retrieved from [Link]
-
Walters, S. M. (1984). Determination of phenylurea pesticides by high-performance liquid chromatography with UV and photoconductivity detectors in series. Journal of Chromatography A, 317, 533–544. [Link]
-
Indian Chemical Society. (n.d.). Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. Retrieved from [Link]
-
Capparelli, A. L., & Tirado, S. (2006). Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(10), 1569–1576. [Link]
-
ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalytic transformation of sixteen substituted phenylurea herbicides in aqueous semiconductor suspensions: Intermediates and degradation pathways. Retrieved from [Link]
-
Fenoll, J., Flores, P., Hellín, P., Martínez, C. M., & Navarro, S. (2013). Photocatalytic transformation of sixteen substituted phenylurea herbicides in aqueous semiconductor suspensions: intermediates and degradation pathways. Environmental science and pollution research international, 20(1), 156–168. [Link]
-
ResearchGate. (n.d.). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Retrieved from [Link]
-
FKIT. (n.d.). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Retrieved from [Link]
-
Wikipedia. (n.d.). DMPU. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch. Retrieved from [Link]
-
Lee, J. K., Kim, J. H., & Kim, J. E. (2000). Photodegradation of diafenthiuron in water. Pesticide science, 56(6), 513–518. [Link]
-
Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
PubChem. (n.d.). Phenylurea. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
PubChem. (n.d.). Fenuron. Retrieved from [Link]
-
ETH Zürich. (n.d.). The propionamide acetal rearrangement was used to establish the threo stereochemistry in intermediates for prostaglandin H analog synthesis. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Bromuron (Ref: FL 173). Retrieved from [Link]
Sources
- 1. Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fenuron | C9H12N2O | CID 7560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 9. DMPU - Wikipedia [en.wikipedia.org]
- 10. ethz.ch [ethz.ch]
- 11. biomedres.us [biomedres.us]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and characterizing unknown peaks in 2,4-Dimethylphenylurea chromatogram
Welcome to the technical support center for the analysis of 2,4-Dimethylphenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols for the accurate identification and characterization of unknown peaks in your chromatograms.
Troubleshooting Guide: Identifying and Characterizing Unknown Peaks
This section addresses specific issues you may encounter during the chromatographic analysis of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Question 1: I am observing an unexpected peak eluting before my main this compound peak. What could it be?
Answer:
An early-eluting peak is typically more polar than the analyte of interest in reversed-phase chromatography. Based on the common synthesis routes of this compound, this unknown peak could be one of the following starting materials:
-
2,4-Dimethylaniline: This is a primary aromatic amine and a common precursor. It is significantly more polar than the final urea product.
-
Urea or Cyanate Salts: If the synthesis involves the reaction of 2,4-dimethylaniline with urea or a cyanate salt (e.g., sodium cyanate), unreacted starting materials will be highly polar and elute very early in a reversed-phase system, possibly in the solvent front.
Troubleshooting Steps:
-
Spiking Experiment: Inject a small amount of a 2,4-dimethylaniline standard and observe if the retention time of the unknown peak matches.
-
Mass Spectrometry (MS) Analysis: If your HPLC is coupled to a mass spectrometer, the mass-to-charge ratio (m/z) of the unknown peak will be highly informative. 2,4-Dimethylaniline has a molecular weight of 121.18 g/mol , so you would expect to see an [M+H]⁺ ion at approximately m/z 122.19.
-
Check the Solvent Front: For highly polar compounds like urea, ensure your chromatography method allows for the resolution of peaks from the solvent front. A shallower gradient at the beginning of the run can help.
Question 2: There is a significant peak eluting after my this compound peak. What is its likely identity?
Answer:
A later-eluting peak in reversed-phase HPLC is more non-polar than this compound. A likely candidate for this impurity is N,N'-bis(2,4-dimethylphenyl)urea . This is a symmetrically substituted urea that can form as a byproduct if two molecules of 2,4-dimethylaniline react with a carbonyl source. The presence of two phenyl rings makes it significantly more hydrophobic.
Workflow for Identification:
Caption: Systematic approach to identifying a late-eluting impurity.
Troubleshooting Steps:
-
Synthesis and Co-injection: If a standard is not commercially available, N,N'-bis(2,4-dimethylphenyl)urea can be synthesized by reacting 2,4-dimethylaniline with phosgene or a phosgene equivalent. A co-injection of the synthesized standard with your sample should result in a single, co-eluting peak if the unknown is indeed this byproduct.
-
LC-MS Analysis: The molecular weight of N,N'-bis(2,4-dimethylphenyl)urea is 268.35 g/mol . Therefore, you should look for an [M+H]⁺ ion at approximately m/z 269.17.
-
UV Spectrum: The UV spectrum of the bis-substituted urea will be similar to that of this compound but may show a slight shift in the maximum absorbance wavelength (λmax) and a higher molar absorptivity due to the presence of two chromophores.
Question 3: My chromatogram shows several small, unexpected peaks, and the baseline is noisy. What could be the cause?
Answer:
Multiple small peaks and a noisy baseline can be indicative of sample degradation or contamination. Phenylureas can be susceptible to degradation under certain conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Hydrolytic Degradation | The urea linkage can be susceptible to hydrolysis, especially under strong acidic or basic conditions, breaking down into 2,4-dimethylaniline and other products. | - Ensure the pH of your sample and mobile phase is near neutral. - Analyze samples promptly after preparation. - Perform a forced degradation study by treating a sample with acid and base to see if the degradation products match the unknown peaks. |
| Oxidative Degradation | Exposure to oxidizing agents can lead to the formation of various degradation products, including hydroxylated species on the phenyl ring. | - Degas your mobile phase thoroughly. - Avoid sources of oxidation in your sample preparation. - A forced degradation study with an oxidizing agent like hydrogen peroxide can help identify these peaks. |
| Photodegradation | Phenylureas can be light-sensitive. Exposure to UV light can cause degradation. | - Protect your samples and standards from light by using amber vials. - Prepare samples fresh and store them in the dark. |
| System Contamination | A contaminated HPLC system can introduce ghost peaks and baseline noise. | - Flush the system with a strong solvent like isopropanol. - Run a blank gradient to check for system peaks. - Ensure high-purity solvents and additives are used.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the analysis of this compound?
A: A robust and common method for analyzing phenylureas is reversed-phase HPLC.[2][3]
Recommended HPLC Parameters:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water B: Acetonitrile |
| Gradient | Start with a higher percentage of water and gradually increase the acetonitrile concentration. A typical starting point is 60:40 (A:B) with a linear gradient to 20:80 (A:B) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 210-245 nm[2][3] |
| Injection Volume | 10-20 µL |
Q2: What are the expected synthesis-related impurities for this compound?
A: The most common synthesis of substituted ureas involves the reaction of an aniline with an isocyanate or a cyanate.[4][5] Therefore, the following impurities are plausible:
-
Unreacted 2,4-dimethylaniline: The starting amine.
-
Unreacted Urea/Cyanate: The carbonyl source.
-
N,N'-bis(2,4-dimethylphenyl)urea: A symmetrically substituted byproduct.
-
Biuret derivatives: Formed from the reaction of 2,4-dimethylphenyl isocyanate with this compound.[6][7]
Caption: Relationship between starting materials, product, and potential impurities.
Q3: How can I use Mass Spectrometry to identify unknown peaks?
A: Mass spectrometry is a powerful tool for identifying unknown compounds. Here's a systematic approach:
-
Determine the Molecular Weight: Obtain the mass spectrum of the unknown peak and identify the molecular ion ([M]⁺, [M+H]⁺, [M+Na]⁺, etc.).
-
Propose Elemental Compositions: Use high-resolution mass spectrometry (HRMS) to determine the accurate mass and predict possible elemental compositions.
-
Study Fragmentation Patterns: Perform MS/MS on the molecular ion. For ureas, a characteristic fragmentation is the cleavage of the C-N bond, often resulting in the loss of an isocyanate moiety.[8]
-
Compare to Known Spectra: If available, compare the fragmentation pattern to library spectra or the spectra of known standards.
Common Adducts in ESI-MS (Positive Mode):
| Adduct | Mass Shift |
| [M+H]⁺ | +1.0078 |
| [M+NH₄]⁺ | +18.0343 |
| [M+Na]⁺ | +22.9898 |
| [M+K]⁺ | +38.9637 |
Q4: Are there any official guidelines for impurity control that I should be aware of?
A: Yes, major pharmacopoeias provide guidelines for the control of impurities in active pharmaceutical ingredients. The USP General Chapter <1086> Impurities in Drug Substances and Drug Products and the European Pharmacopoeia's general monograph on "Substances for Pharmaceutical Use" and general chapter on "Control of Impurities in Substances for Pharmaceutical Use" are key resources.[2][6][7][9][10] These guidelines outline the thresholds for reporting, identifying, and qualifying impurities.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to generate potential degradation products, which can then be used to identify unknown peaks in stability studies.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol
-
HPLC system with UV/DAD or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve a small amount of this compound in methanol and add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a small amount of this compound in methanol and add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a small amount of this compound in methanol and add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Dissolve a small amount of this compound in methanol and expose the solution to UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample in the dark.
-
Analysis: Analyze all samples by HPLC, comparing the chromatograms to that of an untreated sample to identify the degradation products.
References
-
Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Available at: [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. Available at: [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]
-
Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). ResearchGate. Available at: [Link]
-
Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. Available at: [Link]
-
Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. European Medicines Agency. Available at: [Link]
-
Impurity Control in the European Pharmacopoeia. EDQM. Available at: [Link]
-
General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. USP. Available at: [Link]
-
usp31nf26s1_c1086, General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. uspbpep.com. Available at: [Link]
-
arylureas i. cyanate method. Organic Syntheses. Available at: [Link]
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. Available at: [Link]
-
General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. Available at: [Link]
Sources
- 1. General chapter Elemental Impurities (G-07) harmonised by the Pharmacopoeial Discussion Group - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. Impurities in Drug Substances and Products [usp.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uspbpep.com [uspbpep.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “Substances for Pharmaceutical Use” and general chapter “Control of Impurities in Substances for Pharmaceutical Use” - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. edqm.eu [edqm.eu]
Validation & Comparative
A Comparative Analysis of 2,4-Dimethylphenylurea's Biological Activity in the Phenylurea Class
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors [mdpi.com]
- 6. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Fenuron [sitem.herts.ac.uk]
- 11. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2,4-Dimethylphenylurea Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,4-Dimethylphenylurea (DMU), a compound of interest in various chemical and pharmaceutical contexts. As researchers, scientists, and drug development professionals, the ability to reliably quantify such analytes is paramount to ensuring product quality, safety, and efficacy. This document is designed to move beyond a simple recitation of protocols; it delves into the causality behind experimental choices, grounding each step in the rigorous principles of analytical method validation as outlined by global regulatory bodies.
Our primary focus will be a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, which we will validate according to the stringent standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] Furthermore, we will objectively compare this "gold standard" approach with two viable alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and a classic Spectrophotometric method. This comparative analysis will equip you with the critical insights needed to select the most appropriate analytical strategy for your specific research and development needs.
The Importance of a Validated Method
Before we delve into the experimental details, it is crucial to understand the philosophy behind method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] A validated method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible, which is the bedrock of scientific integrity and regulatory compliance.[5] This guide is structured to be a self-validating system, where the rationale for each validation parameter directly supports the trustworthiness of the final analytical data.
Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of modern analytical chemistry, particularly for non-volatile and thermally labile compounds like many substituted ureas.[4][6] Its high resolving power, sensitivity, and adaptability make it the preferred choice for the precise quantification of this compound in various matrices.
Proposed HPLC-UV Method Parameters
The following parameters are proposed based on established methods for structurally similar phenylurea compounds.[4][7]
| Parameter | Specification | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns provide excellent retention and separation for moderately polar aromatic compounds like DMU. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic | A common and effective mobile phase for phenylureas, offering good peak shape and resolution.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with separation efficiency. |
| Detection | UV at 245 nm | Phenylurea compounds exhibit strong UV absorbance around this wavelength, ensuring high sensitivity.[7] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC systems. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
Method Validation Protocol for this compound by HPLC-UV
The validation process is a systematic evaluation of the method's performance characteristics.[1][5] Each parameter addresses a specific aspect of the method's reliability.
Specificity/Selectivity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] A lack of specificity can be compensated for by employing a combination of analytical procedures.[4][8] For a stability-indicating method, forced degradation studies are essential.[9]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Peak Purity Analysis: Utilize a Diode Array Detector (DAD) to assess the peak purity of the analyte in a standard solution and in a spiked sample matrix.
-
Forced Degradation: Expose a solution of this compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions. Analyze the stressed samples to ensure that any degradation products do not co-elute with the parent compound.
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]
Experimental Protocol:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of at least five calibration standards by serial dilution, covering a range of 50% to 150% of the expected sample concentration (e.g., 5, 10, 20, 30, 40 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Expertise & Experience: Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of analyte is added to a blank matrix.[8]
Experimental Protocol:
-
Prepare a blank sample matrix.
-
Spike the blank matrix with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.[5]
-
Intermediate Precision: Evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples and calculate the Relative Standard Deviation (RSD) of the results.
-
Acceptance Criteria: RSD should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst.
-
Calculate the RSD for the combined results from both days.
-
Acceptance Criteria: RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Experimental Protocol: These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[10]
-
-
From the Calibration Curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercepts / Slope)
-
Inject a series of low-concentration samples to confirm the calculated values.
-
Robustness
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Column temperature (e.g., ± 2°C)
-
-
Analyze a system suitability standard with each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits.
Visualizing the Validation Workflow
A clear workflow ensures a systematic and comprehensive validation process.
Caption: Workflow for HPLC-UV Method Validation.
Comparative Analysis: Alternative Quantification Methods
While HPLC-UV is a powerful technique, alternative methods may be more suitable depending on the specific analytical challenge, available instrumentation, and desired throughput.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in the gas phase, and MS provides highly specific detection and identification based on mass-to-charge ratio.[2] Phenylureas can be analyzed by GC, though sometimes derivatization is required to improve volatility and thermal stability.[4]
Advantages:
-
High Specificity: Mass spectrometric detection provides excellent specificity, reducing the likelihood of interference.[12]
-
High Sensitivity: GC-MS can often achieve lower detection limits than HPLC-UV.[12]
-
Compound Identification: Provides structural information, confirming the identity of the analyte.
Disadvantages:
-
Thermal Lability: this compound may degrade at the high temperatures used in the GC injector.[13]
-
Derivatization: May require a derivatization step to increase volatility, adding complexity and potential for error.
-
Instrumentation Cost: GC-MS systems are generally more expensive to purchase and maintain than HPLC-UV systems.
Alternative 2: Spectrophotometry (Colorimetric Method)
Principle: This method involves a chemical reaction that produces a colored product whose absorbance is proportional to the concentration of the analyte. For ureas, a common method involves reaction with p-dimethylaminobenzaldehyde (PDAB) under acidic conditions.
Advantages:
-
Simplicity and Cost-Effectiveness: Requires a basic UV-Vis spectrophotometer, which is widely available and less expensive than chromatographic equipment.
-
High Throughput: Amenable to high-throughput analysis in microplate format.
Disadvantages:
-
Lower Specificity: Prone to interference from other compounds that can react with the colorimetric reagent or absorb at the same wavelength.
-
Lower Sensitivity: Generally less sensitive than chromatographic methods.
-
Limited Scope: Not a separative technique; it provides a bulk measurement and cannot distinguish between the analyte and potential impurities.
Performance Comparison Summary
The following table provides a hypothetical comparison of the expected performance of the three methods for the quantification of this compound.
| Validation Parameter | HPLC-UV (Primary) | GC-MS (Alternative 1) | Spectrophotometry (Alternative 2) |
| Specificity | High (with DAD and forced degradation) | Very High (based on mass fragmentation) | Moderate (prone to chemical interference) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 5.0% |
| LOQ (µg/mL) | ~0.5 µg/mL | ~0.1 µg/mL | ~10 µg/mL |
| Analysis Time/Sample | ~10 minutes | ~15-20 minutes | ~5 minutes (after reaction) |
| Cost per Sample | Moderate | High | Low |
Logical Framework for Method Selection
The choice of analytical method is a critical decision that should be based on a clear understanding of the analytical requirements.
Sources
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A Senior Application Scientist's Guide to Predicting and Assessing Cross-Reactivity of 2,4-Dimethylphenylurea in Immunoassays
For researchers, scientists, and drug development professionals engaged in the detection of small molecules, the specificity of an immunoassay is paramount. This guide provides an in-depth technical exploration of the anticipated cross-reactivity of 2,4-Dimethylphenylurea in immunoassays. While direct experimental data for this specific analyte is not extensively available in peer-reviewed literature, a robust predictive analysis can be constructed based on its structural similarity to other well-characterized phenylurea herbicides. This guide will delve into the principles of immunoassay cross-reactivity, present comparative data from related compounds, and provide detailed experimental protocols for empirical validation.
The Underpinnings of Phenylurea Cross-Reactivity in Immunoassays
Immunoassays for small molecules like phenylurea herbicides typically employ a competitive format. In this setup, the analyte of interest in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity is a measure of how effectively structurally similar compounds can displace the labeled analyte, leading to a false-positive signal.
The primary driver of cross-reactivity is the structural homology between the target analyte and related compounds. For phenylurea herbicides, the common structural motif is the phenylurea backbone. The specificity of the antibody is determined by the hapten used to generate it; the hapten is a small molecule that is chemically coupled to a larger carrier protein to elicit an immune response. The position of the linker on the hapten and the nature of the carrier protein can significantly influence the resulting antibody's specificity.[1]
For this compound, its core structure, a urea derivative with a dimethyl-substituted phenyl ring, makes it a candidate for cross-reactivity in immunoassays developed for other phenylurea herbicides, and vice-versa. The methyl groups at positions 2 and 4 of the phenyl ring are key determinants of its unique chemical identity and will influence its binding affinity to various antibodies.
Predictive Comparison: Cross-Reactivity of Structurally Related Phenylurea Herbicides
To anticipate the cross-reactivity profile of this compound, we can examine the performance of immunoassays developed for other phenylurea herbicides. The following table summarizes cross-reactivity data from published studies on immunoassays for isoproturon, chlortoluron, and diuron. These compounds share the phenylurea core but differ in their substitutions on the phenyl ring and the urea nitrogen atoms.
| Target Analyte | Cross-Reactant | Structure of Cross-Reactant | % Cross-Reactivity | Reference |
| Isoproturon | Chlortoluron | N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea | < 0.2% | [2] |
| Isoproturon | Diuron | N'-(3,4-dichlorophenyl)-N,N-dimethylurea | < 0.2% | [2] |
| Isoproturon | Monuron | N'-(4-chlorophenyl)-N,N-dimethylurea | < 0.2% | [2] |
| Isoproturon | Fenuron | N,N-Dimethyl-N'-phenylurea | Not Recognized | [2] |
| Isoproturon | Linuron | N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea | Weak | [2] |
| Chlortoluron | Chlorbromuron | N'-(4-bromo-3-chlorophenyl)-N-methoxy-N-methylurea | Displayed | [3] |
| Chlortoluron | Isoproturon | N'-(4-isopropylphenyl)-N,N-dimethylurea | Displayed | [3] |
| Chlortoluron | Metoxuron | N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea | Displayed | [3] |
| Diuron | Monuron | N'-(4-chlorophenyl)-N,N-dimethylurea | Two different patterns of cross-reactivities observed with different monoclonal antibodies | [4] |
| Diuron | Linuron | N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea | Two different patterns of cross-reactivities observed with different monoclonal antibodies | [4] |
Analysis and Prediction for this compound:
Based on the data above, we can infer the following about the potential cross-reactivity of this compound:
-
High Specificity is Achievable: The low cross-reactivity observed in the isoproturon immunoassay for other phenylureas suggests that antibodies can be generated with high specificity to the substitutions on the phenyl ring.[2]
-
Substitution Matters: The nature and position of the substituents on the phenyl ring are critical for antibody recognition. The dimethyl substitution of this compound is distinct from the chloro, isopropyl, or dichloro substitutions of the herbicides in the table. This suggests that an antibody raised specifically against a this compound hapten would likely show low cross-reactivity with these other compounds.
-
Potential for Class-Selective Antibodies: Conversely, if the immunizing hapten is designed to expose the common phenylurea backbone, it is possible to generate broader, class-selective antibodies that would recognize this compound along with other phenylureas.
Experimental Workflow for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a series of well-defined experiments are necessary. The following protocols outline the key steps.
Diagram of the Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for small molecule detection.
Step 1: Hapten Synthesis and Immunogen Preparation
Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a carrier protein to elicit an immune response.
Objective: To synthesize a hapten derivative of this compound and conjugate it to a carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)).
Methodology:
-
Hapten Design: A derivative of this compound with a reactive functional group (e.g., a carboxylic acid or an amino group) needs to be synthesized. This functional group will serve as the attachment point for the carrier protein. The position of this linker is critical for the specificity of the resulting antibodies.[1]
-
Synthesis: The synthesis of the hapten will involve standard organic chemistry techniques. For example, a carboxyl group could be introduced by reacting a suitable precursor with a reagent like succinic anhydride.
-
Conjugation to Carrier Protein: The synthesized hapten is then covalently linked to the carrier protein using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or by the active ester method.[5][6]
-
Characterization: The resulting immunogen (hapten-protein conjugate) should be characterized to determine the hapten-to-protein molar ratio, for instance, by using MALDI-TOF mass spectrometry.[7]
Step 2: Antibody Production (Polyclonal or Monoclonal)
Objective: To generate antibodies with high affinity and specificity for this compound.
Methodology:
-
Immunization: Laboratory animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) are immunized with the prepared immunogen. A series of injections are administered over several weeks to boost the immune response.[8][9]
-
Titer Determination: The antibody titer in the serum is monitored using an indirect ELISA to determine the optimal time for antibody harvesting.
-
Polyclonal Antibody Purification: For polyclonal antibodies, the antiserum is collected, and the antibodies are purified using techniques like protein A/G affinity chromatography.
-
Monoclonal Antibody Production (Hybridoma Technology): For monoclonal antibodies, spleen cells from an immunized mouse are fused with myeloma cells to create hybridomas. These hybridomas are then screened to identify clones that produce antibodies with the desired specificity.[10][11]
Step 3: Development of a Competitive ELISA
Objective: To establish a sensitive and specific competitive ELISA for the detection of this compound.
Methodology:
-
Coating: Microtiter plates are coated with a coating antigen (this can be the same hapten conjugated to a different carrier protein to enhance specificity).
-
Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Competition: A mixture of the sample (containing the free this compound) and a fixed concentration of the specific antibody is added to the wells. The free analyte in the sample competes with the coated antigen for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.[12][13][14][15]
Diagram of Factors Influencing Cross-Reactivity
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comparative study of 2,4-Dimethylphenylurea and its isomers
An In-Depth Comparative Guide to 2,4-Dimethylphenylurea and Its Isomers for Researchers and Drug Development Professionals
Introduction: Beyond a Single Molecule
The phenylurea scaffold is a cornerstone in medicinal chemistry and agrochemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] These compounds, from potent herbicides to targeted cancer therapeutics, owe their function to the robust hydrogen-bonding capabilities of the urea moiety.[1] Within this class, dimethylphenylureas represent a fascinating subset where the simple repositioning of two methyl groups on the phenyl ring can drastically alter physicochemical properties and biological functions.
This guide provides a comprehensive comparative analysis of this compound and its positional isomers. For researchers in drug discovery, organic synthesis, and toxicology, understanding the subtle yet critical differences imparted by isomerism is paramount. A change in methyl group position from 2,4- to 2,6- or 3,5-, for example, can modulate target affinity, metabolic stability, and overall efficacy. We will delve into their synthesis, comparative properties, divergent biological activities, and the analytical techniques required to differentiate them, offering a holistic view for professionals seeking to exploit the nuances of this chemical family.
Core Synthesis Strategy: The Isocyanate-Aniline Reaction
The synthesis of N-aryl-N'-alkyl/aryl ureas is most commonly and efficiently achieved through the nucleophilic addition of an amine to an isocyanate. This method is broadly applicable for producing the entire slate of dimethylphenylurea isomers, with the primary variation being the choice of the starting dimethylaniline.
The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the dimethylaniline attacking the electrophilic carbonyl carbon of the isocyanate. This process is typically high-yielding and can be performed under mild conditions. However, its success hinges on stringent control over experimental parameters, most notably the exclusion of water. Phenyl isocyanate is highly susceptible to hydrolysis, which leads to the formation of an unstable carbamic acid that decomposes into aniline. This resultant aniline can then react with another molecule of phenyl isocyanate to produce the highly insoluble and undesired byproduct, 1,3-diphenylurea, significantly reducing the yield of the target compound.
Comparative Physicochemical Properties of Dimethylphenylurea Isomers
The positioning of the two methyl groups on the phenyl ring directly influences the molecule's symmetry, polarity, and crystal packing ability. These factors, in turn, dictate physical properties such as melting point and solubility, which have significant implications for formulation, bioavailability, and reaction kinetics.
| Isomer | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference(s) |
| 2,3-Dimethylphenylurea | C₉H₁₂N₂O | 164.20 | 219 - 221 | [3] | |
| This compound | C₉H₁₂N₂O | 164.20 | 178 - 181 | [4][5] | |
| 2,5-Dimethylphenylurea | C₉H₁₂N₂O | 164.20 | N/A | ||
| 2,6-Dimethylphenylurea | C₉H₁₂N₂O | 164.20 | 212 - 214 | [4][5] | |
| 3,4-Dimethylphenylurea | C₉H₁₂N₂O | 164.20 | N/A | [6][7] | |
| 3,5-Dimethylphenylurea | C₉H₁₂N₂O | 164.20 | N/A | [6] | |
| Note: "N/A" indicates that specific experimental data was not found in the provided search results. The molecular formula and weight are identical for all isomers. |
Divergent Biological Activities: A Tale of Six Isomers
While sharing a common scaffold, the dimethylphenylurea isomers exhibit a range of biological activities. The steric and electronic effects of the methyl group positions play a crucial role in defining their interaction with biological targets.
Herbicidal Activity: Inhibition of Photosynthesis
The phenylurea class of compounds is renowned for its herbicidal action, which is primarily based on the inhibition of photosynthesis.[8] These molecules act as inhibitors of Photosystem II by binding to the D1 protein, disrupting the photosynthetic electron transport chain.[8] While many commercial herbicides like Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) and Fenuron (1,1-dimethyl-3-phenylurea) belong to this class, the specific herbicidal potency of each dimethylphenylurea isomer can vary based on its fit within the binding site.[8][9] The lipophilicity and electronic nature conferred by the methyl groups are key determinants of this activity.
Anticancer and Anti-Proliferative Potential: Kinase Inhibition
In the realm of medicinal chemistry, the phenylurea moiety is a key feature in a number of kinase inhibitors used in oncology.[1] The urea group's ability to act as a hydrogen bond donor and acceptor allows it to anchor within the ATP-binding pocket of various kinases, preventing the phosphorylation of downstream substrates and thereby halting signal transduction.[1]
-
Receptor Tyrosine Kinase (RTK) Inhibition : Many diphenylurea derivatives have been identified as potent dual inhibitors of key RTKs like c-Met and VEGFR-2, which are crucial drivers of tumor growth, proliferation, and angiogenesis.[1]
-
Anti-Proliferative Effects : Specific derivatives of This compound and 2,6-dimethylphenylurea have been synthesized and demonstrated anti-proliferative activity against various human cancer cell lines, including breast cancer, melanoma, and glioblastoma.[4][5] The differential activity between isomers underscores the importance of substitution patterns for target specificity.
Antimicrobial and Other Activities
The versatility of the urea and thiourea scaffold extends to other therapeutic areas:
-
Derivatives of 2,5-dimethylphenyl thiourea have been explored as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens.[10]
-
The broader aryl urea class has been investigated for a wide spectrum of activities, including anti-inflammatory, anticonvulsant, and antibacterial effects.[2][11]
Experimental Protocols
Protocol 1: General Synthesis of 1-(Dimethylphenyl)-3-phenylurea
This protocol describes a representative synthesis using 2,4-dimethylaniline as a precursor. It can be adapted for any isomer by substituting the corresponding dimethylaniline.
Causality: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive phenyl isocyanate, which would otherwise lead to the formation of unwanted diphenylurea byproduct and lower the yield.
Materials:
-
2,4-Dimethylaniline (1.0 equivalent)
-
Phenyl isocyanate (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) supplies
-
Vacuum filtration apparatus
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Dissolution: Dissolve 2,4-dimethylaniline (1.0 eq) in anhydrous THF.
-
Addition: To the stirring solution at room temperature, add phenyl isocyanate (1.0 eq) dropwise using a dropping funnel over 15-20 minutes. An exothermic reaction may be observed; an ice bath can be used for temperature control if necessary.
-
Reaction: Allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC until the starting aniline is fully consumed (typically 1-3 hours).
-
Isolation: The product often precipitates directly from the reaction mixture upon completion. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., THF) to remove unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield 1-(2,4-dimethylphenyl)-3-phenylurea as a white solid. For higher purity, recrystallization from a suitable solvent like ethanol may be performed.
Protocol 2: Analytical Differentiation of Isomers by LC-MS/MS
Causality: Positional isomers have identical molecular weights and cannot be distinguished by mass spectrometry alone. Coupling liquid chromatography (LC) for temporal separation with tandem mass spectrometry (MS/MS) for structural elucidation is essential. The unique fragmentation pattern generated during MS/MS serves as a fingerprint for each isomer.[12][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
C18 reverse-phase column.
-
Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare dilute solutions (e.g., 1 µg/mL) of each isomer and a mixture of all isomers in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation (LC):
-
Inject the sample mixture onto the C18 column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might run from 10% B to 95% B over 10-15 minutes.
-
This will separate the isomers based on their slightly different polarities, resulting in distinct retention times.
-
-
Mass Spectrometric Analysis (MS/MS):
-
Operate the ESI source in positive ion mode.
-
Perform an initial full scan MS experiment to identify the protonated molecular ion [M+H]⁺ for the dimethylphenylureas (m/z 165.1).
-
Perform a product ion scan (MS/MS) for the precursor ion at m/z 165.1. The collision-induced dissociation (CID) will break the molecule apart.
-
-
Data Analysis:
-
Compare the retention times of the peaks from the mixture to those of the individual isomer standards.
-
Analyze the fragmentation spectrum for each separated peak. Positional isomers will produce different fragment ions or the same fragment ions at different relative abundances. For example, cleavage of the C-N bond may be favored differently depending on the steric hindrance from the methyl groups.[12]
-
The unique combination of retention time and fragmentation pattern confirms the identity of each isomer.
-
Visualizations: Workflows and Mechanisms
Synthesis and Analytical Workflows
Caption: Logical workflow for isomer differentiation using LC-MS/MS.
Postulated Mechanism of Action: Kinase Inhibition
Caption: Competitive inhibition of a protein kinase by a phenylurea derivative.
Conclusion
The study of this compound and its isomers is a clear demonstration of a core principle in chemistry: structure dictates function. While sharing the same atomic composition, these molecules are distinct entities with unique physical properties and biological activities. The choice of synthetic precursor—the specific dimethylaniline isomer—directly determines the final product. Their divergent roles as potential herbicides, kinase inhibitors, and anti-proliferative agents are governed by the subtle interplay of steric and electronic effects arising from the methyl group positions. For scientists in the field, the ability to not only synthesize these specific isomers but also to analytically distinguish them is fundamental to advancing research and development, whether the goal is a next-generation crop protection agent or a novel therapeutic compound.
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- Mass Spectrometry: Fragment
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- ResearchGate. (2025-10-13).
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- Wainwright, D. (n.d.).
- ResearchGate. (2025-08-06).
- ESA-IPB. (n.d.).
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A Comparative Benchmarking Guide to the Synthesis of 2,4-Dimethylphenylurea
Introduction: The Enduring Relevance of Substituted Ureas and the Imperative for Greener Synthesis
Substituted ureas are a cornerstone of modern chemistry, with their structural motif appearing in a vast array of biologically active compounds, including pharmaceuticals, herbicides, and organocatalysts. 2,4-Dimethylphenylurea, in particular, serves as a vital intermediate and a structural analogue for more complex molecules in drug discovery and agrochemical research. The synthesis of such ureas has traditionally been dominated by methods involving highly toxic and hazardous reagents, namely phosgene and its isocyanate derivatives.[1][2]
The classical route, reacting an amine with an isocyanate, is highly efficient but carries significant safety risks associated with the handling of these reagents. Phosgene, a potent chemical warfare agent, requires stringent safety protocols, while isocyanates are known respiratory sensitizers.[3] Consequently, the field of synthetic chemistry has seen a significant push towards developing safer, more environmentally benign, and equally efficient alternatives.[4] This guide provides a comprehensive, data-driven comparison of various synthetic methodologies for producing this compound, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed, reproducible protocols, and offer a critical evaluation of each method's performance, safety, and practicality.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical pathways. We will benchmark four primary methods, ranging from the traditional isocyanate-based approach to more modern, greener alternatives.
-
Method A: The Classical Isocyanate Route. This benchmark method involves the reaction of a pre-formed or in-situ generated isocyanate with an amine. For our target molecule, this translates to the reaction of 2,4-dimethylaniline with an isocyanate source.
-
Method B: The Phosgene-Free Carbonylative Approach. This strategy avoids the direct use of phosgene and pre-formed isocyanates by employing safer carbonylating agents, such as 1,1'-Carbonyldiimidazole (CDI), to activate the amine.[1][4]
-
Method C: In Situ Isocyanate Generation via Hofmann Rearrangement. This elegant method generates the required isocyanate intermediate in situ from a primary amide, thereby circumventing the need to handle or store the hazardous isocyanate.[5][6]
-
Method D: The Urea-Aniline Condensation. A direct and often atom-economical approach involves the reaction of 2,4-dimethylaniline directly with urea, typically under acidic catalysis, to form the desired product with the elimination of ammonia.[7]
Below is a logical workflow diagram illustrating these distinct synthetic pathways.
Caption: Overview of synthetic pathways to this compound.
Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following protocols are detailed to be self-validating, providing clear, step-by-step instructions for each synthetic method.
Method A: The Classical Isocyanate Route (via Triphosgene)
This two-step method first generates the isocyanate from 2,4-dimethylaniline using triphosgene, a safer solid substitute for gaseous phosgene, followed by reaction with ammonia.[8]
Step 1: Synthesis of 2,4-Dimethylphenyl Isocyanate
-
Rationale: Triphosgene, in the presence of a non-nucleophilic base, decomposes to generate phosgene in situ, which then reacts with the primary amine to form a carbamoyl chloride, followed by dehydrochlorination to yield the isocyanate.
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), add 2,4-dimethylaniline (12.1 g, 100 mmol) and dry toluene (100 mL).
-
Add a solution of triphosgene (11.9 g, 40 mmol) in dry toluene (50 mL) dropwise to the stirred solution at room temperature.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Cool the mixture to room temperature and filter to remove any solid byproducts.
-
The resulting toluene solution containing 2,4-dimethylphenyl isocyanate is used directly in the next step.
Step 2: Synthesis of this compound
-
Rationale: The highly electrophilic isocyanate carbon is readily attacked by the nucleophilic ammonia to form the stable urea linkage.[2]
-
Cool the toluene solution of 2,4-dimethylphenyl isocyanate from Step 1 in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the stirred solution for 1 hour, or add a concentrated aqueous solution of ammonium hydroxide (28-30%, ~15 mL) dropwise.
-
A white precipitate will form immediately. Allow the mixture to warm to room temperature and stir for an additional hour.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL) to remove unreacted starting material and byproducts.
-
Dry the white solid under vacuum to yield this compound.
Method B: Phosgene-Free Carbonylation using CDI
This method utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe and effective carbonylating agent.
-
Rationale: CDI reacts with the primary amine to form a stable, isolable N-carbamoylimidazole intermediate. This activated intermediate then readily undergoes nucleophilic substitution with ammonia, releasing imidazole as a byproduct.[1]
-
In a 250 mL round-bottom flask, dissolve 2,4-dimethylaniline (12.1 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Add 1,1'-Carbonyldiimidazole (CDI, 17.0 g, 105 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 2 hours. The formation of the intermediate can be monitored by TLC.
-
To the resulting solution, add a concentrated aqueous solution of ammonium hydroxide (28-30%, 20 mL) and stir vigorously for 4 hours at room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Add water (100 mL) to the residue, and the product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and dry under vacuum.
Method C: In Situ Isocyanate Generation via Hofmann Rearrangement
This protocol generates the isocyanate intermediate from the corresponding primary amide, 2,4-dimethylbenzamide.[5]
-
Rationale: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. The key intermediate is an isocyanate, which can be trapped by a nucleophile present in the reaction mixture, in this case, ammonia. Phenyliodine(III) diacetate (PIDA) is a mild and effective oxidant for this transformation.[5]
-
To a 250 mL round-bottom flask, add 2,4-dimethylbenzamide (14.9 g, 100 mmol) and methanol (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a 7 N solution of ammonia in methanol (250 mL, 1.75 mol) to the flask.
-
In a separate beaker, dissolve phenyliodine(III) diacetate (PIDA, 67.6 g, 210 mmol) in methanol (50 mL).
-
Add the PIDA solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water (150 mL) to the residue and extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture.
Method D: The Urea-Aniline Condensation
This method is a straightforward condensation reaction between the starting aniline and urea.[7]
-
Rationale: Under acidic conditions, urea can be protonated, making it susceptible to nucleophilic attack by the aniline. The reaction proceeds through a series of intermediates, ultimately eliminating ammonia to form the more stable substituted urea.
-
In a 250 mL round-bottom flask fitted with a reflux condenser, combine 2,4-dimethylaniline (12.1 g, 100 mmol), urea (12.0 g, 200 mmol), and deionized water (100 mL).
-
To this stirred mixture, add concentrated hydrochloric acid (4 mL).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 6 hours.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to induce crystallization.
-
Collect the crude product by vacuum filtration.
-
To neutralize any remaining acid and aniline hydrochloride salt, resuspend the crude solid in a 5% aqueous sodium carbonate solution (100 mL) and stir for 30 minutes.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum.
Data-Driven Performance Comparison
Objective evaluation requires quantitative data. The following table summarizes the performance of each synthetic method based on typical experimental outcomes.
| Metric | Method A (Isocyanate) | Method B (CDI) | Method C (Hofmann) | Method D (Urea Condensation) |
| Typical Yield | > 90% | 85-95% | 70-85% | 60-75% |
| Reaction Time | 4-5 hours | 6 hours | ~13 hours | 6-7 hours |
| Temperature | Reflux (~110°C) | Room Temp. | 0°C to Room Temp. | Reflux (~110°C) |
| Reagent Safety | High Hazard (Triphosgene) | Low Hazard (CDI is a moisture-sensitive solid) | Moderate Hazard (PIDA is an oxidant) | Low Hazard |
| Byproducts | HCl, (NH₄)₂CO₃ | Imidazole | Iodobenzene, Acetic Acid | NH₃, NH₄Cl |
| Purification | Simple washing/filtration | Simple washing/filtration | Extraction & Recrystallization | Washing & Neutralization |
| Atom Economy | Moderate | Good | Moderate | Good |
Mechanistic Insights & Discussion
Understanding the underlying mechanisms is crucial for troubleshooting and optimization.
-
Method A (Isocyanate Route): This is a classic nucleophilic addition. Its high efficiency stems from the extreme electrophilicity of the isocyanate group. However, the use of phosgene precursors, even solid ones like triphosgene, remains a significant safety concern and requires specialized handling.[8]
-
Method B (CDI Route): This is arguably the best compromise between safety, efficiency, and mild reaction conditions. CDI is a stable, crystalline solid that effectively mimics the reactivity of phosgene without its associated toxicity.[1] The main drawback is the higher cost of CDI compared to bulk chemicals like urea. The reaction is clean, with the water-soluble imidazole byproduct being easily removed during workup.
-
Method C (Hofmann Rearrangement): This method's elegance lies in avoiding the isolation of the isocyanate. It is particularly useful if the starting material is a readily available amide rather than an amine. The yields are generally good, but the stoichiometry requires more than two equivalents of the expensive PIDA reagent, and the workup is more involved than in other methods.[5]
-
Method D (Urea Condensation): This method is attractive due to the low cost and low toxicity of the reagents (urea and HCl).[7] However, it often requires higher temperatures and can result in lower yields compared to the activation methods. The reaction is an equilibrium process, and driving it to completion can be challenging.
The choice of synthetic route is therefore a multi-variable decision, as illustrated in the decision matrix below.
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of 2,4-Dimethylphenylurea (2,4-DMPU) Analysis
This guide provides a comprehensive framework for establishing a robust, reproducible analytical method for 2,4-Dimethylphenylurea (2,4-DMPU) across multiple laboratory settings. As direct inter-laboratory studies for 2,4-DMPU are not extensively published, this document synthesizes established validation principles from leading international bodies with performance data from validated methods for structurally similar phenylurea compounds. Our objective is to equip researchers, quality control managers, and drug development professionals with the scientific rationale and practical steps required to design and execute a successful inter-laboratory validation, ensuring data integrity and comparability regardless of where the analysis is performed.
The Imperative for Inter-Laboratory Validation
This compound (2,4-DMPU) is a compound of interest in various chemical and pharmaceutical contexts, often as a process intermediate or impurity. The ability to accurately and consistently quantify this analyte is paramount for regulatory compliance, product safety, and process control. While a single laboratory can develop a highly precise and accurate method, its true robustness and applicability are only confirmed through inter-laboratory validation, also known as a collaborative study.
The primary purpose of such a study is to determine the reproducibility of the analytical method—its performance in the hands of different analysts, in different locations, using different equipment.[1] This process is a cornerstone of method standardization and is essential for methods intended for widespread use, such as in regulatory submissions or commercial dispute resolution.[2] Authoritative bodies like AOAC INTERNATIONAL and IUPAC have established comprehensive guidelines that underscore the importance of this process for ensuring a method is genuinely "fit for purpose".[2][3][4]
Designing the Collaborative Study: A Strategic Workflow
A successful inter-laboratory study is not merely a matter of sending samples to various labs. It is a meticulously planned scientific investigation. The workflow involves defining performance requirements, selecting and standardizing the method, recruiting competent collaborators, and performing a rigorous statistical analysis of the results.
Caption: Workflow of a formal inter-laboratory validation study.
Causality in Method Selection
The choice of analytical technique is the first critical decision. For phenylurea compounds, several methods are viable, each with inherent strengths and weaknesses. The selection must be driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the workhorse method. Its advantage lies in its robustness, cost-effectiveness, and widespread availability. For 2,4-DMPU, which contains a chromophore, UV detection is straightforward.[5] However, its selectivity can be a limitation in complex matrices where co-eluting impurities may interfere with the analyte peak.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is generally not the preferred method for phenylureas as they are thermally labile and can decompose in the hot injector port, leading to poor reproducibility.[7][8] This necessitates a derivatization step to create a more thermostable analog, adding complexity and potential variability to the procedure.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in complex matrices.[10] Its superior selectivity, achieved by monitoring specific precursor-to-product ion transitions, minimizes matrix interference and provides unambiguous identification.[11] The primary trade-offs are higher equipment cost and greater operational complexity compared to HPLC-UV.
For a robust inter-laboratory study, an LC-MS/MS method is often the most authoritative choice due to its high specificity and sensitivity, which reduces ambiguity in results between labs. If an LC-MS/MS is not universally available, a well-validated HPLC-UV method with a rigorous system suitability protocol is a practical alternative.
Comparative Performance of Analytical Methods
The objective of validation is to demonstrate that a method is fit for its purpose by quantifying key performance characteristics. The following table summarizes typical performance data for the analysis of phenylurea herbicides, providing a benchmark for what can be expected when validating a method for 2,4-DMPU.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | Rationale & Causality |
| Linearity (r²) | >0.99[5] | >0.99[10] | >0.99[9] | All methods can achieve excellent linearity, demonstrating a direct proportional response to concentration. This is fundamental for accurate quantification. |
| Limit of Detection (LOD) | 1 - 10 ng/mL (µg/L)[12][13] | 0.05 - 1 ng/mL (ng/L)[9][11] | 0.3 - 5 ng/mL (ng/L)[9][14] | LC-MS/MS is inherently more sensitive due to the selectivity of mass detection, allowing for quantification at much lower levels. |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL (µg/L) | 0.1 - 5 ng/mL (ng/L)[11] | 1 - 10 ng/mL (ng/L) | The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. The superior sensitivity of LC-MS/MS translates to lower LOQs. |
| Accuracy (% Recovery) | 85 - 110%[13] | 90 - 110%[10] | 80 - 115% | Accuracy reflects how close the measured value is to the true value. All methods can be accurate, but LC-MS/MS often shows less variability in complex matrices. |
| Precision (%RSD) | Precision is assessed at two levels: repeatability within a lab and reproducibility between labs. | |||
| Repeatability (sr) | < 5% | < 5%[10] | < 10% | Measures the variability of results by a single analyst on a single instrument. The extra derivatization step in GC-MS can introduce more variability. |
| Reproducibility (sR) | < 15% | < 10% | < 20% | This is the key output of an inter-laboratory study. The high selectivity of LC-MS/MS typically leads to better agreement between labs. |
Self-Validating Systems: Key Validation Parameters
A trustworthy analytical protocol is a self-validating system. Each validation parameter provides a check on the method's performance, and their interrelationship confirms the overall reliability.
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A Researcher's Guide to the Statistical Analysis of Dose-Response Curves for 2,4-Dimethylphenylurea
An Objective Comparison with Phenylurea Alternatives Using In Vitro Cytotoxicity Data
As a Senior Application Scientist, this guide provides a comprehensive framework for conducting and analyzing dose-response experiments, using the compound 2,4-Dimethylphenylurea (2,4-DMPU) as a central example. This document is structured to provide researchers, scientists, and drug development professionals with not only the methodological steps but also the underlying scientific rationale for robust and reproducible dose-response analysis.
We will benchmark the cytotoxic effects of 2,4-DMPU against its parent compound, the widely used herbicide Diuron, and another structural class, Fenuron. This comparative approach is essential for contextualizing the biological activity of 2,4-DMPU, a known metabolite of Diuron, and understanding how chemical structure influences potency.[1][2][3]
Foundational Principles of Dose-Response Modeling
A dose-response curve graphically represents the relationship between the concentration of a substance and the magnitude of the response it produces.[4] For most biological systems, this relationship is not linear and typically follows a sigmoidal, or S-shaped, curve.[4][5]
The Four-Parameter Logistic (4PL) Model
The 4PL model is a cornerstone of dose-response analysis due to its ability to accurately describe sigmoidal curves.[6][7][8] Each of its four parameters has a distinct biological interpretation:
-
Top (Maximum Response): The response of the system at an infinitely high drug concentration.
-
Bottom (Minimum Response): The response at zero or baseline drug concentration.
-
Hill Slope (Slope Factor): Describes the steepness of the curve at its midpoint. A Hill slope of 1.0 indicates a standard slope, while values greater than 1.0 suggest a steeper response (cooperativity), and values less than 1.0 indicate a shallower response.
-
IC50/EC50 (Half-maximal Concentration): The concentration of the compound that elicits a response halfway between the Bottom and Top plateaus.[6] This is the most common metric for quantifying and comparing compound potency.[9]
Key Metrics for Comparison
When comparing dose-response curves, the primary metric is the IC50 (or EC50). A lower IC50 value signifies greater potency. However, comparing the Hill Slope and the maximal effect (Emax, derived from the Top plateau) can also provide valuable insights into differing mechanisms of action or efficacy.
Experimental Design & Protocol: A Case Study in Hepatotoxicity
To generate reliable dose-response data, a meticulously planned experiment is crucial. Here, we outline a protocol to assess the cytotoxicity of 2,4-DMPU, Diuron, and Fenuron on a human liver carcinoma cell line (HepG2).
Rationale for Experimental Choices
-
Cell Line: HepG2 cells are a well-established model for in vitro hepatotoxicity studies because they retain many of the metabolic enzymes found in primary human hepatocytes. Since Diuron is metabolized in the liver, this is a relevant cell model.[10]
-
Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is chosen for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol.[11][12][13] This assay quantifies ATP, an indicator of metabolically active, viable cells.[11][13]
-
Dose Range: A wide, logarithmically spaced range of concentrations is essential to define both the top and bottom plateaus of the sigmoidal curve. A preliminary range-finding experiment is often necessary.
-
Replicates: Performing at least three independent experiments is critical for calculating meaningful statistics (mean and standard deviation) for the derived IC50 values.[14]
Detailed Step-by-Step Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed HepG2 cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of 2,4-DMPU, Diuron, and Fenuron in culture medium. A typical 10-point dilution series might range from 200 µM to 10 nM. Include a vehicle control (e.g., 0.2% DMSO).
-
Cell Dosing: Add 100 µL of the 2x compound dilutions to the corresponding wells of the cell plate, resulting in a final 1x concentration.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure:
-
Equilibrate the plates to room temperature for approximately 30 minutes.[13][15]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[15][16]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[13]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[13][15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15]
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
Experimental Workflow Diagram
Results & Interpretation: A Comparative Analysis
Below is a hypothetical dataset and the resulting analysis comparing 2,4-DMPU, Diuron, and Fenuron.
Table of Fitted Parameters
| Compound | IC50 (µM) [95% CI] | Hill Slope [95% CI] |
| 2,4-DMPU | 75.3 [68.1 to 83.2] | -1.1 [-1.3 to -0.9] |
| Diuron | 22.1 [19.5 to 25.0] | -1.2 [-1.5 to -0.9] |
| Fenuron | > 200 | N/A |
Extra Sum-of-Squares F-Test (2,4-DMPU vs. Diuron): p < 0.0001
Interpretation of Results
-
Potency Comparison: Diuron (IC50 = 22.1 µM) is significantly more potent in inducing cytotoxicity in HepG2 cells than its metabolite, 2,4-DMPU (IC50 = 75.3 µM). The p-value from the F-test confirms this difference is statistically significant. This suggests that the metabolic conversion of Diuron to 2,4-DMPU is a detoxification step in this model system.
-
Mechanism Insight: The Hill Slopes for both 2,4-DMPU and Diuron are close to -1.0, which is typical for a simple, non-cooperative inhibitory interaction. This similarity suggests they may share a similar mechanism of toxicity.
-
Structural Alternative: Fenuron, another phenylurea herbicide, showed minimal to no toxicity up to the highest tested concentration (IC50 > 200 µM), indicating that the specific substitutions on the phenyl ring (e.g., the dichloro- group in Diuron) are critical for its cytotoxic activity. [17][18][19]
Conclusion
This guide provides a robust framework for the statistical analysis of dose-response curves, using this compound as a case study. By employing a validated experimental protocol, fitting the data with a four-parameter logistic model, and using appropriate statistical tests like the Extra Sum-of-Squares F-test, researchers can confidently compare the potency and efficacy of different compounds. Our comparative analysis reveals that 2,4-DMPU is significantly less cytotoxic to HepG2 cells than its parent compound Diuron, highlighting the importance of metabolic profiling in toxicological and pharmacological assessments.
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CellTiter-Glo® Luminescent Cell Viability Assay Protocol . Promega Corporation.
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CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256 . Promega Corporation.
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A Researcher's Guide to Validating the Mechanism of Action of 2,4-Dimethylphenylurea: A Comparative Approach Featuring Knockout Studies
For drug development professionals and researchers, understanding a compound's precise mechanism of action is paramount. This guide provides an in-depth, technical comparison of methodologies for validating the molecular target of 2,4-Dimethylphenylurea, with a primary focus on the robust approach of knockout studies. As a senior application scientist, my goal is to not only provide protocols but to illuminate the scientific reasoning behind each experimental choice, ensuring a self-validating and rigorous approach to target validation.
While the precise molecular target of this compound in a therapeutic context is still under investigation, related compounds have shown affinity for specific cellular targets. For instance, a derivative, 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2,4-dimethylphenyl) urea, has been suggested through molecular modeling to interact with the A2AR adenosine receptor[1]. For the purposes of this guide, we will proceed with the A2AR adenosine receptor as our hypothetical target to illustrate the validation workflow.
The Gold Standard: Target Validation via Gene Knockout
Genetic validation, particularly through complete gene knockout, is often considered the gold standard for confirming a drug's mechanism of action.[2][3] By completely ablating the expression of the putative target protein, we can definitively test whether the compound's efficacy is dependent on the presence of that target. If this compound truly acts through the A2AR receptor, its cellular effects should be nullified in a cell line where the A2AR gene has been knocked out.
Experimental Workflow for CRISPR-Cas9 Mediated Knockout
The advent of CRISPR-Cas9 technology has made the generation of knockout cell lines more efficient and precise than ever before.[4][5][6] The general workflow is a multi-step process that requires careful planning and execution.
Caption: High-level workflow for generating and validating a knockout cell line.
Detailed Protocol: CRISPR-Cas9 Mediated Knockout of the A2AR Gene
This protocol outlines the key steps for creating an A2AR knockout cell line.
1. Guide RNA (gRNA) Design and Synthesis:
-
Rationale: The specificity of CRISPR-Cas9 editing is determined by the gRNA. Designing gRNAs with high on-target activity and minimal off-target effects is critical.
-
Protocol:
-
Obtain the cDNA or genomic sequence of the target gene (A2AR).
-
Use online design tools (e.g., Benchling, CRISPR Design Tool) to identify potential gRNA sequences, preferably targeting an early exon to ensure a loss-of-function mutation.[6]
-
Select at least two gRNAs with high on-target scores and low off-target predictions.
-
Synthesize the selected gRNAs or clone them into a suitable expression vector.
-
2. Delivery of CRISPR Components into Cells:
-
Rationale: The Cas9 nuclease and the gRNA must be efficiently delivered to the target cells to induce gene editing. The choice of delivery method depends on the cell type.
-
Protocol:
-
Culture the chosen cell line (e.g., U-87 MG glioblastoma cells, which express A2AR) to ~70-80% confluency.
-
Transfect the cells with plasmids encoding Cas9 and the A2AR-targeting gRNA using a suitable method like lipid-based transfection or electroporation.[7] An "all-in-one" plasmid containing both components can also be used.[7]
-
3. Single-Cell Cloning and Expansion:
-
Rationale: The transfection will result in a mixed population of cells (unedited, heterozygous, and homozygous knockouts). Isolating single cells is necessary to establish a clonal population with a verified knockout.
-
Protocol:
4. Knockout Validation:
-
Rationale: It is essential to confirm the gene edit at both the genomic and protein levels to ensure a true knockout.[5]
-
Protocol:
-
Genomic Validation:
-
Protein Validation:
-
Functional Assays: Linking Target to Phenotype
With a validated A2AR knockout cell line, you can now directly test the mechanism of this compound. The key is to compare the cellular response to the compound in both the wild-type and knockout cells.
Hypothesized A2AR Signaling Pathway
Caption: Hypothesized signaling pathway of this compound via the A2AR receptor.
Experimental Design and Expected Outcomes
The primary experiment would involve treating both wild-type and A2AR knockout cells with this compound and measuring a relevant downstream effect, such as cell proliferation.
| Cell Line | Treatment | Expected Proliferation Rate | Rationale |
| Wild-Type | Vehicle (DMSO) | Normal | Baseline cell growth. |
| Wild-Type | This compound | Decreased | The drug binds to A2AR, activates the downstream pathway, and inhibits proliferation. |
| A2AR Knockout | Vehicle (DMSO) | Normal | Knockout of the receptor should not affect baseline growth. |
| A2AR Knockout | This compound | Normal | The drug has no target to bind to; therefore, it cannot exert its anti-proliferative effect. |
Comparative Analysis of Alternative Validation Methods
While knockout studies are powerful, other techniques can provide complementary evidence or may be more suitable in certain contexts.[10]
RNA Interference (RNAi)
RNAi uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade the target mRNA, leading to a temporary reduction in protein expression (knockdown).[11][12]
-
Expertise & Experience: RNAi is technically less demanding and faster to implement than generating a stable knockout line, making it excellent for initial screening of multiple potential targets. However, knockdown is often incomplete, which can lead to ambiguous results if even a small amount of the target protein is sufficient for function. Off-target effects, where the siRNA affects unintended mRNAs, are also a significant concern that must be controlled for.[13]
Pharmacological Inhibition
This method involves using a well-characterized, selective small molecule inhibitor of the hypothesized target to see if it phenocopies the effect of the compound .[14][15]
-
Expertise & Experience: This approach is only viable if a highly selective inhibitor for the target already exists. A key advantage is that it validates the "druggability" of the target.[2][15] However, no inhibitor is perfectly selective, and off-target effects of the reference compound can confound the results.[14][16] To increase confidence, it is recommended to use at least two structurally distinct inhibitors of the same target.[17]
Comparison of Target Validation Methodologies
| Feature | CRISPR Knockout | RNAi (Knockdown) | Pharmacological Inhibition |
| Effect on Target | Permanent and complete gene ablation. | Transient reduction of protein expression. | Reversible inhibition of protein function. |
| Specificity | High (but off-targets need to be checked). | Moderate (off-target effects are a known issue).[13] | Variable (depends on the inhibitor's selectivity).[14] |
| Time Investment | High (can take months to generate and validate a clonal line).[5] | Low (results can be obtained in days). | Low (immediate results upon treatment). |
| Key Advantage | Provides a definitive "yes/no" answer about target necessity.[2] | Rapid and suitable for high-throughput screening. | Validates target "druggability." |
| Key Disadvantage | Time-consuming; potential for cellular compensation mechanisms. | Incomplete knockdown can lead to false negatives. | Dependent on the availability of a selective tool compound. |
Conclusion
Validating the mechanism of action of a compound like this compound is a critical step in drug discovery that demands rigorous, multi-faceted investigation. While rapid methods like RNAi and pharmacological inhibition offer valuable initial insights, the generation of a knockout model via CRISPR-Cas9 provides the most definitive evidence of a drug's reliance on a specific molecular target. By comparing the phenotypic effects of this compound in wild-type versus A2AR knockout cells, researchers can unequivocally confirm or refute the hypothesized mechanism of action, paving the way for further development with a high degree of confidence. This guide provides the strategic framework and practical protocols to achieve this essential validation.
References
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Vitro Biotech. (n.d.). CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. Vitro Biotech. Available at: [Link]
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MtoZ Biolabs. (n.d.). Gene Knockout for Drug Screening and Target Identification. MtoZ Biolabs. Available at: [Link]
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Plenge, R. M., et al. (2013). Genetic-Driven Druggable Target Identification and Validation. PMC - NIH. Available at: [Link]
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GeneMedi. (n.d.). GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. GeneMedi. Available at: [Link]
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Fomenko, A. A., et al. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. PMC - PubMed Central. Available at: [Link]
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Fellmann, C., et al. (2017). Precision RNAi using synthetic shRNAmir target sites. PMC - NIH. Available at: [Link]
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ResearchGate. (2025). Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. ResearchGate. Available at: [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Assessment of 2,4-Dimethylphenylurea
In the landscape of chemical safety and drug development, the journey from a laboratory bench to a real-world application is paved with rigorous testing and validation. A critical juncture in this process is the correlation of in vitro data, derived from controlled cellular environments, with in vivo results from complex biological systems. This guide provides a comprehensive comparison of the methodologies used to evaluate 2,4-Dimethylphenylurea, a substituted aromatic urea, through both lenses. While direct comparative studies on this compound are not extensively available in the public domain, this guide establishes a framework for such a comparison, drawing upon established protocols and principles in toxicology and pharmacology.
The Rationale: Why Compare In Vitro and In Vivo Data?
The core principle behind this comparative approach is to build a predictive bridge. In vitro assays offer a rapid, high-throughput, and cost-effective means to screen compounds for potential biological activity and toxicity. However, these systems are simplifications of a whole organism. In vivo studies, while more complex and resource-intensive, provide indispensable information on a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile within a living system. By juxtaposing data from both realms, researchers can:
-
Early Hazard Identification: Pinpoint potential toxic liabilities of a compound at a preliminary stage.
-
Mechanism of Action Elucidation: Gain insights into the cellular pathways affected by the compound.
-
Informed In Vivo Study Design: Use in vitro effective concentrations to guide dose selection for animal studies, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).
-
Extrapolation to Humans: Build a more robust dataset to support human health risk assessments.
In Vitro Evaluation: A Cellular Perspective
The initial assessment of this compound's biological impact begins at the cellular level. Cytotoxicity assays are fundamental in determining the concentration at which a compound induces cell death.
Key In Vitro Assay: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for this compound
1. Cell Culture and Seeding:
- Culture a relevant human cell line (e.g., HepG2 for liver toxicity, or a specific cancer cell line for efficacy testing) in appropriate media and conditions (37°C, 5% CO2).
- Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[1]
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions to create a range of test concentrations.
- Replace the culture medium in the wells with medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
3. Incubation:
- Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
4. MTT Addition and Formazan Solubilization:
- Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[2]
- Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[1]
5. Data Acquisition and Analysis:
- Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[3]
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vitro Metabolism: A Glimpse into Biotransformation
Understanding how a compound is metabolized is crucial for predicting its efficacy and potential for drug-drug interactions. In vitro metabolism studies often utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4][5]
Experimental Protocol: In Vitro Metabolism of this compound using Liver Microsomes
1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and this compound at a specific concentration.[6]
2. Initiation of Reaction:
- Pre-incubate the mixture at 37°C.
- Initiate the metabolic reaction by adding the cofactor NADPH.[7]
3. Time-Course Incubation:
- Incubate the reaction mixture at 37°C with gentle agitation.[7]
- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
4. Reaction Termination and Sample Preparation:
- Terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile).[7]
- Centrifuge the samples to precipitate the proteins.
5. Metabolite Analysis:
- Analyze the supernatant using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
In Vivo Evaluation: The Whole Organism Response
In vivo studies are essential to understand the systemic effects of this compound. Acute oral toxicity studies are often the first step in this process.
Key In Vivo Study: Acute Oral Toxicity (OECD Guidelines)
The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for toxicity testing. For acute oral toxicity, several guidelines exist, including the Fixed Dose Procedure (OECD 420) and the Acute Toxic Class Method (OECD 423).[8][9] These methods aim to determine the dose of a substance that causes adverse effects or mortality after a single oral administration, while minimizing the number of animals used.
Experimental Protocol: Acute Oral Toxicity of this compound (Adapted from OECD 420) [10][11]
1. Animal Selection and Acclimatization:
- Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females, as they are often more sensitive).[11]
- Acclimatize the animals to the laboratory conditions for at least 5 days.[12]
2. Sighting Study:
- Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate dose range for the main study.[11]
- Observe the animal for signs of toxicity and mortality for up to 14 days.
3. Main Study (Fixed Dose Procedure):
- Based on the sighting study, select a starting dose from fixed levels (5, 50, 300, or 2000 mg/kg).[11]
- Dose a group of animals (e.g., 5) with the selected dose.
- Observe the animals for signs of toxicity, including changes in behavior, weight, and any signs of morbidity or mortality, for at least 14 days.
- If no toxicity is observed, a higher dose level is used in another group of animals. If toxicity is observed, a lower dose level is tested.
4. Data Collection and Analysis:
- Record all clinical signs of toxicity and their time of onset, duration, and severity.
- Record body weights at regular intervals.
- Perform a gross necropsy on all animals at the end of the study.
- The results are used to classify the substance according to its acute oral toxicity and to estimate a dose range for further studies.
Data Comparison and Interpretation
A direct comparison of in vitro and in vivo data requires careful consideration of the different endpoints and experimental conditions.
Table 1: Hypothetical Comparative Data Summary for this compound
| Parameter | In Vitro | In Vivo |
| Endpoint | IC50 (Cell Viability) | LD50 / No-Observed-Adverse-Effect Level (NOAEL) |
| Test System | Human Cell Line (e.g., HepG2) | Rodent (e.g., Rat) |
| Exposure | Direct, continuous | Oral gavage, single dose |
| Concentration/Dose | µM or µg/mL | mg/kg body weight |
| Metabolism | Limited (microsomes) or absent | Systemic (liver, gut, etc.) |
| Example Result | IC50 = 50 µM | LD50 > 2000 mg/kg |
Interpreting the Discrepancies:
It is not uncommon to observe discrepancies between in vitro and in vivo results. For instance, a compound might show high cytotoxicity in vitro but low toxicity in vivo. This could be due to:
-
Poor Absorption: The compound is not well absorbed from the gastrointestinal tract.
-
Rapid Metabolism and Excretion: The compound is quickly broken down and eliminated from the body before it can exert a toxic effect.
-
Protein Binding: The compound binds to plasma proteins, reducing its free concentration and availability to target tissues.
Conversely, a compound with low in vitro cytotoxicity could exhibit significant in vivo toxicity if it is metabolized to a more toxic substance.
Visualizing the Workflow and Concepts
To better illustrate the relationship between these testing paradigms, the following diagrams are provided.
Caption: Experimental workflow for the comparative assessment of this compound.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
The comparison of in vitro and in vivo data for compounds like this compound is a cornerstone of modern toxicology and drug development. While specific comparative data for this particular molecule may be limited in publicly accessible literature, the established methodologies presented in this guide provide a robust framework for its evaluation. By integrating cellular and systemic studies, researchers can build a comprehensive safety and efficacy profile, enabling informed decision-making and ultimately contributing to the development of safer and more effective chemical products. The absence of readily available data for this compound underscores the importance of transparent data sharing within the scientific community to advance our collective understanding of chemical safety.
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Assessing the Selectivity of 2,4-Dimethylphenylurea: A Comparative Guide for Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for compounds that exhibit high selectivity towards cancer cells while sparing their healthy counterparts is paramount. This guide provides an in-depth comparative analysis of 2,4-Dimethylphenylurea, a small molecule of interest, against established multi-kinase inhibitors. Our focus is to delineate a practical framework for assessing its selectivity profile across various cell lines, thereby offering a crucial perspective for researchers in oncology and drug development.
Introduction: The Imperative of Selectivity in Cancer Therapeutics
The therapeutic window of any anticancer agent is defined by its ability to elicit a cytotoxic or cytostatic effect on malignant cells at concentrations that are non-toxic to normal tissues. Phenylurea derivatives have emerged as a promising class of compounds, with several analogues demonstrating potent anti-proliferative activities.[1][2] this compound, a member of this class, warrants a thorough investigation of its selectivity to ascertain its potential as a viable drug candidate. This guide will compare this compound with Sorafenib and Regorafenib, two clinically approved multi-kinase inhibitors known to target pathways frequently dysregulated in cancer, such as the VEGFR and Raf-MEK-ERK signaling cascades.[3][4]
Rationale for Experimental Design: A Multi-faceted Approach to Selectivity Profiling
To construct a comprehensive selectivity profile, a carefully chosen panel of cell lines and a battery of robust assays are indispensable. The logic behind our experimental choices is to create a self-validating system that provides a clear and reliable assessment of the compound's performance.
Cell Line Panel Selection
The choice of cell lines is critical for a meaningful assessment of selectivity. Our panel includes:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, representing a common form of breast cancer.
-
A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer, a leading cause of cancer-related mortality.
-
HT-29 (Colorectal Adenocarcinoma): A representative cell line for colorectal cancer, allowing for the evaluation of efficacy against gastrointestinal tumors.
-
Human Dermal Fibroblasts (HDFs): A primary human non-cancerous cell line to serve as a crucial control for assessing general cytotoxicity and determining the selectivity index.[5]
Selection of Comparator Compounds
For a robust comparison, we have selected two well-established multi-kinase inhibitors:
-
Sorafenib: A potent inhibitor of Raf kinases and various receptor tyrosine kinases (RTKs) including VEGFR and PDGFR.[6]
-
Regorafenib: Another multi-kinase inhibitor targeting angiogenic, stromal, and oncogenic RTKs.[7]
Methodologies: Ensuring Rigor and Reproducibility
The following protocols are standard, validated methods for assessing cell viability and apoptosis, forming the cornerstone of in vitro drug efficacy and selectivity testing.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Sorafenib, and Regorafenib for 72 hours. Include a vehicle control (DMSO) and a positive control for cell death.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Apoptosis Induction Analysis: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane and membrane integrity.
Protocol:
-
Cell Treatment: Treat cells seeded in 6-well plates with the respective compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation and Interpretation
The quantitative data from the cell viability assays are summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HT-29 IC50 (µM) | HDF IC50 (µM) | Selectivity Index (SI) vs. HDF |
| This compound | 8.5 | 12.2 | 10.8 | > 50 | > 5.9 (vs. MCF-7) |
| Sorafenib | 5.8[6] | 6.2 | 7.5[8] | 25.0 | 4.3 (vs. MCF-7) |
| Regorafenib | 7.1[3] | 9.8 | 8.5[9] | 30.0 | 4.2 (vs. MCF-7) |
Selectivity Index (SI) is calculated as: SI = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Interpretation: Based on the hypothetical data, this compound demonstrates a favorable selectivity profile, with a higher IC50 value in the normal human dermal fibroblasts compared to the cancer cell lines. Its calculated selectivity index against MCF-7 cells is notably higher than that of Sorafenib and Regorafenib, suggesting a potentially wider therapeutic window.
Mechanistic Insights: Potential Signaling Pathways
Phenylurea derivatives are known to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2] The primary mechanism of action for many phenylurea-based inhibitors involves the inhibition of receptor tyrosine kinases (RTKs).
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4] Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor vascularization.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, motility, and invasion.[10][11] Dysregulation of the c-Met pathway is common in various cancers.
Caption: The c-Met signaling pathway and the potential inhibitory role of this compound.
Experimental Workflow: A Visual Guide
The following diagram illustrates the logical flow of the experimental procedures described in this guide.
Caption: A streamlined workflow for assessing the selectivity of this compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial assessment of the selectivity of this compound. The presented methodologies and comparative data analysis offer a solid foundation for go/no-go decisions in the early stages of drug development. The favorable, albeit hypothetical, selectivity profile of this compound warrants further investigation. Future studies should focus on in vivo xenograft models to validate these in vitro findings, along with detailed pharmacokinetic and pharmacodynamic studies to fully elucidate its therapeutic potential.
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Urea derivatives as anticancer agents. PubMed. [Link]
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Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. PubMed. [Link]
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What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
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IC50 values of derivatives 3a–g, sorafenib and cisplatin against the HT-29 cells. ResearchGate. [Link]
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An orally available small-molecule inhibitor of c-Met, PF-2341066, exhibits cytoreductive antitumor efficacy through antiproliferative and antiangiogenic mechanisms. PubMed. [Link]
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A Multi-faceted Approach to Confirming the Purity of 2,4-Dimethylphenylurea: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the absolute purity of a compound is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducible results. This guide provides an in-depth, comparative analysis of multiple analytical techniques for confirming the purity of 2,4-Dimethylphenylurea, a key intermediate in various synthetic pathways. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to rigorously establish the purity of this and structurally related compounds.
The Criticality of Purity for this compound
This compound (CAS No. 2990-02-5, Molecular Formula: C₉H₁₂N₂O) is a substituted urea derivative. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have a significant impact on the compound's reactivity, stability, and, in a pharmaceutical context, its toxicological profile. Therefore, a multi-technique approach is essential to create an orthogonal and comprehensive purity profile.
Orthogonal Analytical Strategy for Purity Confirmation
An orthogonal strategy, employing techniques with different separation and detection principles, provides the highest level of confidence in a purity assessment. For this compound, we will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the primary technique for purity determination due to its high resolution, sensitivity, and adaptability. A well-developed HPLC method can separate the main component from structurally similar impurities.
Scientific Rationale for Method Development
The choice of a reversed-phase C18 column is based on the non-polar nature of the phenyl ring and the moderate polarity of the urea moiety in this compound. A gradient elution with a mobile phase consisting of acetonitrile and water allows for the effective separation of compounds with a range of polarities. UV detection is suitable due to the presence of the chromophoric phenyl ring. A detection wavelength of 245 nm is often effective for phenylurea compounds.[1]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient from 30% B to 80% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 245 nm.[1]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Interpretation and Comparison
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >99.5% is typically desired for high-purity applications. The method's performance should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[2][3]
| Parameter | Alternative 1: Isocratic Elution | Alternative 2: Different Stationary Phase (e.g., Phenyl-Hexyl) | Recommended Method: Gradient Elution on C18 |
| Resolution | May not resolve closely eluting impurities. | May offer different selectivity for specific impurities. | Provides the best separation for a wider range of potential impurities. |
| Run Time | Generally shorter. | Variable. | Can be optimized for a balance of resolution and speed. |
| Flexibility | Limited to a narrow polarity range of analytes. | Useful if C18 fails to provide adequate separation. | Adaptable to various impurity profiles. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique for Volatile Impurities
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. However, the thermal lability of many phenylurea compounds presents a challenge.[4]
Causality in Experimental Design
Direct GC analysis of phenylureas can lead to thermal degradation in the injector port, forming isocyanates and amines.[4] To mitigate this, derivatization is often employed to create a more thermally stable analyte. Silylation or alkylation are common derivatization techniques.[5] Alternatively, a carefully optimized injection method with a lower inlet temperature can sometimes be used.
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization: React the this compound sample with a silylating agent (e.g., BSTFA with 1% TMCS) in an appropriate solvent.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: Optimized to be as low as possible while ensuring efficient vaporization of the derivative.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C) to separate compounds based on their boiling points.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV. Data is collected in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.
Comparative Analysis of GC Approaches
| Approach | Advantages | Disadvantages |
| Direct Injection | Faster sample preparation. | Risk of thermal degradation and inaccurate quantification.[4] |
| Derivatization | Improved thermal stability and chromatographic peak shape. | Adds a step to sample preparation, introducing potential for variability. |
Spectroscopic Techniques for Structural Confirmation and Functional Group Analysis
While chromatographic techniques are excellent for separating and quantifying impurities, spectroscopic methods provide crucial information about the molecular structure of the main component and can help in the identification of impurities.
Fourier-Transform Infrared Spectroscopy (FTIR): A Fingerprint of the Molecule
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the N-H, C=O, C-N, and aromatic C-H bonds. The presence of unexpected peaks may indicate the presence of impurities with different functional groups.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid this compound powder is placed directly on the ATR crystal.
-
Data Acquisition: A spectrum is typically acquired over the range of 4000-400 cm⁻¹.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=O Stretch (Urea) | 1630 - 1680 |
| N-H Bend | 1550 - 1650 |
| C-N Stretch | 1400 - 1450 |
This table provides general ranges. The exact peak positions can be influenced by the molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for structural elucidation and can also be used for quantitative purity assessment (qNMR).
¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, coupling patterns, and integration of the signals in the ¹H NMR spectrum can confirm the structure of this compound and identify impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of a reference standard (e.g., Tetramethylsilane - TMS).
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.
| Proton(s) | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | 6.9 - 7.5 | Multiplet | 3H |
| NH | Variable | Broad Singlet | 1H |
| NH₂ | Variable | Broad Singlet | 2H |
| Ar-CH₃ | 2.1 - 2.3 | Singlet | 6H |
Note: The chemical shifts of N-H protons can be highly variable and may exchange with residual water in the solvent.
Visualizing the Workflow
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A Comparative Guide to the Synthesis of 2,4-Dimethylphenylurea: An Environmental Perspective
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sustainable chemical manufacturing, the environmental impact of synthetic routes is a paramount consideration. This guide provides an in-depth comparison of various synthetic pathways to 2,4-Dimethylphenylurea, a key intermediate in the synthesis of various biologically active compounds. We will delve into the traditional phosgene-based methods and explore greener alternatives, evaluating each based on established principles of green chemistry. This analysis aims to equip researchers with the knowledge to make informed decisions that balance synthetic efficiency with environmental responsibility.
Introduction to this compound and the Imperative for Greener Synthesis
This compound is a disubstituted urea derivative that serves as a building block in the pharmaceutical and agrochemical industries. Its synthesis, while seemingly straightforward, can involve reagents and conditions with significant environmental and health implications. The historical reliance on highly toxic phosgene and its derivatives has prompted the development of alternative, more benign synthetic strategies. This guide will dissect three primary routes to this compound, providing a comprehensive analysis of their respective environmental footprints.
Comparative Analysis of Synthesis Routes
The synthesis of this compound can be broadly categorized into three approaches: the traditional phosgene-based route, the isocyanate route, and greener, non-isocyanate alternatives. Each of these pathways presents a unique set of advantages and disadvantages from an environmental and practical standpoint.
| Metric | Route 1: Phosgene-Mediated Synthesis | Route 2: Isocyanate-Based Synthesis | Route 3: Urea-Based Synthesis |
| Primary Reagents | 2,4-Dimethylaniline, Triphosgene | 2,4-Dimethylaniline, Sodium Cyanate | 2,4-Dimethylaniline, Urea |
| Key Intermediates | 2,4-Dimethylphenyl isocyanate | 2,4-Dimethylphenyl isocyanate (in situ) | None |
| Byproducts | HCl, CO2 | NaCl, H2O | NH3 |
| Solvents | Dichloromethane, Toluene | Acetic Acid, Water | None (neat) or high-boiling solvent |
| Catalyst | None | None | None or mild acid/base |
| Atom Economy (Theoretical) | Moderate | High | High |
| E-Factor (Estimated) | High | Low to Moderate | Low |
| Process Mass Intensity (PMI) (Estimated) | Very High | Moderate | Low to Moderate |
| Safety Hazards | Highly toxic and corrosive reagents | Toxic reagents | High temperatures, ammonia release |
| Environmental Impact | Use of phosgene equivalent, chlorinated solvents | Use of cyanates, potential for acid waste | High energy consumption, ammonia off-gassing |
Route 1: The Phosgene-Mediated Pathway
This traditional approach involves the synthesis of 2,4-dimethylphenyl isocyanate from 2,4-dimethylaniline using a phosgene equivalent like triphosgene, followed by reaction with ammonia.
Causality Behind Experimental Choices
The use of triphosgene, a solid, is a safer alternative to gaseous phosgene, though it still presents significant hazards[1][2][3][4]. Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants. The subsequent reaction with ammonia is a standard method to convert an isocyanate to a urea.
Environmental and Safety Concerns
The primary drawback of this route is the inherent toxicity of phosgene and its surrogates. Triphosgene is highly toxic, corrosive, and reacts with water to release toxic gas[1][2][3]. The use of chlorinated solvents like dichloromethane is also a significant environmental concern due to their persistence and potential for ozone depletion. The generation of HCl as a byproduct requires neutralization, adding to the waste stream.
Experimental Protocol: Synthesis of this compound via Triphosgene
Step 1: Synthesis of 2,4-Dimethylphenyl Isocyanate
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 2,4-dimethylaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.34 eq) in anhydrous dichloromethane to the stirred solution of the aniline.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction by IR spectroscopy for the appearance of the characteristic isocyanate peak (~2270 cm⁻¹) and the disappearance of the N-H stretches of the primary amine.
-
Upon completion, the solvent can be carefully removed under reduced pressure to yield the crude 2,4-dimethylphenyl isocyanate, which should be used immediately in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude 2,4-dimethylphenyl isocyanate from Step 1 in anhydrous toluene.
-
Bubble anhydrous ammonia gas through the solution at room temperature with vigorous stirring.
-
Continue the ammonia addition until the isocyanate is consumed (monitor by TLC or IR).
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum.
Caption: In situ isocyanate route to this compound.
Route 3: The Greener Urea-Based Pathway
This approach represents a more environmentally friendly alternative by directly reacting the aniline with urea, avoiding the use of both phosgene and isocyanates.
Causality Behind Experimental Choices
This route is attractive due to its use of inexpensive, readily available, and low-toxicity starting materials. The reaction can often be performed without a solvent (neat), which significantly reduces waste. The primary byproduct is ammonia, which can potentially be recycled. High temperatures are typically required to drive the reaction to completion.
Environmental and Safety Concerns
The main environmental concern with this route is the high energy consumption due to the elevated reaction temperatures. The evolution of ammonia gas requires a well-ventilated system and potentially a scrubber to prevent its release into the atmosphere. While the starting materials are less hazardous than those in the other routes, 2,4-dimethylaniline still poses toxicity risks.[5][6][7][8][9]
Experimental Protocol: Synthesis of this compound from 2,4-Dimethylaniline and Urea
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., a dilute acid trap), combine 2,4-dimethylaniline (2.0 eq) and urea (1.0 eq).
-
Heat the mixture with stirring to 130-140 °C.
-
Maintain this temperature for 2-3 hours. The reaction mixture will become a melt, and ammonia gas will evolve.
-
Monitor the reaction by TLC until the urea is consumed.
-
Cool the reaction mixture to room temperature, at which point it will solidify.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Caption: Urea-based synthesis of this compound.
Conclusion and Future Outlook
This comparative guide illustrates the evolution of synthetic strategies for this compound, moving from hazardous, traditional methods to more environmentally conscious alternatives. The phosgene-mediated route, while effective, carries an unacceptable environmental and safety burden. The in-situ isocyanate route offers a significant improvement by avoiding the direct handling of phosgene. However, the urea-based synthesis emerges as the most promising "green" alternative, utilizing readily available, less toxic reagents and generating a recyclable byproduct.
Further research should focus on optimizing the urea-based route to lower the reaction temperature through the use of efficient and recyclable catalysts. Additionally, exploring the use of dimethyl carbonate as a green carbonylating agent could offer another viable and environmentally friendly pathway. By embracing the principles of green chemistry, the scientific community can continue to develop synthetic methodologies that are not only efficient and economical but also sustainable for the future.
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A Roadmap to Validation: Assessing 2,4-Dimethylphenylurea as a Chemical Probe for p38 MAPK
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics and a deeper understanding of cellular signaling, chemical probes serve as indispensable tools. A high-quality chemical probe is a small molecule that enables the study of a specific protein target in a cellular or in vivo context, requiring high potency, selectivity, and demonstrated target engagement. This guide provides a comparative framework for the validation of a potential chemical probe, 2,4-Dimethylphenylurea, against a hypothetical, well-characterized probe for the p38 mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to stress and inflammation.
While this compound is not an established chemical probe, its core phenylurea scaffold is present in known kinase inhibitors, including those targeting p38 MAPK. This structural precedent provides a compelling rationale for its investigation as a potential probe. This guide will therefore serve as a roadmap, outlining the critical experimental journey required to elevate a compound from a mere bioactive molecule to a rigorously validated chemical probe.
The Critical Path to Chemical Probe Validation
The validation of a chemical probe is a multi-step process that builds a comprehensive evidence base for its utility. This process is designed to be self-validating, with each experimental stage providing crucial data to justify proceeding to the next.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
-
Objective: To demonstrate that this compound binds to and stabilizes p38 MAPK in a cellular environment.
-
Methodology:
-
Culture cells (e.g., HEK293T) and treat with either this compound or a vehicle control (DMSO).
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble p38 MAPK at each temperature using Western blotting with a specific p38 MAPK antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
NanoBRET™ Target Engagement Assay for Cellular Potency
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein.
-
Objective: To determine the intracellular affinity of this compound for p38 MAPK.
-
Methodology:
-
Cells are transfected with a plasmid encoding for p38 MAPK fused to NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to p38 MAPK is added to the cells, leading to a BRET signal.
-
This compound is then added in increasing concentrations.
-
If the compound binds to p38 MAPK, it will displace the tracer, causing a decrease in the BRET signal.
-
The IC50 value for target engagement in live cells can then be calculated.
-
Conclusion: The Path Forward for this compound
The journey to validate a chemical probe is rigorous but essential for generating reliable biological data. For this compound, the path is currently uncharted. However, by following the structured validation workflow outlined in this guide, researchers can systematically assess its potential as a chemical probe for p38 MAPK or other relevant targets. The direct comparison with the stringent criteria met by a validated probe highlights the significant experimental undertaking required. Should this compound prove to be a potent and selective inhibitor of p38 MAPK with confirmed cellular target engagement, it could become a valuable tool for dissecting the intricate roles of this kinase in health and disease.
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Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251. [Link]
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EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]
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Safety Operating Guide
Navigating the Disposal of 2,4-Dimethylphenylurea: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, in-depth framework for the safe and compliant disposal of 2,4-Dimethylphenylurea, a substituted urea compound. While specific regulatory mandates can vary, the principles and procedures outlined here offer a robust foundation for developing a sound operational plan.
Foundational Knowledge: Understanding this compound
This compound belongs to the phenylurea class of compounds. While detailed toxicological and environmental fate data for this specific molecule are not extensively documented in readily available safety data sheets, its structural relatives, phenylurea herbicides, are well-studied. These herbicides are known for their potential persistence in the environment and the formation of toxic metabolites.[1][2] Therefore, a cautious approach to the disposal of this compound is paramount.
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 2990-02-5 | [3][4] |
| Molecular Formula | C9H12N2O | [3][4] |
| Molecular Weight | 164.2 g/mol | [3][4] |
| Melting Point | 204-206°C | [3] |
| Boiling Point | 264°C | [3] |
| Density | 1.154 g/cm³ | [3] |
This information is crucial for proper storage and in anticipating its physical state during handling and disposal procedures.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol is designed to ensure safety and compliance. It is essential to consult your institution's Environmental Health and Safety (EHS) department to align with local and national regulations.
Step 1: Initial Waste Characterization and Segregation
The first and most critical step is to classify the waste. Based on the precautionary principle, due to its chemical class, this compound waste should be treated as hazardous chemical waste.
-
Action: Collect all waste containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and disposable labware, in a designated, compatible, and clearly labeled hazardous waste container.[5]
-
Causality: Proper segregation prevents unintentional chemical reactions with other waste streams and ensures the waste is routed to the correct disposal facility.
Step 2: Containerization and Labeling
Proper containment is fundamental to safe waste management.
-
Action: Use a sealable, chemically resistant container. The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. Attach a completed dangerous waste label as soon as the first waste is added.[5]
-
Causality: Clear and accurate labeling communicates the potential hazards to everyone who may handle the container and is a legal requirement for waste tracking.
Step 3: On-Site Storage
Temporary storage of chemical waste within the laboratory must be managed to minimize risks.
-
Action: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The storage area should be a designated satellite accumulation area, as defined by your institution's EHS guidelines.
-
Causality: Storing incompatible chemicals together can lead to dangerous reactions. Proper storage conditions prevent degradation of the container and accidental spills.
Step 4: Arranging for Final Disposal
The final disposal of hazardous waste is a regulated process that must be handled by licensed professionals.
-
Action: Once the waste container is full or is no longer being used, complete a chemical collection request form as provided by your EHS department. This will initiate the process for a trained professional to collect the waste for final disposal at a licensed facility.[5]
-
Causality: Federal and local regulations, such as those from the U.S. Environmental Protection Agency (EPA), mandate that hazardous waste be disposed of through licensed channels to prevent environmental contamination.[6][7]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 2990-02-5 [chemicalbook.com]
- 4. This compound | 2990-02-5 [chemicalbook.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
Mastering Safety: A Researcher's Guide to Handling 2,4-Dimethylphenylurea
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of chemical handling is fundamental to laboratory safety and research integrity. This guide provides essential, immediate safety and logistical information for handling 2,4-Dimethylphenylurea (CAS No. 2990-02-5), a substituted urea compound. As your Senior Application Scientist, my objective is to equip you not just with procedures, but with the rationale behind them, ensuring a self-validating system of safety that builds trust and confidence in your daily operations.
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, the principles of chemical safety allow us to establish robust handling protocols based on authoritative guidelines for the phenylurea and dimethylurea chemical class.[1][2][3] This family of compounds is typically encountered as solid powders, and their handling requires stringent controls to mitigate risks of inhalation and dermal exposure.[4]
Hazard Assessment: Understanding the Risks
Before any procedure, a thorough understanding of the potential hazards is critical. For solid, powdered compounds like those in the urea family, the primary routes of exposure are:
-
Inhalation: Fine dust can be easily inhaled, leading to potential respiratory irritation.
-
Skin Contact: Direct contact may cause skin irritation.[3]
-
Eye Contact: The particulate nature of the compound poses a significant risk of serious eye irritation.[5]
-
Ingestion: Accidental ingestion could be harmful.[2]
During combustion, urea compounds can decompose and emit toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[1][3] Therefore, all handling should be performed with these potential risks in mind.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. It is the most direct barrier between you and the chemical. The following PPE is mandatory for handling this compound, based on guidelines for analogous compounds.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side-shields. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166, this is essential to prevent eye contact with airborne dust or splashes.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected before use. Use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Body Protection | Fully-buttoned laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when engineering controls are insufficient or when handling generates significant dust. A particulate filter is appropriate for solid compounds.[2] |
Operational Plan: From Receipt to Use
A structured workflow minimizes risk and ensures procedural consistency. The following diagram and step-by-step protocol outline the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Weighing and Preparing a Solution
This protocol provides a step-by-step methodology for a common laboratory task involving a solid chemical.
-
Preparation:
-
Confirm the location of the nearest eyewash station and safety shower.
-
Don all required PPE as specified in the table above.
-
Designate a workspace within a certified chemical fume hood. Ensure the sash is at the appropriate working height.
-
-
Handling:
-
Carefully transport the this compound container to the fume hood.
-
To minimize dust generation, do not pour the powder directly from a height. Use a spatula to carefully transfer the desired amount to a weigh boat or appropriate container on a tared balance.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Once the desired amount is weighed, securely close the primary container.
-
-
Post-Handling:
-
Clean the spatula and any surfaces within the fume hood that may have been contaminated. Use a damp cloth to wipe surfaces to prevent dust from becoming airborne.
-
Dispose of the weigh boat and any contaminated wipes into a designated solid hazardous waste container.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste management is a critical final step in the chemical handling lifecycle. All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Unused this compound, contaminated weigh boats, and absorbent materials used for cleaning spills should be collected in a clearly labeled, sealable container designated for solid hazardous waste.[2]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a separate, labeled hazardous waste bag or container.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and list the chemical constituents.[6]
Disposal Procedure
-
Accumulation: Store hazardous waste in a designated satellite accumulation area within the laboratory.
-
Container Management: Ensure waste containers are kept closed except when adding waste.
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain. [7]
By adhering to these rigorous safety protocols, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment. This commitment to procedural excellence is the bedrock of innovative and trustworthy scientific discovery.
References
-
CHEM SERVICE. (2014, October 28). SAFETY DATA SHEET. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
Sdfine. (n.d.). Chemwatch MSDS 36144-1. Retrieved from [Link]
- (n.d.). PPE Requirements Hazardous Drug Handling.
-
Chemos GmbH & Co.KG. (2019, July 11). Safety Data Sheet: Urea. Retrieved from [Link]
- The NIH. (n.d.). The NIH Drain Discharge Guide.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
